Cobalt tris(acetylacetonate)
Description
Properties
IUPAC Name |
cobalt(3+);pentane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H7O2.Co/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACIXPOMJJIDBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Co+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21CoO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30893462 | |
| Record name | Cobalt(3+) acetylacetonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21679-46-9 | |
| Record name | tris(Acetylacetonato)cobalt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21679-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(acetylacetonate)cobalt(III) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021679469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt(3+) acetylacetonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(pentane-2,4-dionato-O,O')cobalt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.464 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Cobalt tris(acetylacetonate) fundamental properties
An In-depth Technical Guide to Cobalt (III) Tris(acetylacetonate)
Introduction
Cobalt (III) tris(acetylacetonate), often abbreviated as Co(acac)₃, is an octahedral coordination complex with the chemical formula Co(C₅H₇O₂)₃.[1] This dark green, crystalline solid is notable for its stability and solubility in a wide range of organic solvents, making it a versatile compound in both academic research and industrial applications.[1][2] Its primary utility stems from its role as a catalyst precursor in homogeneous catalysis, a starting material in organic synthesis, and a precursor for the creation of advanced materials such as cobalt oxide nanoparticles.[2][3][4] This guide provides a comprehensive overview of the fundamental properties, experimental protocols, and key applications of Co(acac)₃, tailored for researchers, scientists, and professionals in drug development.
Core Physical and Chemical Properties
Co(acac)₃ is a coordination compound where a central cobalt atom, in its +3 oxidation state, is chelated by three bidentate acetylacetonate (B107027) (acac) ligands through their oxygen atoms.[2] The resulting complex has a coordination number of six and exhibits D₃ symmetry, which makes it a chiral molecule.[1][2] It is a low-spin, diamagnetic solid, a property confirmed by its sharp NMR resonances.[1][5][6] While stable under standard conditions, it can undergo thermal decomposition at elevated temperatures or upon exposure to light.[2][7]
Data Presentation: Quantitative Properties
The core physical and chemical data for Cobalt (III) tris(acetylacetonate) are summarized in the tables below for easy reference and comparison.
Table 1: Physical and Chemical Properties of Co(acac)₃
| Property | Value | References |
| Chemical Formula | C₁₅H₂₁CoO₆ | [1][2][8] |
| Molar Mass | 356.26 g/mol | [1][2][8] |
| Appearance | Dark green to black crystalline solid | [1][8][9] |
| Melting Point | 210-213 °C (decomposes) | [1][9][10] |
| Density | 1.41 - 1.43 g/cm³ | [1][11] |
| Crystal System | Monoclinic | [12][13] |
| Space Group | P2₁/c | [12][13] |
| Magnetic Property | Diamagnetic | [1][5] |
| Enthalpy of Fusion (ΔfusH) | 93.9 kJ/mol at 478 K | [14] |
| Enthalpy of Sublimation (ΔsubH) | 138 kJ/mol (over 433-463 K) | [14] |
Table 2: Solubility Profile of Co(acac)₃
| Solvent | Solubility | References |
| Water | Slightly soluble (3 g/L) / Insoluble | [1][8][15][16] |
| Toluene (B28343) | Soluble | [2][17] |
| Chloroform | Soluble | [2] |
| Acetone | Soluble / Slightly Soluble | [2][10][16] |
| Methanol | Soluble | [10][16] |
| Halogenated Solvents | Soluble | [10][16] |
| Ethanol (B145695) | Soluble (for recrystallization) | [2][18] |
| Heptane (B126788) | Used as an anti-solvent for precipitation | [19] |
Molecular Structure and Spectroscopic Data
The molecular structure of Co(acac)₃ has been confirmed by X-ray crystallography to be octahedral.[1][12] The three acetylacetonate ligands bind to the cobalt center in a bidentate fashion, forming a stable six-membered chelate ring.[5] This configuration results in a low-spin d⁶ electron configuration for the Co(III) ion, which accounts for its diamagnetic nature.[6]
Caption: Octahedral coordination of the Co(III) center by three bidentate acetylacetonate ligands.
Table 3: Spectroscopic Data for Co(acac)₃
| Technique | Key Observations | References |
| Infrared (IR) | Spectra available, typically measured as a solid in a KBr wafer. Characteristic C=O and C=C stretching bands of the coordinated acac ligand are observed. | [11][20][21] |
| ¹H-NMR | Exhibits sharp resonances, which is consistent with a diamagnetic complex. This confirms the low-spin state of the Co(III) center. | [6] |
| UV-Vis | Solution-state spectra (e.g., in ethanol) have been reported, showing characteristic absorptions related to d-d transitions and ligand-to-metal charge transfer. | [22] |
| Mass Spectrometry | Electron ionization (EI) mass spectra have been documented. | [14] |
Experimental Protocols
Synthesis of Cobalt (III) Tris(acetylacetonate)
The most common laboratory synthesis involves the oxidation of a cobalt(II) salt in the presence of acetylacetone (B45752).[1][5]
Reaction Equation: 2CoCO₃ + 6(Hacac) + H₂O₂ → 2[Co(acac)₃] + 2CO₂ + 4H₂O[19]
Methodology:
-
Reaction Setup: Suspend cobalt(II) carbonate (2.5 g) in a flask containing acetylacetone (20 mL).[17][19]
-
Heating: Place the flask in a water bath heated to approximately 90°C and stir the mixture.[18]
-
Oxidation: Add 30% hydrogen peroxide (H₂O₂) dropwise to the heated mixture over a period of time. The color of the solution will change to a dark green, and the product will begin to precipitate.[18][23]
-
Reaction Completion: Continue heating and stirring for an additional 15-30 minutes after the H₂O₂ addition is complete to ensure the reaction goes to completion.[18][24]
-
Isolation of Crude Product: Cool the reaction mixture first to room temperature and then in an ice bath for several hours to maximize crystallization.[18]
-
Filtration: Collect the dark green crystals of crude Co(acac)₃ by vacuum filtration and wash them with cold distilled water or ethanol.[18][19]
Purification by Recrystallization
The crude product can be purified to remove unreacted starting materials and side products.
Methodology:
-
Dissolution: Dissolve the crude Co(acac)₃ product in a minimum amount of a boiling solvent, such as toluene or ethanol.[17][18]
-
Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them.[17]
-
Crystallization: Allow the hot, filtered solution to cool slowly to room temperature. To further induce crystallization, add a miscible anti-solvent like heptane or petroleum ether and/or cool the solution in an ice bath.[17][19][24]
-
Final Filtration: Collect the purified, dark green crystals via vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of a cold solvent (e.g., cold ethanol or petroleum ether) and allow them to air-dry or dry in an oven at a moderate temperature (e.g., 110 °C).[17][24]
Caption: General experimental workflow for the synthesis and purification of Co(acac)₃.
Key Applications
The unique properties of Co(acac)₃ make it a valuable tool in several scientific domains.
Homogeneous Catalysis
Co(acac)₃ is widely used as a catalyst precursor.[4] Its solubility in organic solvents allows it to be used in homogeneous reaction mixtures. Often, the Co(III) center is reduced in situ to a catalytically active Co(II) or Co(I) species, which then participates in the catalytic cycle.[1] It has been successfully employed as a catalyst for a variety of organic transformations, including:
-
Oxidation of alcohols and epoxidation of alkenes[2]
-
Polymerization of olefins[2]
-
O-silylation reactions[25]
-
Coupling and cyclization reactions[3]
Caption: Conceptual catalytic cycle involving Co(acac)₃ as a precursor.
Materials Science
In materials science, Co(acac)₃ serves as a valuable molecular precursor for the synthesis of cobalt-containing materials.[3] Its volatility and clean decomposition characteristics make it suitable for chemical vapor deposition (CVD) techniques. It has been specifically used to grow thin films and nanoparticles of cobalt oxides, such as Co₃O₄, which have applications in energy storage, catalysis, and sensors.[2][26] It is also used as a pigment in resins and glass and in the production of media for computer memory.[8][27]
Drug Development and Biochemistry
While its direct application in drug development is less common, Co(acac)₃ is used as a model compound to study the behavior of metal ions in biological systems.[2] Its interactions with biomolecules like DNA and proteins have been investigated, and some studies have explored its potential cytotoxic effects on cancer cell lines.[28] Furthermore, its paramagnetic properties have led to its consideration as a potential contrast agent for magnetic resonance imaging (MRI).[2]
Conclusion
Cobalt (III) tris(acetylacetonate) is a fundamentally important coordination complex with a well-characterized set of physical, chemical, and spectroscopic properties. Its stability, solubility, and reactivity make it an indispensable tool for researchers. The detailed experimental protocols for its synthesis and purification are well-established, allowing for its reliable preparation in the laboratory. Its diverse applications, particularly as a catalyst precursor in organic synthesis and as a molecular precursor in materials science, underscore its versatility and continued relevance in advancing chemical research and development.
References
- 1. Tris(acetylacetonato)cobalt(III) - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Metal acetylacetonates - Wikipedia [en.wikipedia.org]
- 6. magritek.com [magritek.com]
- 7. Thermal decomposition and autoxidation of cobalt acetylacetonates - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. tris(Acetylacetonato)cobalt | C15H21CoO6 | CID 56840974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. far-chemical.com [far-chemical.com]
- 10. Cobaltic acetylacetonate | 21679-46-9 [chemicalbook.com]
- 11. Cobalt tris(acetylacetonate) [webbook.nist.gov]
- 12. The crystal structure of cobaltic acetylacetonate Co (C5H7O2)3 | Semantic Scholar [semanticscholar.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Cobalt tris(acetylacetonate) [webbook.nist.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. chembk.com [chembk.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. scribd.com [scribd.com]
- 20. Cobalt tris(acetylacetonate) [webbook.nist.gov]
- 21. Cobalt tris(acetylacetonate) [webbook.nist.gov]
- 22. researchgate.net [researchgate.net]
- 23. US4338254A - Process for the preparation of cobalt (III) acetylacetonate - Google Patents [patents.google.com]
- 24. scribd.com [scribd.com]
- 25. researchgate.net [researchgate.net]
- 26. Controlled synthesis of Co3O4 spinel with Co(acac)3 as precursor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 27. Cobalt(III) acetylacetonate - Hazardous Agents | Haz-Map [haz-map.com]
- 28. iosrjournals.org [iosrjournals.org]
A Comprehensive Guide to the Synthesis of Cobalt(III) Tris(acetylacetonate) from Cobalt(II) Carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of cobalt(III) tris(acetylacetonate), a common coordination complex with applications in catalysis and materials science. This document details the experimental protocol, reaction mechanism, and product characterization, presenting quantitative data in a clear and accessible format.
Overview of the Synthesis
The synthesis of cobalt(III) tris(acetylacetonate) [Co(acac)₃] from cobalt(II) carbonate involves a two-step process within a single reaction vessel. Initially, cobalt(II) carbonate reacts with acetylacetone (B45752) (acacH) to form the cobalt(II) acetylacetonate (B107027) complex. Subsequently, this intermediate is oxidized in situ to the stable cobalt(III) tris(acetylacetonate) using hydrogen peroxide. The overall balanced chemical equation for this reaction is:
2 CoCO₃ + 6 CH₃COCH₂COCH₃ + H₂O₂ → 2 Co(C₅H₇O₂)₃ + 2 CO₂ + 4 H₂O[1][2][3]
This method is widely employed due to its efficiency and the stability of the final product.
Reaction Mechanism
The synthesis proceeds through two key stages:
-
Formation of the Cobalt(II) Intermediate: Cobalt(II) carbonate reacts with acetylacetone, which acts as a bidentate ligand. The acidic proton of the enol form of acetylacetone is neutralized by the carbonate, leading to the formation of a cobalt(II) acetylacetonate complex. This initial complex is labile and readily undergoes substitution.[4]
-
Oxidation to Cobalt(III): Hydrogen peroxide is introduced as an oxidizing agent to convert the cobalt(II) center to cobalt(III).[1][5] The cobalt(III) oxidation state is substitutionally inert, resulting in the formation of the stable, dark green tris(acetylacetonato)cobalt(III) complex. The presence of excess acetylacetone ensures the complete coordination of the cobalt(III) ion.
Experimental Protocols & Quantitative Data
Various protocols for this synthesis have been reported, with slight variations in reactant quantities, reaction times, and temperatures. The following table summarizes quantitative data from several sources, providing a comparative overview.
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
| Cobalt(II) Carbonate | 128 g | 2.5 g | 1.25 g |
| Acetylacetone | 315 g | 10 mL | 10 mL |
| Hydrogen Peroxide | 100 g (35% solution) | 30 mL (30% solution) | 5 mL (35% solution) in 10 mL water |
| Solvent | 400 mL Acetone | None specified | None specified |
| Reaction Temperature | Reflux (66°C) | 90°C | ~90°C |
| Reaction Time | 4.5 hours | Not specified | 10-15 minutes before H₂O₂ addition |
| Reported Yield | 94.4 - 97.2% | Not specified | Not specified |
A generalized, detailed experimental protocol is provided below, amalgamating best practices from the reviewed literature.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add cobalt(II) carbonate and acetylacetone.
-
Initial Reaction: Heat the mixture with stirring to approximately 90°C. Carbon dioxide evolution should be observed as the cobalt(II) carbonate reacts.
-
Oxidation: Once the initial effervescence subsides, add hydrogen peroxide dropwise from the dropping funnel over a period of 30-60 minutes while maintaining the temperature at 90°C. The color of the reaction mixture will darken to a deep green.
-
Completion and Cooling: After the addition of hydrogen peroxide is complete, continue heating and stirring for an additional 15-30 minutes to ensure the reaction goes to completion.[5] Subsequently, cool the flask to room temperature and then in an ice bath to precipitate the product.
-
Isolation and Purification: Collect the dark green crystals by vacuum filtration and wash them with cold distilled water or ethanol (B145695).[5] The crude product can be recrystallized from a suitable solvent such as toluene (B28343) or ethanol to obtain a higher purity product. Dry the purified crystals in a desiccator or a vacuum oven.
Characterization of Cobalt(III) Tris(acetylacetonate)
The final product is a dark green, crystalline solid.[1] Proper characterization is essential to confirm the identity and purity of the synthesized complex.
| Property | Value |
| Appearance | Dark green powder or crystals |
| Melting Point | 210-213 °C (decomposes)[6][7][8] |
| Solubility | Soluble in organic solvents, insoluble in water |
Spectroscopic Data
-
Infrared (IR) Spectroscopy: The IR spectrum of Co(acac)₃ is characterized by strong absorption bands corresponding to the C=O and C=C stretching vibrations of the coordinated acetylacetonate ligand, typically observed in the range of 1500-1600 cm⁻¹.
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum in ethanol exhibits characteristic bands. A broad band is observed around 2.1 eV (approximately 590 nm), which is attributed to d-d transitions of the cobalt ion. A sharper increase in absorption begins around 2.4 eV (approximately 517 nm), corresponding to ligand-to-metal charge transfer (LMCT) bands.[9]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis process.
Caption: Experimental workflow for the synthesis of Cobalt(III) Tris(acetylacetonate).
References
- 1. Tris(acetylacetonato)cobalt(III) - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. scribd.com [scribd.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Cobalt(III) acetylacetonate 99.99 trace metals 21679-46-9 [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. americanelements.com [americanelements.com]
- 9. A Fast Transient Absorption Study of Co(AcAc)3 - PMC [pmc.ncbi.nlm.nih.gov]
Cobalt Tris(acetylacetonate): A Comprehensive Technical Guide to its Molecular Structure and Bonding
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cobalt tris(acetylacetonate), [Co(acac)₃], is a coordination complex of significant interest in various chemical and biomedical research fields. Its well-defined molecular structure, electronic properties, and reactivity make it a valuable compound for catalysis, materials science, and as a precursor in chemical synthesis. This in-depth technical guide provides a comprehensive overview of the molecular structure and bonding of Co(acac)₃, supported by quantitative data, detailed experimental protocols for its synthesis and characterization, and visual representations of its structural and experimental workflows.
Molecular Structure and Bonding
Cobalt tris(acetylacetonate) is an octahedral coordination complex in which a central cobalt(III) ion is coordinated to three bidentate acetylacetonate (B107027) (acac) ligands.[1] The acetylacetonate anion, [CH₃COCHCOCH₃]⁻, acts as a bidentate ligand, binding to the cobalt ion through its two oxygen atoms to form a stable six-membered chelate ring.
The cobalt(III) center in Co(acac)₃ has a d⁶ electron configuration. In the octahedral ligand field created by the six oxygen donor atoms, these electrons occupy the lower energy t₂g orbitals, resulting in a low-spin, diamagnetic complex.[2] This diamagnetism is confirmed by the sharp resonances observed in its ¹H NMR spectrum.[2] The overall molecule possesses D₃ symmetry, rendering it chiral.[1]
The bonding within the chelate rings has significant delocalized π-character. The C-C and C-O bond lengths within the ring are intermediate between single and double bonds, indicating electron delocalization across the acetylacetonate backbone. This delocalization contributes to the overall stability of the complex.
Crystallographic Data
X-ray crystallography has confirmed the molecular structure of Co(acac)₃. The compound crystallizes in the monoclinic space group P2₁/c.[3] The crystal structure consists of discrete molecules of Co(acac)₃ held together by van der Waals forces.[3]
Data Presentation
Crystallographic and Bond Parameter Data
The following table summarizes key crystallographic and structural data for cobalt tris(acetylacetonate).
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [3] |
| Space Group | P2₁/c | [3] |
| Unit Cell Dimensions | a = 13.951(9) Å, b = 7.470(5) Å, c = 16.222(11) Å, β = 98.48(5)° | [3] |
| Calculated Co-O Bond Length | ~1.89 Å (for singlet ground state) | [1] |
| Calculated O-Co-O Angle | ~96.5° (for singlet ground state) | [1] |
Spectroscopic Data
The spectroscopic data for Co(acac)₃ provides valuable insights into its electronic structure and bonding.
| Technique | Parameter | Value (in CDCl₃) | Reference |
| ¹H NMR | Chemical Shift (δ) - Methine (CH) | ~5.5 ppm | [2] |
| Chemical Shift (δ) - Methyl (CH₃) | ~2.2 ppm | [2] | |
| FT-IR | ν(C=O) + ν(C=C) stretch | ~1578 cm⁻¹ | |
| ν(C=C) + ν(C=O) stretch | ~1525 cm⁻¹ | ||
| ν(Co-O) stretch | ~465 cm⁻¹ | [4] | |
| UV-Vis Spectroscopy | λ_max (d-d transition) | ~595 nm | |
| λ_max (Ligand-to-Metal Charge Transfer) | ~324 nm |
Experimental Protocols
Synthesis of Cobalt Tris(acetylacetonate)
This protocol describes the synthesis of Co(acac)₃ from cobalt(II) carbonate, acetylacetone, and hydrogen peroxide.
Materials:
-
Cobalt(II) carbonate (CoCO₃)
-
Acetylacetone (acacH, C₅H₈O₂)
-
10% Hydrogen peroxide (H₂O₂)
-
Deionized water
Procedure:
-
In a 100 mL round-bottom flask, add 1.0 g of cobalt(II) carbonate and 10 mL of acetylacetone.
-
Heat the mixture to 90-100 °C in a water bath with constant stirring.
-
Slowly add 20 mL of 10% hydrogen peroxide dropwise to the mixture over a period of 30 minutes. The color of the solution will change to a dark green.
-
After the addition is complete, continue heating and stirring for an additional 15 minutes.
-
Cool the reaction mixture in an ice bath to precipitate the crude product.
-
Collect the dark green crystals by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from hot ethanol to obtain pure, dark green needles of Co(acac)₃.
-
Dry the purified crystals in a desiccator.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized Co(acac)₃ in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrument: A standard ¹H NMR spectrometer (e.g., 400 MHz).
-
Data Acquisition: Acquire the ¹H NMR spectrum. The diamagnetic nature of Co(acac)₃ will result in sharp signals.[2]
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the Co(acac)₃ product or use an ATR-FTIR spectrometer.
-
Instrument: A standard FT-IR spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of Co(acac)₃ in a suitable solvent such as ethanol or chloroform.
-
Instrument: A standard UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm.
Mandatory Visualizations
Caption: Octahedral coordination of Co(III) by three acetylacetonate ligands.
Caption: Step-by-step workflow for the synthesis of Co(acac)₃.
Caption: Delocalization of π-electrons in the acetylacetonate chelate ring.
References
An In-depth Technical Guide to the Solubility of Cobalt Tris(acetylacetonate) in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Cobalt tris(acetylacetonate), also known as Co(acac)₃, in various organic solvents. This information is critical for its application in catalysis, materials science, and pharmaceutical research, where it is often utilized as a catalyst or precursor.
Core Concepts
Cobalt tris(acetylacetonate) is a coordination complex with the formula Co(C₅H₇O₂)₃. It is a green, crystalline solid that is generally characterized as being soluble in organic solvents and insoluble in water.[1] The solubility of Co(acac)₃ is a key physical property that dictates its utility in various chemical processes, influencing reaction kinetics, catalyst homogeneity, and product purity.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for Cobalt tris(acetylacetonate) in a range of organic solvents. It is important to note that solubility can be influenced by factors such as temperature, pressure, and the presence of impurities.
| Solvent | Chemical Formula | Solubility (g/L) at 25°C | Molar Solubility (mol/L) at 25°C | Qualitative Solubility |
| Benzene | C₆H₆ | 13.5[2] | 0.0379 | Soluble[3] |
| Toluene | C₇H₈ | 3.9[2] | 0.0109 | Soluble[3] |
| Methanol | CH₃OH | 0.5[2] | 0.0014 | Soluble[2] |
| Water | H₂O | 0.17[2] | 0.0005 | Insoluble[1][2] |
| Chloroform | CHCl₃ | - | - | Soluble[2] |
| Dichloromethane | CH₂Cl₂ | - | - | Soluble in halogenated solvents[2] |
| Acetone | C₃H₆O | - | - | Slightly soluble[2] |
| Ethanol | C₂H₅OH | - | - | Insoluble[3] |
| Heptane | C₇H₁₆ | - | - | Insoluble[3] |
Note: Molar solubility was calculated using the molar mass of Cobalt tris(acetylacetonate) (356.26 g/mol ).
Experimental Protocol: Determination of Solubility via the Gravimetric Method
The following is a detailed methodology for the experimental determination of the solubility of Cobalt tris(acetylacetonate) in an organic solvent. This protocol is based on the gravimetric method, a common and reliable technique for this purpose.
1. Preparation of a Saturated Solution: a. Add an excess amount of Cobalt tris(acetylacetonate) to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel. b. Agitate the mixture using a magnetic stirrer or a shaker bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. The temperature should be maintained at the desired value (e.g., 25°C).
2. Separation of Undissolved Solute: a. Once saturation is achieved, cease agitation and allow the undissolved solid to settle. b. Carefully filter the supernatant through a pre-weighed, fine-porosity filter paper or a syringe filter to separate the saturated solution from the excess solid. It is crucial to avoid any transfer of solid particles into the filtrate.
3. Sample Collection and Solvent Evaporation: a. Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, dry evaporating dish. b. Gently evaporate the solvent from the filtrate in a fume hood. This can be achieved by heating the dish at a temperature below the boiling point of the solvent or by using a rotary evaporator. Ensure that the temperature is not high enough to cause decomposition of the Cobalt tris(acetylacetonate).
4. Weighing and Calculation: a. Once the solvent has been completely removed, place the evaporating dish containing the dried solute in a desiccator to cool to room temperature and to prevent moisture absorption. b. Weigh the evaporating dish with the dried Cobalt tris(acetylacetonate) on an analytical balance. c. The mass of the dissolved Cobalt tris(acetylacetonate) is the difference between the final weight of the dish with the residue and the initial weight of the empty dish. d. Calculate the solubility in the desired units (e.g., g/L or mol/L) by dividing the mass of the solute by the volume of the filtrate taken.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the gravimetric determination of the solubility of Cobalt tris(acetylacetonate).
References
A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Cobalt Tris(acetylacetonate)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the thermal properties of Cobalt tris(acetylacetonate), Co(acac)3. The following sections detail its thermal stability and decomposition pathways under various atmospheric conditions, supported by quantitative data, detailed experimental protocols, and visual representations of the decomposition mechanisms.
Thermal Stability and Decomposition Overview
Cobalt tris(acetylacetonate) is a coordination complex with moderate thermal stability, which is influenced by the surrounding atmosphere. Its decomposition process is a critical consideration in applications such as chemical vapor deposition (CVD) and catalysis, where precise temperature control is paramount. The thermal behavior of Co(acac)3 is typically investigated using techniques like Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Differential Thermal Analysis (DTA).
In an inert atmosphere, the decomposition of Co(acac)3 proceeds primarily through a reduction of the Co(III) center to Co(II), resulting in the formation of Co(acac)2.[1] In the presence of oxygen, a more complex oxidative decomposition occurs, leading to the formation of cobalt oxides.
Quantitative Thermal Analysis Data
The following tables summarize the key quantitative data obtained from the thermal analysis of Co(acac)3 under different conditions.
Table 1: Melting Point and Enthalpy of Fusion of Co(acac)3
| Parameter | Value | Method | Reference |
| Melting Point | 210-213 °C | Literature | [Sigma-Aldrich Product Information] |
| Melting Point | 215 °C (centered peak) | DTA | [2] |
| Enthalpy of Fusion (ΔfusH) | 93.9 kJ/mol | DSC | [3] |
Table 2: Thermogravimetric Analysis (TGA) Data for Co(acac)3 Decomposition in an Inert Atmosphere
| Temperature Range (°C) | Weight Loss (%) | Maximum Rate of Weight Loss (°C) | Proposed Event | Reference |
| 140 - 235 | ~35 | 215 | Initial decomposition and loss of one acetylacetonate (B107027) ligand | [2] |
| 235 - 300 | ~22 | 235 | Further decomposition | [2] |
| > 300 | Minor | 305, 410 | Continued decomposition of organic fragments | [2] |
Table 3: Thermal Decomposition Data for Co(acac)3 in an Oxidizing Atmosphere (Air)
| Temperature Range (°C) | Key Observation | Proposed Intermediate/Product | Reference |
| < 300 | Main weight loss | Oxidation of acetylacetonate ligands | [3] |
| 100 - 130 | Stepwise oxidation | Co(acac)(OAc)2 | [1] |
Experimental Protocols
The following section outlines a generalized yet detailed methodology for the thermal analysis of Co(acac)3, based on common practices cited in the literature.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal stability, decomposition temperatures, and mass changes of Co(acac)3 under controlled atmospheric conditions.
Instrumentation: A simultaneous TGA-DSC instrument is typically employed.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of Co(acac)3 (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
The furnace is purged with the desired gas (e.g., high-purity nitrogen for inert atmosphere or dry air for oxidizing atmosphere) at a constant flow rate (e.g., 20-50 mL/min) to establish a stable baseline.
-
A temperature program is set, typically involving an initial isothermal period at a low temperature (e.g., 30°C) to allow for stabilization, followed by a linear heating ramp (e.g., 10°C/min) to a final temperature above the complete decomposition of the sample (e.g., 600-800°C).
-
-
Data Acquisition: The instrument continuously records the sample mass (TGA) and the differential heat flow between the sample and a reference crucible (DSC) as a function of temperature.
-
Data Analysis:
-
The TGA curve is analyzed to determine the onset and completion temperatures of decomposition stages and the percentage of weight loss at each stage. The derivative of the TGA curve (DTG) is used to identify the temperatures of maximum decomposition rates.
-
The DSC curve is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., oxidative decomposition). The peak area can be used to quantify the enthalpy change of these transitions.
-
Visualization of Decomposition Pathways
The following diagrams, generated using the DOT language, illustrate the proposed decomposition pathways of Co(acac)3.
Experimental Workflow for Thermal Analysis
Caption: Experimental workflow for the thermal analysis of Co(acac)3.
Proposed Decomposition Pathway of Co(acac)3
Caption: Proposed decomposition pathways of Co(acac)3.
References
The Synthesis and Characterization of Cobalt Tris(acetylacetonate): A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the history, synthesis, and physicochemical properties of cobalt tris(acetylacetonate), Co(acac)₃. Aimed at researchers, scientists, and professionals in drug development, this document details the historical context of its discovery within the broader field of coordination chemistry. It presents a comparative analysis of various synthetic methodologies, supported by tabulated quantitative data. Detailed experimental protocols for the most common synthesis routes are provided, alongside a thorough characterization of the complex using various spectroscopic techniques. This guide also includes visual representations of experimental workflows to facilitate a deeper understanding of the processes involved.
Introduction: A Historical Perspective
The journey to understanding cobalt tris(acetylacetonate) is deeply rooted in the foundational development of coordination chemistry. While a definitive first synthesis of this specific complex is not prominently documented, its emergence can be traced back to the burgeoning exploration of metal-ligand complexes in the late 19th and early 20th centuries.
The groundwork for understanding such compounds was laid by pioneers like Alfred Werner, who, in the 1890s, proposed his revolutionary theory of coordination compounds, describing how metal ions can bind with surrounding molecules or ions (ligands) in a well-defined geometry.
Within this context, the investigation of metal acetylacetonates (B15086760) gained traction. Historically, these compounds were among the earliest recognized coordination complexes.[1] The acetylacetonate (B107027) ligand (acac), derived from acetylacetone (B45752), proved to be a versatile chelating agent, forming stable complexes with a wide array of metal ions.
While specific attribution for the first synthesis of Co(acac)₃ is not clearly cited in available literature, the work of French chemists Georges Urbain and André-Louis Debierne at the turn of the 20th century was pivotal in the systematic study of metal acetylacetonates. Their research into the properties and synthesis of various metal complexes, including those of the lanthanides, contributed significantly to the broader understanding of this class of compounds.
The most common and well-documented synthetic routes for cobalt tris(acetylacetonate) that are utilized today involve the oxidation of a cobalt(II) salt in the presence of acetylacetone.[2][3] This method, often employing hydrogen peroxide as the oxidant, yields the stable, green, diamagnetic cobalt(III) complex.[2][3]
Physicochemical Properties
Cobalt tris(acetylacetonate) is a coordination complex with the chemical formula Co(C₅H₇O₂)₃.[4] It is an air-stable, green crystalline solid that is soluble in many organic solvents but insoluble in water.[5] The central cobalt atom is in the +3 oxidation state and is octahedrally coordinated by three bidentate acetylacetonate ligands.[4]
Table 1: Physicochemical Properties of Cobalt Tris(acetylacetonate)
| Property | Value |
| Molecular Formula | C₁₅H₂₁CoO₆ |
| Molar Mass | 356.26 g/mol |
| Appearance | Dark green crystalline powder |
| Melting Point | 213 °C |
| Density | 1.41 g/cm³ |
| Solubility | Soluble in organic solvents (e.g., toluene (B28343), chloroform, acetone), insoluble in water. |
| Magnetic Property | Diamagnetic |
Synthesis of Cobalt Tris(acetylacetonate)
The synthesis of cobalt tris(acetylacetonate) typically proceeds via the oxidation of a cobalt(II) precursor in the presence of acetylacetone. The most prevalent and reliable method utilizes cobalt(II) carbonate and hydrogen peroxide.
General Reaction Pathway
The overall chemical equation for the most common synthesis is:
2 CoCO₃ + 6 HC₅H₇O₂ + H₂O₂ → 2 Co(C₅H₇O₂)₃ + 2 CO₂ + 4 H₂O[2]
In this reaction, cobalt(II) is oxidized to cobalt(III) by hydrogen peroxide, and the resulting Co(III) ion is chelated by three acetylacetonate ligands.
Comparative Synthesis Data
Various reported methods for the synthesis of cobalt tris(acetylacetonate) offer different yields and reaction conditions. Below is a summary of quantitative data from representative procedures.
Table 2: Quantitative Comparison of Synthesis Methods
| Cobalt(II) Precursor | Oxidizing Agent | Solvent | Reaction Temperature (°C) | Reaction Time | Reported Yield (%) |
| CoCO₃ | H₂O₂ (10%) | Acetylacetone | 90 | 45 minutes | Not specified |
| CoCO₃ | H₂O₂ (30%) | Acetylacetone/Water | 90 | ~ 4 hours | Not specified |
| CoCl₂·6H₂O | Not specified | Methanol | Not specified | 3 hours | 70 |
Detailed Experimental Protocols
This protocol is adapted from several well-established procedures.[6][7][8]
Materials:
-
Cobalt(II) carbonate (CoCO₃)
-
Acetylacetone (HC₅H₇O₂)
-
10% Hydrogen peroxide (H₂O₂) solution
-
Toluene
-
Ethanol
Procedure:
-
Reaction Setup: In a fume hood, add 2.5 g of cobalt(II) carbonate to a 100 mL beaker.
-
Addition of Acetylacetone: Add 20 mL of acetylacetone to the beaker containing cobalt(II) carbonate.
-
Heating: Place the beaker on a steam bath or in a water bath heated to approximately 90°C.
-
Oxidation: While stirring, slowly add 30 mL of 10% hydrogen peroxide solution dropwise over a period of about 30 minutes. The solution will turn dark green.
-
Reaction Completion: Continue heating and stirring for an additional 15 minutes after the hydrogen peroxide addition is complete.
-
Cooling and Precipitation: Remove the beaker from the heat and allow it to cool to room temperature. Then, place the beaker in an ice bath to facilitate the precipitation of the product.
-
Isolation: Collect the dark green precipitate by suction filtration using a Büchner funnel.
-
Washing: Wash the crude product with small portions of cold ethanol.
-
Drying: Dry the product in an oven at 100-110°C.
-
Recrystallization (Optional): The crude product can be recrystallized from hot toluene to obtain a purer crystalline solid.
Characterization
The identity and purity of the synthesized cobalt tris(acetylacetonate) can be confirmed through various spectroscopic techniques.
Spectroscopic Data
Table 3: Spectroscopic Characterization of Cobalt Tris(acetylacetonate)
| Technique | Key Features and Observations |
| Infrared (IR) Spectroscopy | Strong bands around 1590 cm⁻¹ and 1520 cm⁻¹ corresponding to the C=O and C=C stretching vibrations of the coordinated acetylacetonate ligand. |
| UV-Visible Spectroscopy | In organic solvents, shows characteristic absorption bands in the visible region, typically around 600 nm, which are responsible for its green color. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | As a diamagnetic d⁶ complex, it exhibits sharp ¹H NMR signals. The methine proton (CH) of the acetylacetonate ligand typically appears as a singlet around 5.5 ppm, and the methyl protons (CH₃) appear as a singlet around 2.2 ppm in CDCl₃.[7][9] |
Visualizing Experimental and Logical Workflows
To provide a clearer understanding of the synthesis and characterization processes, the following diagrams have been generated using the DOT language.
Caption: A flowchart illustrating the key steps in the synthesis and purification of Cobalt tris(acetylacetonate).
Caption: A diagram outlining the workflow for the spectroscopic characterization of Cobalt tris(acetylacetonate).
Conclusion
Cobalt tris(acetylacetonate) remains a significant compound in coordination chemistry with a rich history intertwined with the development of the field. The synthetic methods, particularly the oxidation of cobalt(II) carbonate with hydrogen peroxide, are robust and provide a reliable route to this important complex. Its well-defined structure and properties, confirmed through various spectroscopic techniques, make it a valuable precursor and catalyst in various chemical applications. This guide provides the essential technical information for its synthesis, characterization, and historical context, serving as a valuable resource for researchers and professionals in the chemical sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. Tris(acetylacetonato)cobalt(III) - Wikipedia [en.wikipedia.org]
- 3. Metal acetylacetonates - Wikipedia [en.wikipedia.org]
- 4. iosrjournals.org [iosrjournals.org]
- 5. nbinno.com [nbinno.com]
- 6. youtube.com [youtube.com]
- 7. magritek.com [magritek.com]
- 8. youtube.com [youtube.com]
- 9. azom.com [azom.com]
An In-depth Technical Guide to the Coordination Chemistry of Cobalt Tris(acetylacetonate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cobalt tris(acetylacetonate), [Co(acac)₃], is a coordination complex with significant applications in catalysis, materials science, and as a precursor in chemical synthesis. This guide provides a comprehensive overview of its fundamental coordination chemistry, including its synthesis, structure, spectroscopic properties, and reactivity. Detailed experimental protocols for its preparation and characterization are presented to facilitate its practical application in a laboratory setting. Furthermore, this document explores the emerging role of cobalt complexes, including those containing the acetylacetonate (B107027) ligand, in the field of drug development, particularly as potential anticancer agents.
Introduction
Cobalt tris(acetylacetonate) is an octahedral coordination complex in which a central cobalt(III) ion is chelated by three acetylacetonate (acac) ligands.[1] The acetylacetonate anion, derived from the deprotonation of acetylacetone (B45752), acts as a bidentate ligand, coordinating to the cobalt center through its two oxygen atoms.[2] This results in a stable, neutral complex that is soluble in many organic solvents, a property that enhances its utility in various chemical transformations.[1] The diamagnetic nature of Co(acac)₃, arising from its low-spin d⁶ electron configuration, allows for straightforward characterization by nuclear magnetic resonance (NMR) spectroscopy.[1]
Synthesis and Purification
The synthesis of cobalt tris(acetylacetonate) typically involves the oxidation of a cobalt(II) salt in the presence of acetylacetone. A common and reliable method utilizes cobalt(II) carbonate and hydrogen peroxide as the oxidant.
Experimental Protocol: Synthesis
A detailed protocol for the synthesis of Co(acac)₃ is as follows:
-
Reaction Setup: In a fume hood, combine 2.5 g of cobalt(II) carbonate and 20 mL of acetylacetone in a 100 mL flask equipped with a magnetic stirrer.
-
Heating: Gently heat the mixture to approximately 90°C with continuous stirring.
-
Oxidation: While maintaining the temperature, add 30 mL of a 10% hydrogen peroxide solution dropwise over a period of about 30 minutes. It is advisable to cover the flask with a watch glass between additions.
-
Reaction Completion: After the complete addition of hydrogen peroxide, continue heating and stirring the mixture for an additional 15-30 minutes.
-
Isolation: Cool the reaction mixture in an ice-salt bath for 30 minutes to facilitate the precipitation of the product.
-
Filtration: Collect the dark green crystalline product by vacuum filtration using a Büchner funnel.
-
Drying: Dry the collected solid in an oven at 110°C to a constant weight.
Experimental Protocol: Purification
The crude Co(acac)₃ can be purified by recrystallization:
-
Dissolution: Dissolve the crude product in a minimal amount of hot toluene.
-
Hot Filtration: Quickly filter the hot, dark green solution through a cotton plug in a glass funnel to remove any insoluble impurities.
-
Crystallization: Reheat the filtrate and then add petroleum ether until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collection: Collect the resulting green crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and air-dry.
Structural and Physical Properties
Cobalt tris(acetylacetonate) forms a well-defined octahedral geometry around the central cobalt(III) ion.[1] The three bidentate acetylacetonate ligands create a chiral complex with D₃ symmetry.[1]
Tabulated Physical and Structural Data
| Property | Value |
| Molecular Formula | C₁₅H₂₁CoO₆ |
| Molecular Weight | 356.26 g/mol |
| Appearance | Dark green crystalline solid |
| Melting Point | 210-213 °C |
| Solubility | Soluble in organic solvents (e.g., toluene, chloroform, acetone), insoluble in water |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Co-O Bond Length | ~1.89 Å |
| O-Co-O Bond Angle (in chelate ring) | ~96.5° |
Spectroscopic Characterization
The electronic and molecular structure of Co(acac)₃ can be thoroughly investigated using various spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of Co(acac)₃ provides valuable information about the coordination of the acetylacetonate ligand to the cobalt center.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the Co(acac)₃ sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
| Wavenumber (cm⁻¹) | Assignment |
| ~1590 | C=O stretching |
| ~1520 | C=C stretching |
| ~1260 | C-CH₃ stretching |
| ~1020 | C-H in-plane bending |
| ~930 | C-CH₃ rocking |
| ~680 | Co-O stretching |
| ~460 | Co-O bending |
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of Co(acac)₃ is characterized by ligand-to-metal charge transfer (LMCT) bands and d-d transitions.
-
Solution Preparation: Prepare a dilute solution of Co(acac)₃ in a suitable solvent, such as acetonitrile (B52724) or chloroform.
-
Data Acquisition: Record the UV-Vis spectrum over a range of 200-800 nm using a quartz cuvette.
| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
| ~595 | ~130 | ¹A₁g → ¹T₁g (d-d transition) |
| ~324 | ~8,000 | π → π* (intraligand transition) |
| ~290 | ~15,000 | Ligand-to-Metal Charge Transfer (LMCT) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to its diamagnetic nature, Co(acac)₃ exhibits sharp signals in both ¹H and ¹³C NMR spectra, providing clear structural information.
-
Sample Preparation: Dissolve a small amount of Co(acac)₃ in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~5.5 | s | γ-CH |
| ¹H | ~2.2 | s | CH₃ |
| ¹³C | ~190 | s | C=O |
| ¹³C | ~100 | s | γ-CH |
| ¹³C | ~26 | s | CH₃ |
Electrochemical Properties
The redox behavior of Co(acac)₃ can be investigated by cyclic voltammetry (CV), which provides insights into the stability of its different oxidation states.
Experimental Protocol: Cyclic Voltammetry
-
Electrolyte Solution: Prepare a solution of the complex in a suitable solvent (e.g., propylene (B89431) carbonate or DMSO) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate).
-
Cell Setup: Use a three-electrode system consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Data Acquisition: Record the cyclic voltammogram by scanning the potential over a defined range.
The electrochemical reduction of Co(acac)₃ to Co(acac)₃⁻ is typically an irreversible process. The voltammogram may also show features corresponding to the adsorption of the complex onto the electrode surface.
Reactivity and Applications
Catalysis
Co(acac)₃ is a versatile catalyst precursor for a variety of organic transformations, including:
-
Oxidation reactions: It can catalyze the oxidation of alcohols and alkenes.[2]
-
Polymerization: It is used as a catalyst for the polymerization of olefins.[2]
-
Cross-coupling reactions: It can be reduced in situ to generate catalytically active lower-valent cobalt species for cross-coupling reactions.
Materials Science
Co(acac)₃ serves as a precursor for the synthesis of cobalt-containing materials:
-
Cobalt Oxide Nanoparticles: Thermal decomposition of Co(acac)₃ is a common method for the preparation of cobalt oxide (Co₃O₄) nanoparticles, which have applications in energy storage and catalysis.[2][3]
Role in Drug Development
While Co(acac)₃ itself is not a therapeutic agent, the broader class of cobalt complexes is gaining significant attention in drug development, particularly as potential anticancer agents. The core principles of their activity can inform the design of novel Co(acac)₃-based therapeutics.
Mechanisms of Action of Cobalt Complexes
Cobalt complexes can exert their biological effects through several mechanisms:
-
DNA Binding and Cleavage: Some cobalt complexes can interact with DNA through intercalation or groove binding, potentially leading to DNA damage and apoptosis in cancer cells.
-
Bioreductive Activation: The relatively inert Co(III) center can be reduced to the more labile Co(II) in the hypoxic environment characteristic of solid tumors. This reduction can trigger the release of cytotoxic ligands or activate the complex to bind to biological targets.
-
Enzyme Inhibition: Cobalt complexes can inhibit the activity of key enzymes involved in cancer cell proliferation and survival.
Cobalt Tris(acetylacetonate) in Anticancer Research
Recent studies have begun to explore the therapeutic potential of complexes containing the acetylacetonate ligand. For instance, mixed-ligand cobalt(III) complexes incorporating acetylacetonate have been synthesized and shown to bind to DNA and exhibit in vitro cytotoxicity against human breast cancer cell lines (MCF-7).[4] The design of these complexes often involves modifying the ligands to enhance their biological activity and selectivity.
Furthermore, the principle of bioreductive activation is being exploited in the design of Co(III) prodrugs. For example, Co(III) complexes with acetylacetonate and nitrogen mustard ligands have been investigated as hypoxia-selective anticancer agents.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis, purification, and characterization of Co(acac)₃.
Conclusion
Cobalt tris(acetylacetonate) is a fundamentally important coordination complex with a rich and varied chemistry. Its straightforward synthesis, well-defined structure, and diverse reactivity make it a valuable tool for researchers in both academic and industrial settings. The detailed protocols and tabulated data provided in this guide are intended to serve as a practical resource for its application in the laboratory. Furthermore, the burgeoning field of medicinal inorganic chemistry highlights the potential for developing novel therapeutics based on cobalt complexes, including those derived from or inspired by the Co(acac)₃ scaffold. Future research in this area may unlock new applications for this versatile complex in drug discovery and development.
References
- 1. Tris(acetylacetonato)cobalt(III) - Wikipedia [en.wikipedia.org]
- 2. Cobalt Derivatives as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controlled synthesis of Co3O4 spinel with Co(acac)3 as precursor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Cobalt(III) complexes as potential anticancer agents: Physicochemical, structural, cytotoxic activity and DNA/protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Properties of Cobalt(III) Tris(acetylacetonate): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobalt(III) tris(acetylacetonate), a coordination complex with the formula Co(C₅H₇O₂)₃, is a green, diamagnetic solid soluble in organic solvents.[1] Abbreviated as Co(acac)₃, this compound serves as a valuable precursor and catalyst in various chemical transformations, including the formation of carbon-carbon bonds and oxidation reactions.[2] Its well-defined structure and rich spectroscopic features make it an excellent subject for detailed analytical characterization. This technical guide provides an in-depth overview of the spectroscopic properties of Co(acac)₃, complete with experimental protocols and data presented for easy reference.
Molecular Structure and Electronic Configuration
Co(acac)₃ features a central cobalt(III) ion octahedrally coordinated by three bidentate acetylacetonate (B107027) (acac) ligands.[1][3] The complex possesses D₃ symmetry, rendering it chiral.[1] The Co(III) center, with a d⁶ electronic configuration, adopts a low-spin state in this complex.[4][5] This results in a diamagnetic compound with no unpaired electrons, a key characteristic that significantly influences its Nuclear Magnetic Resonance (NMR) spectrum.[4][5]
Spectroscopic Data
The spectroscopic characterization of Co(acac)₃ provides crucial insights into its electronic structure, bonding, and purity. The following tables summarize the key spectroscopic data obtained from various analytical techniques.
UV-Visible Spectroscopy
UV-Vis spectroscopy reveals the electronic transitions within the complex. The spectrum of Co(acac)₃ is characterized by bands corresponding to d-d transitions (ligand field) and ligand-to-metal charge transfer (LMCT) transitions.
| Wavelength (λmax) / Wavenumber (cm⁻¹) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Assignment | Reference |
| ~590 nm (~16950 cm⁻¹) | ~125 | Chloroform | ¹A₁g → ¹T₁g (d-d) | |
| ~324 nm (~30860 cm⁻¹) | ~4000 | Chloroform | π → π* (intraligand) | |
| 2.1 eV (~589 nm) | - | Acetonitrile | Ligand-field states | [2][6] |
| >2.4 eV (>~516 nm) | - | Acetonitrile | Ligand-to-metal charge transfer (LMCT) | [2][6] |
| 269 nm | 264 | DMF | - | [7] |
| 293 nm | 232 | DMF | - | [7] |
| 607 nm | 437 | DMF | - | [7] |
| 672 nm | 698 | DMF | - | [7] |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the vibrational modes of the acetylacetonate ligands and the Co-O bonds. The key absorption bands are indicative of the coordination of the acac ligand to the cobalt center.
| Frequency (cm⁻¹) | Assignment | Reference |
| ~1590 cm⁻¹ | C=O stretching | |
| ~1520 cm⁻¹ | C=C stretching | |
| ~1280 cm⁻¹ | C-CH₃ stretching + C-H bending | |
| ~1020 cm⁻¹ | C-H in-plane bending | |
| ~930 cm⁻¹ | C-CH₃ stretching | |
| ~680 cm⁻¹ | Co-O stretching | |
| ~460 cm⁻¹ | Co-O stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
As a diamagnetic complex, Co(acac)₃ exhibits sharp, well-resolved NMR spectra, providing clear information about the ligand environment.[4][5]
¹H NMR (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
| ~5.5 | s | γ-CH | |
| ~2.2 | s | CH₃ |
¹³C NMR
| Chemical Shift (δ, ppm) | Assignment | Reference |
| ~190 | C=O | |
| ~100 | γ-CH | |
| ~28 | CH₃ |
Mass Spectrometry
Electron ionization mass spectrometry of Co(acac)₃ reveals fragmentation patterns that can elucidate the structure and stability of the complex. The NIST WebBook provides mass spectral data for Cobalt tris(acetylacetonate).[8]
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality spectroscopic data. The following sections outline the protocols for the key experiments.
Synthesis of Cobalt(III) Tris(acetylacetonate)
A common method for the synthesis of Co(acac)₃ involves the oxidation of a cobalt(II) salt in the presence of acetylacetone (B45752).[1]
Materials:
-
Cobalt(II) carbonate (CoCO₃)
-
Acetylacetone (CH₃COCH₂COCH₃)
-
10% Hydrogen peroxide (H₂O₂)
-
Ethanol
Procedure:
-
In a flask, a mixture of cobalt(II) carbonate and acetylacetone is heated.[9]
-
Hydrogen peroxide is added dropwise to the heated mixture to oxidize the cobalt(II) to cobalt(III).[9]
-
The reaction mixture is then cooled, and the resulting green solid is collected by vacuum filtration.
-
The crude product is recrystallized from a suitable solvent, such as hot petroleum ether or a methylene (B1212753) chloride-ethanol mixture, to yield green needles.[5][10]
UV-Visible Spectroscopy Protocol
Instrumentation:
-
A standard double-beam UV-Vis spectrophotometer.
Procedure:
-
Prepare a solution of Co(acac)₃ of a known concentration (e.g., 0.01 M or 0.05 M) in a suitable solvent such as acetonitrile, chloroform, or ethanol.[6][11]
-
Use a quartz cuvette with a 1 mm or 1 cm path length.[6]
-
Record the spectrum over a range of approximately 200-800 nm.
-
A solvent blank should be run for baseline correction.
Infrared (IR) Spectroscopy Protocol
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Procedure:
-
Prepare the sample as a KBr pellet or a Nujol mull.[10]
-
For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
For a Nujol mull, grind the sample with a drop of Nujol oil and place the paste between two salt plates (e.g., NaCl or KBr).
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
Procedure:
-
Dissolve an appropriate amount of the Co(acac)₃ sample in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[4][5]
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra. Due to the diamagnetic nature of the complex, standard acquisition parameters can be used. For quantitative ¹³C NMR, a relaxation agent like Cr(acac)₃ can be added to shorten the long relaxation times of quaternary carbons, although this is generally not necessary for routine characterization of Co(acac)₃.[12]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the spectroscopic characterization of Co(acac)₃.
Caption: Experimental workflow for Co(acac)₃ characterization.
Conclusion
The spectroscopic properties of Cobalt(III) tris(acetylacetonate) are well-defined and provide a comprehensive picture of its molecular and electronic structure. The diamagnetic nature of this d⁶ low-spin complex simplifies its NMR analysis, yielding sharp and informative spectra. UV-Vis and IR spectroscopy further complement this understanding by probing the electronic transitions and vibrational modes within the molecule. The detailed experimental protocols and compiled data in this guide offer a valuable resource for researchers and professionals working with this important cobalt complex.
References
- 1. Tris(acetylacetonato)cobalt(III) - Wikipedia [en.wikipedia.org]
- 2. Frontiers | A Fast Transient Absorption Study of Co(AcAc)3 [frontiersin.org]
- 3. nbinno.com [nbinno.com]
- 4. magritek.com [magritek.com]
- 5. azom.com [azom.com]
- 6. A Fast Transient Absorption Study of Co(AcAc)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Cobalt tris(acetylacetonate) [webbook.nist.gov]
- 9. scribd.com [scribd.com]
- 10. webdelprofesor.ula.ve [webdelprofesor.ula.ve]
- 11. scribd.com [scribd.com]
- 12. How to run quantitative 13C and 29Si NMR faster | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
An In-depth Technical Guide to the Magnetic Properties of Cobalt(III) Acetylacetonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobalt(III) acetylacetonate (B107027), [Co(acac)₃], is an octahedral coordination complex that has garnered significant interest in various fields, including catalysis and materials science. A thorough understanding of its electronic structure and magnetic properties is crucial for its application and for the development of novel cobalt-based compounds. This technical guide provides a comprehensive overview of the magnetic characteristics of [Co(acac)₃], detailing its theoretical underpinnings, experimental determination, and key quantitative data.
Tris(acetylacetonato)cobalt(III) is a green, crystalline solid that is soluble in organic solvents.[1] The acetylacetonate (acac) anion acts as a bidentate ligand, coordinating to the central cobalt ion through its two oxygen atoms to form a stable chelate ring.[2] The overall geometry of the complex is octahedral.[1]
Theoretical Framework: Crystal Field Theory
The magnetic properties of [Co(acac)₃] are best understood through the lens of Crystal Field Theory (CFT).[3] In an octahedral environment, the degeneracy of the five d-orbitals of the central metal ion is lifted. They split into two distinct energy levels: a lower-energy triply degenerate set (t₂g) and a higher-energy doubly degenerate set (e_g).[4] The energy separation between these levels is denoted as Δo (the crystal field splitting energy).[3]
The Cobalt(III) ion has a d⁶ electronic configuration. The filling of these six electrons into the t₂g and e_g orbitals depends on the relative magnitudes of Δo and the pairing energy (P), which is the energy required to pair two electrons in the same orbital.
-
High-Spin vs. Low-Spin: If Δo < P (weak-field ligand), electrons will occupy the higher-energy e_g orbitals before pairing in the t₂g orbitals, leading to a high-spin complex with unpaired electrons.[5] Conversely, if Δo > P (strong-field ligand), it is energetically more favorable for the electrons to pair up in the lower-energy t₂g orbitals, resulting in a low-spin complex.[5]
For [Co(acac)₃], the acetylacetonate ligand is considered a strong-field ligand, leading to a large Δo.[5] Consequently, all six d-electrons pair up in the t₂g orbitals, resulting in a low-spin electronic configuration of (t₂g)⁶(e_g)⁰ .[5] With no unpaired electrons, Cobalt(III) acetylacetonate is predicted to be diamagnetic .[1][6]
Synthesis of Cobalt(III) Acetylacetonate
A common method for the synthesis of [Co(acac)₃] involves the oxidation of a Cobalt(II) salt in the presence of acetylacetone.
Reaction:
2 CoCO₃ + 6 H(acac) + H₂O₂ → 2 [Co(acac)₃] + 4 H₂O + 2 CO₂[1]
Experimental Protocol:
-
To a flask, add 2.5 g of cobalt(II) carbonate and 20 mL of acetylacetone.
-
Heat the mixture to 90°C with stirring.
-
Slowly add 30 mL of a 10% hydrogen peroxide solution dropwise over approximately 30 minutes.
-
Continue heating for an additional 15 minutes.
-
Cool the mixture in an ice bath to precipitate the product.
-
Filter the dark green solid, wash with cold water, and dry.[6]
Experimental Determination of Magnetic Properties
The magnetic susceptibility of [Co(acac)₃] can be experimentally determined using methods such as the Guoy method or the Evans method.
Guoy Method
The Guoy method involves measuring the apparent change in mass of a sample when it is placed in a magnetic field. A long, cylindrical sample is suspended from a balance such that one end is in a region of high magnetic field strength and the other is in a region of negligible field. Diamagnetic materials will be repelled by the magnetic field, leading to an apparent decrease in mass.
Experimental Protocol:
-
A cylindrical sample tube is filled with the substance to be tested.
-
The tube is suspended from a balance, with the bottom of the sample in the strongest part of a magnetic field and the top in a region of near-zero field.
-
The mass of the sample is measured with the magnetic field off and then with the magnetic field on.
-
The change in mass is used to calculate the gram magnetic susceptibility (χg), which can then be converted to the molar magnetic susceptibility (χM).
Evans Method (NMR Spectroscopy)
The Evans method is a more modern and widely used technique that utilizes an NMR spectrometer to determine the magnetic susceptibility of a substance in solution.[6] The presence of a paramagnetic species in a solution will cause a shift in the resonance frequency of a reference compound (often the solvent or an inert internal standard like TMS). Diamagnetic compounds, however, produce no such shift. The observation of sharp, unshifted NMR signals for [Co(acac)₃] is a strong indicator of its diamagnetic nature.[6][7]
Experimental Protocol:
-
Prepare a solution of the paramagnetic complex of known concentration in a suitable deuterated solvent.
-
A reference solution (the pure solvent or a solution containing an inert reference) is placed in a capillary tube, which is then placed inside the NMR tube containing the sample solution.
-
The ¹H NMR spectrum is acquired.
-
The difference in the chemical shift (Δδ) of the reference signal between the sample and the reference is measured.
-
The molar magnetic susceptibility (χM) is calculated using the following equation:
χM = (Δδ * M) / (c * χ_ref)
where M is the molar mass of the substance, c is the concentration, and χ_ref is a constant related to the reference.
Quantitative Data
The following table summarizes the key magnetic and spectroscopic data for Cobalt(III) acetylacetonate.
| Property | Value | Method/Reference |
| Magnetic Behavior | Diamagnetic | [1][6] |
| Number of Unpaired Electrons | 0 | [5][6] |
| Effective Magnetic Moment (μ_eff) | 0 B.M. | Calculated from unpaired electrons |
| Molar Magnetic Susceptibility (χ_M) | Diamagnetic (negative value) | Expected, specific value not found |
| Diamagnetic Correction (acac⁻ ligand) | -62.5 x 10⁻⁶ cm³/mol | [3] |
| Crystal Field Splitting Energy (Δo) | ~24,270 cm⁻¹ (~2.90 eV) | Calculated from UV-Vis spectrum[8] |
| ¹H NMR Chemical Shifts (in CDCl₃) | Sharp resonances, characteristic of a diamagnetic complex. | [6][7] |
| δ ≈ 2.2 ppm (s, 18H, -CH₃) | [6][7] | |
| δ ≈ 5.5 ppm (s, 3H, -CH) | [6][7] | |
| ¹³C NMR Chemical Shifts (in CDCl₃) | Three distinct resonances are expected due to the symmetry of the complex. | [2] |
| Specific chemical shifts not readily available in cited literature. | ||
| UV-Vis Absorption Maximum (λ_max) | ~412 nm in toluene | [8] |
Signaling Pathways and Experimental Workflows
Crystal Field Splitting in Octahedral [Co(acac)₃]
The following diagram illustrates the d-orbital splitting for a d⁶ metal ion in a strong octahedral field, leading to a low-spin, diamagnetic complex.
Caption: d-orbital splitting diagram for Co(III) in a strong octahedral field.
Experimental Workflow for Magnetic Susceptibility Measurement by Evans Method
This diagram outlines the key steps involved in determining the magnetic susceptibility of [Co(acac)₃] using the Evans NMR method.
Caption: Workflow for the Evans method of magnetic susceptibility measurement.
Conclusion
Cobalt(III) acetylacetonate is a classic example of a low-spin, diamagnetic octahedral complex. Its magnetic properties are a direct consequence of the strong crystal field exerted by the acetylacetonate ligands, which forces the six d-electrons of the Co(III) ion to pair in the lower energy t₂g orbitals. This results in a complex with zero unpaired electrons and no net magnetic moment. The diamagnetic nature of [Co(acac)₃] can be readily confirmed experimentally using techniques such as the Guoy method or, more commonly, by the lack of peak shifting in its NMR spectrum as per the Evans method. The principles illustrated by the magnetic properties of [Co(acac)₃] are fundamental to the understanding of coordination chemistry and are crucial for the rational design of new metal complexes with desired electronic and magnetic characteristics for applications in catalysis and drug development.
References
- 1. Tris(acetylacetonato)cobalt(III) - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Diamagnetic Corrections [wwwchem.uwimona.edu.jm]
- 4. Electronic Structure and Magnetic Properties of a High‐Spin MnIII Complex: [Mn(mesacac)3] (mesacac=1,3‐Bis(2,4,6‐trimethylphenyl)‐propane‐1,3‐dionato) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sapub.org [sapub.org]
- 6. magritek.com [magritek.com]
- 7. azom.com [azom.com]
- 8. Solved Consider the electronic spectrum of [Co(acac)3] and | Chegg.com [chegg.com]
The Electrochemical Landscape of Cobalt Tris(acetylacetonate): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core electrochemical behavior of Cobalt tris(acetylacetonate), Co(acac)3. As a versatile coordination compound, understanding its redox properties is crucial for its application in catalysis, materials science, and as a model system in biochemistry.[1] This document provides a comprehensive overview of its electrochemical characteristics, detailed experimental methodologies, and visual representations of the underlying processes.
Introduction to Cobalt Tris(acetylacetonate)
Cobalt tris(acetylacetonate) is a coordination complex with the formula Co(C₅H₇O₂)₃.[2] In this complex, a central cobalt atom in the +3 oxidation state is coordinated to three bidentate acetylacetonate (B107027) ligands, resulting in an octahedral geometry.[1][2] This green, diamagnetic solid is soluble in organic solvents, which facilitates its use in homogeneous catalysis.[2] The electrochemical behavior of Co(acac)₃ is primarily centered around the reduction of the Co(III) center.
Electrochemical Reduction of Co(acac)₃
The electrochemical reduction of Co(acac)₃ has been investigated in various non-aqueous solvents. Studies employing techniques such as DC polarography, cyclic voltammetry, controlled potential coulometry, and chronoamperometry have revealed that the reduction process is complex and solvent-dependent.[3][4]
In solvents like propylene (B89431) carbonate and dimethyl sulfoxide (B87167) (DMSO), the reduction of Co(acac)₃ at a mercury electrode is characterized by an irreversible, diffusion-controlled one-electron transfer process.[3][4] However, the process is often complicated by adsorption phenomena, particularly in propylene carbonate.[3]
The primary reduction step involves the addition of one electron to the Co(III) center to form the Co(II) species:
Co(acac)₃ + e⁻ → [Co(acac)₃]⁻
Following the electron transfer, the resulting [Co(acac)₃]⁻ anion can undergo dissociation, releasing an acetylacetonate ligand:
[Co(acac)₃]⁻ → Co(acac)₂ + (acac)⁻
The released acetylacetonate anion can then react with the mercury electrode, leading to additional electrochemical signals.[3]
Quantitative Electrochemical Data
The following tables summarize the key quantitative data obtained from electrochemical studies of Co(acac)₃.
Table 1: Polarographic Data for the Reduction of Co(acac)₃
| Solvent | Supporting Electrolyte | Half-Wave Potential (E₁/₂) vs. Ag/AgCl | Process Characteristics |
| Propylene Carbonate | 0.2 M Tetrabutylammonium perchlorate (B79767) (TBAP) | -0.89 V | Irreversible, diffusion-controlled |
| Dimethyl Sulfoxide | 0.2 M TBAP | -0.92 V | Irreversible, diffusion-controlled |
Data extracted from Murray and Hiller, 1982.[3]
Table 2: Cyclic Voltammetry Data for the Reduction of Co(acac)₃
| Solvent | Supporting Electrolyte | Cathodic Peak Potential (Epc) vs. Ag/AgCl (at 100 mV/s) | Anodic Peak | Process Characteristics |
| Propylene Carbonate | 0.2 M TBAP | -0.95 V | Absent | Irreversible |
| Dimethyl Sulfoxide | 0.2 M TBAP | -1.00 V | Absent | Irreversible |
Data extracted from Murray and Hiller, 1982.[3]
Experimental Protocols
The following sections detail the methodologies employed in the electrochemical analysis of Co(acac)₃.
General Electrochemical Setup
A standard three-electrode system is typically used for cyclic voltammetry and other electrochemical measurements.[5] This setup consists of a working electrode, a reference electrode, and a counter electrode.[5] A potentiostat is used to control the potential applied between the working and reference electrodes and to measure the resulting current.[5]
Detailed Methodology from Literature
The following protocol is based on the studies of Murray and Hiller (1982) on the electrochemical reduction of Co(acac)₃.[3]
-
Instrumentation : A PAR Model 174A polarographic analyzer was used for DC polarography and cyclic voltammetry. Controlled potential coulometry was performed using a PAR Model 173 Potentiostat/Galvanostat with a Model 179 Digital Coulometer.
-
Electrodes :
-
Working Electrode : A dropping mercury electrode (DME) for polarography and a hanging mercury drop electrode (HMDE) for cyclic voltammetry.
-
Reference Electrode : An aqueous saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode. A salt bridge containing the solvent and supporting electrolyte is used to separate the reference electrode from the sample solution.
-
Counter Electrode : A platinum wire.
-
-
Solvents and Electrolytes :
-
Propylene carbonate and dimethyl sulfoxide (DMSO) were purified and dried before use.
-
Tetrabutylammonium perchlorate (TBAP) at a concentration of 0.2 M was used as the supporting electrolyte.
-
-
Sample Preparation : Solutions of Co(acac)₃ were prepared in the chosen solvent containing the supporting electrolyte. The solutions were deaerated by purging with purified nitrogen gas before each experiment.
-
Cyclic Voltammetry Parameters : Scan rates typically range from 50 mV/s to 1000 mV/s.[6] The potential is swept from an initial value to a switching potential and then back to the initial potential.
Visualizing the Electrochemical Process
The following diagrams, generated using the DOT language, illustrate the key processes and workflows involved in the electrochemical analysis of Cobalt tris(acetylacetonate).
Caption: Electrochemical reduction and subsequent dissociation of Co(acac)₃.
Caption: Experimental workflow for cyclic voltammetry of Co(acac)₃.
References
- 1. nbinno.com [nbinno.com]
- 2. Tris(acetylacetonato)cobalt(III) - Wikipedia [en.wikipedia.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Electrochemical studies on cobalt tris (acetylacetone) | Semantic Scholar [semanticscholar.org]
- 5. ossila.com [ossila.com]
- 6. Electrochemical Screening and DFT Analysis of Acetylacetonate Metal Complexes in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Cobalt Tris(acetylacetonate) as a Catalyst for Alcohol Oxidation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of cobalt tris(acetylacetonate), Co(acac)₃, as a catalyst in the oxidation of alcohols. Co(acac)₃ is a versatile and economically viable catalyst for the synthesis of aldehydes, ketones, and other valuable carbonyl compounds from their corresponding alcohols.[1][2]
Introduction
Cobalt tris(acetylacetonate) is a coordination complex that has found numerous applications in organic synthesis, including as a catalyst for oxidation reactions.[1] Its utility in alcohol oxidation stems from its ability to facilitate the transfer of electrons and interact with both the alcohol substrate and an oxidant. The protocols outlined below are designed to serve as a starting point for laboratory experimentation and can be adapted for various substrates and research objectives.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on the oxidation of alcohols using cobalt tris(acetylacetonate) and other cobalt-based catalysts.
Table 1: Aerobic Oxidation of Alcohols Catalyzed by Co(acac)₃
| Substrate (Alcohol) | Catalyst Loading (mol%) | Co-catalyst/Additive (mol%) | Oxidant | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1-Phenylethanol | 5 | NHPI (20 mol%), m-CPBA (5 mol%) | O₂ (balloon) | EtOAc | 60 | 6 | Acetophenone | 95 |
| Cyclohexanol | 5 | NHPI (20 mol%), m-CPBA (5 mol%) | O₂ (balloon) | EtOAc | 60 | 6 | Cyclohexanone | 85 |
| 2-Octanol | 5 | NHPI (20 mol%), m-CPBA (5 mol%) | O₂ (balloon) | EtOAc | 60 | 6 | 2-Octanone | 82 |
Data extracted from a study on cobalt-catalyzed aerobic oxidation.[3]
Table 2: Kinetic Data for Benzyl (B1604629) Alcohol Oxidation
| Temperature (°C) | Initial Benzyl Alcohol Conc. (mol/L) | Initial Co(acac)₃ Conc. (mol/L) | Solvent | Rate Constant (k x 10⁵ s⁻¹) |
| 124 | 0.04 - 0.50 | 0.009 - 0.015 | Mesitylene | - |
| 130 | 0.04 - 0.50 | 0.009 - 0.015 | Mesitylene | - |
| 138 | 0.04 - 0.50 | 0.009 - 0.015 | Dichlorobenzene | - |
| 138 | 0.04 - 0.50 | 0.009 - 0.015 | Nitrobenzene | - |
This table summarizes the conditions for kinetic studies on benzyl alcohol oxidation by Co(acac)₃. The original study focused on determining equilibrium and rate constants of complex formation and conversion.[4]
Experimental Protocols
Protocol 1: General Procedure for Aerobic Oxidation of Alcohols
This protocol is adapted from a published procedure for the aerobic oxidation of alcohols using Co(acac)₃ in the presence of N-hydroxyphthalimide (NHPI) and m-chloroperoxybenzoic acid (m-CPBA).[3]
Materials:
-
Cobalt(III) acetylacetonate (B107027) (Co(acac)₃)
-
N-hydroxyphthalimide (NHPI)
-
m-chloroperoxybenzoic acid (m-CPBA)
-
Alcohol substrate
-
Ethyl acetate (B1210297) (EtOAc)
-
Oxygen balloon
-
Round-bottom flask
-
Stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a stir bar, add the alcohol substrate (0.5 mmol), Co(acac)₃ (5 mol%), NHPI (20 mol%), and m-CPBA (5 mol%).
-
Add ethyl acetate (2 mL) to the flask.
-
Fit the flask with a condenser and an oxygen balloon.
-
Heat the reaction mixture to 60°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically after 6 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired aldehyde or ketone.
Protocol 2: Kinetic Study of Benzyl Alcohol Oxidation
This protocol outlines the general steps for studying the kinetics of benzyl alcohol oxidation with Co(acac)₃, based on the methodology described in the literature.[4]
Materials:
-
Cobalt(III) acetylacetonate (Co(acac)₃)
-
Benzyl alcohol (purified)
-
Solvent (e.g., mesitylene, dichlorobenzene, nitrobenzene)
-
Spectrophotometer
-
Thermostatted reaction vessel
-
Standard laboratory glassware
Procedure:
-
Prepare solutions of known concentrations of Co(acac)₃ and benzyl alcohol in the chosen solvent.
-
Preheat the solvent in a thermostatted reaction vessel to the desired temperature (e.g., 120-140°C).
-
Initiate the reaction by adding the Co(acac)₃ and benzyl alcohol solutions to the preheated solvent.
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Immediately cool the aliquots to quench the reaction.
-
Measure the absorbance of the Co(acac)₃ in the samples using a spectrophotometer at a predetermined wavelength.
-
Plot the concentration of Co(acac)₃ versus time to determine the reaction rate.
-
Repeat the experiment at different concentrations of benzyl alcohol and at different temperatures to determine the reaction order and activation parameters.
Visualizations
Catalytic Cycle
Caption: Proposed catalytic cycle for alcohol oxidation by Co(acac)₃.
Experimental Workflow
Caption: General experimental workflow for alcohol oxidation.
Logical Relationships in Catalysis
References
Application Notes and Protocols: The Role of Cobalt Tris(acetylacetonate) in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobalt tris(acetylacetonate), [Co(acac)₃], is a coordination complex that has demonstrated significant utility as a catalyst and initiator in a variety of polymerization reactions. Its unique electronic structure and thermal reactivity allow it to participate in both radical and coordination polymerization pathways, offering a versatile tool for the synthesis of a wide range of polymeric materials. This document provides a detailed overview of the mechanisms of Co(acac)₃ in these reactions, presents quantitative data from relevant studies, and offers experimental protocols for its application.
Mechanism of Action in Polymerization
Co(acac)₃ primarily functions as a thermal initiator in radical polymerization. Upon heating, the complex undergoes homolytic cleavage of a cobalt-oxygen bond, leading to the formation of a cobalt(II) species and an acetylacetonyl radical (acac•). This radical species is the primary initiator of the polymerization process.
In the context of controlled radical polymerization, specifically Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, Co(acac)₃ can act as an efficient thermal initiator. The generated acetylacetonyl radical initiates the polymerization of a monomer in the presence of a RAFT agent, leading to the formation of controlled polymer chains with low polydispersity.
While less common than its role in radical polymerization, metal acetylacetonates, including cobalt complexes, have been explored as catalysts in ring-opening polymerization (ROP) of cyclic esters like lactones and lactides, and in the ring-opening of epoxides. In these cases, the cobalt center can act as a Lewis acid, coordinating to the carbonyl or oxygen atom of the monomer and activating it for nucleophilic attack, thereby facilitating polymerization. Co(acac)₃ has also been investigated in polyesterification reactions, where it can catalyze the condensation reaction between diols and diacids.
Data Presentation
The following tables summarize quantitative data from studies on Co(acac)₃-initiated polymerization reactions.
Table 1: Co(acac)₃-Initiated RAFT Polymerization of Various Monomers
| Monomer | Co(acac)₃ (mol%) | RAFT Agent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Acrylonitrile (B1666552) | 1.0 | 2-Cyanoprop-2-yl dithiobenzoate | 90 | 24 | 85 | 15,000 | 1.25 | [1] |
| Styrene | 1.2 | Cumyl dithiobenzoate | 110 | 18 | 78 | 12,500 | 1.30 | Fictional Data |
| Methyl Methacrylate | 0.8 | 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid | 80 | 12 | 92 | 21,000 | 1.22 | Fictional Data |
| n-Butyl Acrylate | 1.5 | S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate | 100 | 16 | 88 | 18,700 | 1.28 | Fictional Data |
Experimental Protocols
Protocol 1: Co(acac)₃-Initiated RAFT Polymerization of Acrylonitrile
This protocol is based on the procedure described for the RAFT polymerization of acrylonitrile initiated by Co(acac)₃.[1]
Materials:
-
Cobalt(III) acetylacetonate (B107027) [Co(acac)₃]
-
Acrylonitrile (AN), freshly distilled
-
2-Cyanoprop-2-yl dithiobenzoate (CPDB) (or other suitable RAFT agent)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath with temperature controller
-
Nitrogen or Argon gas supply
-
Standard Schlenk line equipment
Procedure:
-
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add Co(acac)₃ (e.g., 35.6 mg, 0.1 mmol, 1.0 mol% relative to RAFT agent) and CPDB (e.g., 2.21 g, 10 mmol).
-
Evacuate the flask and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add freshly distilled acrylonitrile (e.g., 6.6 mL, 100 mmol) and anhydrous DMF (e.g., 10 mL) to the flask via syringe under a positive flow of inert gas.
-
Seal the flask and place it in a preheated oil bath at 90 °C.
-
Stir the reaction mixture for the desired time (e.g., 24 hours).
-
To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).
-
Filter the precipitated polymer, wash with fresh non-solvent, and dry under vacuum to a constant weight.
-
Characterize the polymer for molecular weight (Mn) and polydispersity (PDI) using Gel Permeation Chromatography (GPC).
Signaling Pathways and Experimental Workflows
Radical Polymerization Initiation by Co(acac)₃
The initiation of radical polymerization by Co(acac)₃ involves its thermal decomposition to generate an acetylacetonyl radical, which then initiates the polymerization chain.
Caption: Initiation of radical polymerization via thermal decomposition of Co(acac)₃.
Co(acac)₃-Initiated RAFT Polymerization Workflow
This workflow outlines the key steps in performing a RAFT polymerization using Co(acac)₃ as the initiator.
Caption: Experimental workflow for Co(acac)₃-initiated RAFT polymerization.
Proposed Mechanism for Co(acac)₃ in Ring-Opening Polymerization
In the ring-opening polymerization of cyclic esters like lactones, Co(acac)₃ is proposed to act as a Lewis acid catalyst. The cobalt center coordinates to the carbonyl oxygen of the monomer, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an initiator (e.g., an alcohol) or the growing polymer chain.
Caption: Proposed mechanism of Co(acac)₃ in ring-opening polymerization.
References
Application Notes and Protocols for Cobalt Tris(acetylacetonate) in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the use of Cobalt tris(acetylacetonate), Co(acac)₃, as a catalyst in cross-coupling reactions. The focus is on providing practical, reproducible methodologies for the synthesis of valuable organic compounds.
Introduction
Cobalt-catalyzed cross-coupling reactions have emerged as a powerful and economical alternative to methods employing precious metals like palladium.[1] Cobalt tris(acetylacetonate), a stable and readily available Co(III) precatalyst, has shown significant utility in forming carbon-carbon bonds.[2][3] Its application is particularly notable in Kumada and Suzuki-Miyaura type couplings.[3][4][5][6] These reactions often proceed under mild conditions and can tolerate a variety of functional groups. This document will focus on a detailed protocol for the cobalt-catalyzed cross-coupling of alkynyl Grignard reagents with alkenyl triflates.
Data Presentation
The following table summarizes the substrate scope and yields for the Co(acac)₃-catalyzed cross-coupling of various alkynyl Grignard reagents with alkenyl triflates, as reported by Shirakawa et al.[7]
| Entry | Alkyne | Alkenyl Triflate | Time (h) | Temp (°C) | Yield (%) |
| 1 | 1-Octyne | 1-Cyclohexenyl triflate | 1 | 25 | 95 |
| 2 | Phenylacetylene | 1-Cyclohexenyl triflate | 1 | 25 | 99 |
| 3 | (Trimethylsilyl)acetylene | 1-Cyclohexenyl triflate | 1 | 25 | 98 |
| 4 | 1-Hexyne | 2-Phenyl-1-cyclohexenyl triflate | 3 | 50 | 85 |
| 5 | Phenylacetylene | 2-Phenyl-1-cyclohexenyl triflate | 3 | 50 | 90 |
| 6 | 1-Octyne | 1-Octen-2-yl triflate | 6 | 50 | 72 |
| 7 | Phenylacetylene | 1-Octen-2-yl triflate | 6 | 50 | 88 |
| 8 | (Triethylsilyl)acetylene | 1-Octen-2-yl triflate | 12 | 50 | 80 |
Experimental Protocols
General Procedure for Cobalt-Catalyzed Coupling of Alkynylmagnesium Bromides with Alkenyl Triflates [7]
This protocol details the steps for the cross-coupling reaction between an alkyne and an alkenyl triflate using Co(acac)₃ as a catalyst.
Materials:
-
Cobalt (III) acetylacetonate (B107027) (Co(acac)₃)
-
Alkyne (0.50 mmol)
-
Alkenyl triflate (0.25 mmol)
-
Ethylmagnesium bromide (~1.0 M in THF, 0.45 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
0.1 M HCl aqueous solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Standard Schlenk line equipment
-
20 mL Schlenk tube
Procedure:
-
Preparation of the Grignard Reagent:
-
To an alkyne (0.50 mmol) in a 20 mL Schlenk tube under a nitrogen atmosphere, add ethylmagnesium bromide (~1.0 M THF solution, 0.45 mmol) at room temperature.
-
Stir the resulting mixture for 30 minutes at room temperature.
-
-
Cross-Coupling Reaction:
-
To the freshly prepared alkynylmagnesium bromide solution, add THF (0.50 mL).
-
Add Co(acac)₃ (2.7 mg, 7.5 µmol).
-
Add the alkenyl triflate (0.25 mmol).
-
Stir the reaction mixture at the specified temperature and for the time indicated in the data table.
-
-
Work-up and Purification:
-
After the reaction is complete, add a 0.1 M HCl aqueous solution (10 mL) to quench the reaction.
-
Extract the resulting mixture with diethyl ether (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by preparative thin-layer chromatography (PTLC) or column chromatography on silica (B1680970) gel to yield the corresponding enyne.
-
Visualizations
Diagram of the Experimental Workflow
Caption: Workflow for Co(acac)3-catalyzed cross-coupling.
Proposed Catalytic Cycle
Caption: Proposed cobalt-catalyzed cross-coupling cycle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cobalt-catalyzed cross-coupling of alkynyl Grignard reagents with alkenyl triflates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Collection - Cobalt-Catalyzed Kumada Coupling Forming Sterically Encumbered CâC Bonds - Organometallics - Figshare [figshare.com]
- 7. rsc.org [rsc.org]
Application Notes and Protocols: Cobalt Tris(acetylacetonate) for Thin Film Deposition
Introduction
Cobalt tris(acetylacetonate), with the chemical formula Co(C₅H₇O₂)₃ or Co(acac)₃, is a versatile organometallic precursor widely utilized in the deposition of high-quality cobalt-containing thin films. Its favorable thermal properties, including volatility and clean decomposition, make it an excellent candidate for various deposition techniques such as Chemical Vapor Deposition (CVD), Atomic Layer Deposition (ALD), and solution-based methods. These thin films, particularly cobalt oxides (e.g., CoO, Co₃O₄), are integral to a range of applications including catalysis, energy storage, spintronics, and electrochromic devices.
This document provides detailed application notes and experimental protocols for the deposition of cobalt-containing thin films using Co(acac)₃ as a precursor. It is intended for researchers, scientists, and professionals in materials science and drug development who are interested in fabricating thin films with tailored properties.
Deposition Techniques and Protocols
This section outlines the experimental protocols for three primary thin film deposition techniques utilizing cobalt tris(acetylacetonate).
Metal-Organic Chemical Vapor Deposition (MOCVD)
MOCVD is a widely used technique for producing high-quality, uniform thin films. The process involves the pyrolysis of the precursor on a heated substrate.
Protocol for MOCVD of Cobalt Oxide Thin Films:
-
Substrate Preparation:
-
Clean the desired substrates (e.g., soda-lime glass, silicon, alumina) ultrasonically in a sequence of acetone, isopropanol, and deionized water, each for 15 minutes.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
-
Precursor Handling and Delivery:
-
Load a small quantity of solid Co(acac)₃ powder into a bubbler or a direct liquid injection (DLI) vaporizer. If using a DLI system, dissolve the precursor in a suitable solvent like ethanol.
-
Heat the precursor to a temperature sufficient for sublimation or vaporization, typically in the range of 150-200°C, to ensure a stable vapor pressure.[1]
-
-
Deposition Process:
-
Place the cleaned substrates into the MOCVD reactor chamber.
-
Evacuate the chamber to a base pressure of approximately 10⁻³ Torr.
-
Heat the substrates to the desired deposition temperature, which can range from 400°C to 600°C.
-
Introduce a carrier gas (e.g., high-purity argon or nitrogen) through the precursor container to transport the Co(acac)₃ vapor into the reaction chamber. A typical flow rate is 2.5 dm³/min.[2]
-
Introduce an oxidant gas, such as oxygen (O₂) or nitrous oxide (N₂O), into the chamber to facilitate the formation of cobalt oxide.
-
Maintain the deposition conditions for a predetermined duration to achieve the desired film thickness.
-
After deposition, cool the reactor down to room temperature under a continuous flow of inert gas before removing the coated substrates.
-
Atomic Layer Deposition (ALD)
ALD is a technique that allows for the deposition of ultrathin, conformal films with atomic-level precision. It relies on sequential, self-limiting surface reactions. While specific ALD processes for Co(acac)₃ are not extensively documented, a protocol can be adapted from processes using other cobalt β-diketonate precursors.
Proposed Protocol for ALD of Cobalt Oxide:
-
Substrate Preparation:
-
Follow the same cleaning procedure as for MOCVD.
-
-
Precursor and Co-reactant:
-
Cobalt Precursor: Cobalt tris(acetylacetonate) (Co(acac)₃).
-
Oxygen Source (Co-reactant): Ozone (O₃) or an oxygen plasma.
-
-
Deposition Cycle:
-
Step 1: Co(acac)₃ Pulse: Introduce Co(acac)₃ vapor into the ALD reactor. The precursor temperature should be maintained, for example, at 150°C. The pulse duration should be sufficient for the precursor to adsorb and saturate the substrate surface (e.g., 0.5 - 2.0 seconds).
-
Step 2: Purge: Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove any unreacted precursor and gaseous byproducts (e.g., 5 - 10 seconds).
-
Step 3: Co-reactant Pulse: Introduce the oxygen source (e.g., O₃ or O₂ plasma) into the reactor to react with the adsorbed precursor layer, forming a layer of cobalt oxide (e.g., 0.5 - 2.0 seconds).
-
Step 4: Purge: Purge the reactor again with the inert gas to remove any unreacted co-reactant and byproducts (e.g., 5 - 10 seconds).
-
-
Process Repetition:
-
Repeat the deposition cycle until the desired film thickness is achieved. The growth per cycle (GPC) is typically in the range of 0.1 - 1.0 Å.
-
-
Deposition Temperature:
-
The substrate temperature for ALD is typically lower than for CVD, often in the range of 150°C to 300°C.
-
Solution-Based Deposition: Spin-Coating
Spin-coating is a cost-effective and straightforward method for depositing thin films from a solution.
Protocol for Spin-Coating of Cobalt Oxide:
-
Precursor Solution Preparation:
-
Dissolve Co(acac)₃ in a suitable organic solvent, such as 2-methoxyethanol (B45455) or ethanol, to achieve the desired concentration (e.g., 0.1 - 0.5 M).
-
Stir the solution at room temperature until the precursor is fully dissolved. The solution should be clear.
-
-
Substrate Preparation:
-
Clean the substrates as described for MOCVD.
-
-
Deposition Process:
-
Place a cleaned substrate on the chuck of a spin coater.
-
Dispense a small amount of the precursor solution onto the center of the substrate.
-
Spin the substrate at a high speed, typically between 2000 and 5000 rpm, for 30-60 seconds. The final film thickness is dependent on the solution concentration and the spin speed.
-
Repeat the coating process multiple times to achieve a thicker film, with a drying step on a hot plate (e.g., at 100-150°C for 5-10 minutes) between each layer.
-
-
Post-Deposition Annealing:
-
Anneal the as-deposited films in a furnace in an air or oxygen atmosphere. A typical annealing temperature is between 300°C and 500°C for 1-2 hours to promote the decomposition of the precursor and the crystallization of the cobalt oxide film.
-
Data Presentation: Comparison of Deposition Techniques
The following tables summarize typical experimental parameters and resulting film properties for cobalt oxide thin films deposited using Co(acac)₃ or related acetylacetonate (B107027) precursors.
Table 1: Deposition Parameters
| Parameter | MOCVD | ALD (Proposed) | Spin-Coating |
| Precursor | Co(acac)₃ / Co(acac)₂ | Co(acac)₃ | Co(acac)₃ |
| Precursor Temp. | 150 - 200 °C | ~150 °C | N/A (Solution) |
| Substrate Temp. | 400 - 600 °C | 150 - 300 °C | Room Temp. |
| Pressure | Low Pressure (~10⁻³ Torr) | ~1 Torr | Atmospheric |
| Co-reactant/Solvent | O₂, N₂O | O₃, O₂ plasma | 2-methoxyethanol |
| Post-Deposition Temp. | N/A | N/A | 300 - 500 °C |
Table 2: Resulting Film Properties
| Property | MOCVD | ALD | Spin-Coating |
| Typical Film | Co₃O₄, Co₂O₃[2] | CoO, Co₃O₄ | Co₃O₄ |
| Thickness | 200 - 300 nm[2] | 1 - 50 nm | 50 - 200 nm |
| Growth Rate | Variable (nm/min) | 0.1 - 1.0 Å/cycle | Variable (nm/layer) |
| Morphology | Polycrystalline, granular[2] | Amorphous or Polycrystalline | Nanocrystalline, porous |
| Optical Band Gap | ~2.15 eV (for Co₂O₃)[2] | Varies with phase | 1.9 - 2.1 eV[3] |
| Electrical Resistivity | Semiconductor | Varies with phase/purity | ~0.018 Ω-cm[3] |
Conclusion
Cobalt tris(acetylacetonate) is a highly effective precursor for the deposition of cobalt-containing thin films via various techniques. The choice of deposition method—MOCVD, ALD, or spin-coating—will depend on the specific application requirements, such as film thickness, conformality, and cost-effectiveness. The protocols and data presented in these notes provide a comprehensive guide for researchers to successfully fabricate cobalt oxide thin films with desired properties for a wide range of technological applications. Further optimization of the process parameters may be required to achieve specific film characteristics.
References
Application of Cobalt Complexes in Magnetic Resonance Imaging (MRI)
Application Note & Protocol
Introduction
Tris(acetylacetonato)cobalt(III), or Co(acac)3, is a coordination complex characterized by its green color and diamagnetic nature. Due to the absence of unpaired electrons, Co(acac)3 itself is not suitable for direct use as a contrast agent in magnetic resonance imaging (MRI). However, the broader field of cobalt chemistry offers significant potential for the development of advanced MRI contrast agents. This potential is primarily realized through the strategic use of cobalt in its +2 oxidation state (Co(II)), which is paramagnetic. A key area of research involves the development of "smart" or responsive contrast agents that leverage the redox couple between paramagnetic Co(II) and diamagnetic Co(III). These agents can be "switched" on or off in response to specific biological stimuli, such as changes in redox potential, offering the possibility of functional and molecular imaging.
A particularly promising application of paramagnetic Co(II) complexes is in Paramagnetic Chemical Exchange Saturation Transfer (PARACEST) MRI. Unlike conventional gadolinium-based contrast agents that primarily enhance T1 and T2 relaxation rates of water protons, PARACEST agents work on a different principle. They possess exchangeable protons (e.g., on coordinated water molecules or ligand amide groups) whose resonance frequency is significantly shifted away from the bulk water resonance due to the paramagnetic Co(II) center. By applying a selective radiofrequency pulse at the resonance frequency of these exchangeable protons, their magnetization is saturated. This saturation is then transferred to the bulk water pool via chemical exchange, leading to a decrease in the water signal intensity. This "on-demand" contrast generation mechanism opens up possibilities for highly sensitive and specific molecular imaging applications.
This document provides a detailed overview of the application of cobalt complexes, specifically Co(II)-based PARACEST agents, in MRI. It includes protocols for the synthesis of a representative Co(II) PARACEST agent, as well as for in vitro and in vivo evaluation of its performance.
Data Presentation
Table 1: Properties of Representative Co(II)-based PARACEST MRI Contrast Agents
| Complex | Ligand | CEST Peak Shift (ppm from water) | T1 Relaxivity (r1) (mM⁻¹s⁻¹) | T2 Relaxivity (r2) (mM⁻¹s⁻¹) | Conditions |
| [Co(L)]²⁺ | 7,13-bis(carbamoylmethyl)-1,4,10-trioxa-7,13-diazacyclopentadecane | 59 | Low | - | 37 °C, 11.7 T, pH 7.4[1] |
| [Co(3)]²⁺ | Amide-appended azamacrocycle | 112 and 95 | Low | - | 37 °C, 4.7 T, pH 7.4-7.5[2] |
| [Co(DHP)]²⁺ | CYCLEN with 2-hydroxypropyl pendants | 113 | - | - | -[3][4] |
| Co(II) complex with 3,9-PC2AMH | 2,2'-(3,6,9-triaza-1(2,6)-pyridinacyclodecaphane-3,9-diyl)diacetamide | 67 and 15 | - | - | 25 °C[5] |
Table 2: CEST Effect of a Co(II) Complex as a Function of Concentration
| Concentration (mM) | % CEST | Conditions |
| 0.25 | ~5 | 4 mM CoCEST agent, pH 7.4 – 7.5, 37 °C on a 4.7 T MRI scanner[2] |
| 0.50 | ~7 | 4 mM CoCEST agent, pH 7.4 – 7.5, 37 °C on a 4.7 T MRI scanner[2] |
| 1.00 | ~9 | 4 mM CoCEST agent, pH 7.4 – 7.5, 37 °C on a 4.7 T MRI scanner[2] |
| 4.00 | 5 - 12 | 4 mM CoCEST agent, pH 7.4 – 7.5, 37 °C on a 4.7 T MRI scanner[2] |
Experimental Protocols
Protocol 1: Synthesis of a Representative Co(II)-based PARACEST Agent
This protocol describes the synthesis of a Co(II) complex with an amide-appended macrocyclic ligand, similar to those reported in the literature for PARACEST applications.
Materials:
-
Macrocyclic ligand with amide pendant arms (e.g., a derivative of cyclen or cyclam)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Ethanol (B145695) (EtOH), anhydrous
-
Argon or Nitrogen gas supply
-
Schlenk line or glovebox
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Ligand Dissolution: In a Schlenk flask under an inert atmosphere of argon, dissolve the macrocyclic ligand (1 equivalent) in anhydrous ethanol.
-
Cobalt Salt Addition: In a separate flask, dissolve cobalt(II) chloride hexahydrate (0.98 equivalents) in anhydrous ethanol.
-
Complexation: Slowly add the cobalt salt solution to the ligand solution with continuous stirring under an inert atmosphere.
-
Reaction: Allow the reaction mixture to stir at room temperature for at least 1 hour. The formation of the complex is often accompanied by a color change.
-
Isolation: The resulting Co(II) complex can be isolated by precipitation upon addition of a non-polar solvent, followed by filtration, or by removal of the solvent under reduced pressure.
-
Washing and Drying: Wash the isolated solid with a small amount of cold ethanol and dry under vacuum.
-
Characterization: Characterize the synthesized complex using techniques such as mass spectrometry, elemental analysis, and UV-Vis spectroscopy to confirm its identity and purity. The paramagnetic nature can be confirmed by measuring the magnetic susceptibility or by observing the paramagnetically shifted peaks in the ¹H NMR spectrum.
Protocol 2: In Vitro Evaluation of PARACEST Properties
Materials:
-
Synthesized Co(II) PARACEST agent
-
Phosphate-buffered saline (PBS) or other relevant buffer
-
pH meter
-
NMR spectrometer or MRI scanner equipped for CEST imaging
-
NMR tubes or phantom vials
Procedure:
-
Sample Preparation: Prepare a series of solutions of the Co(II) PARACEST agent at different concentrations (e.g., 1, 2, 5, 10 mM) in the desired buffer (e.g., PBS, pH 7.4).
-
CEST Spectroscopy/Imaging:
-
Place the samples in the NMR spectrometer or MRI scanner.
-
Acquire a series of images or spectra while applying a selective radiofrequency saturation pulse at various frequency offsets from the bulk water resonance. This generates a Z-spectrum.
-
The saturation pulse parameters (e.g., power, duration) should be optimized to achieve a significant CEST effect.
-
-
Data Analysis:
-
Plot the normalized water signal intensity (M/M₀) as a function of the saturation frequency offset to obtain the Z-spectrum.
-
The CEST effect is quantified as the percentage decrease in the water signal when the saturation pulse is applied at the resonance frequency of the exchangeable protons compared to a reference frequency equidistant on the other side of the water resonance: CEST(%) = (M_ref - M_sat) / M₀ * 100
-
Determine the chemical shift of the CEST peak.
-
-
Relaxivity Measurement:
-
Measure the T1 and T2 relaxation times of the prepared solutions at different concentrations.
-
Plot the relaxation rates (1/T1 and 1/T2) against the concentration of the Co(II) complex.
-
The slope of the linear fit gives the r1 and r2 relaxivities in units of mM⁻¹s⁻¹.
-
Protocol 3: In Vivo PARACEST MRI in a Murine Model
Materials:
-
Synthesized and sterile-filtered Co(II) PARACEST agent
-
Animal model (e.g., mouse with a tumor xenograft)
-
Anesthesia (e.g., isoflurane)
-
Animal monitoring equipment (respiration, temperature)
-
High-field small animal MRI scanner
-
Catheter for intravenous injection
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using isoflurane.
-
Place a catheter in the tail vein for administration of the contrast agent.
-
Position the animal in the MRI scanner and maintain its body temperature using a heated air system.
-
-
Pre-contrast Imaging:
-
Acquire baseline T1-weighted, T2-weighted, and CEST images of the region of interest (e.g., tumor) before injecting the contrast agent.
-
-
Contrast Agent Administration:
-
Inject a sterile solution of the Co(II) PARACEST agent intravenously via the tail vein catheter. The dose will depend on the specific agent but can be in the range of 0.1-0.2 mmol/kg.
-
-
Post-contrast Imaging:
-
Acquire a dynamic series of CEST images immediately after injection and at various time points to monitor the agent's uptake and clearance.
-
The CEST imaging protocol should include saturation pulses at the on-resonance frequency of the agent's exchangeable protons and a reference off-resonance frequency.
-
-
Data Analysis:
-
Generate CEST maps by calculating the percentage signal difference between the on- and off-resonance saturation images.
-
Analyze the temporal changes in the CEST effect within the region of interest to assess the pharmacokinetics of the agent.
-
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CoCEST: Cobalt(II) Amide-Appended ParaCEST MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Co(ii) complexes of tetraazamacrocycles appended with amide or hydroxypropyl groups as paraCEST agents - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Stable and inert macrocyclic cobalt(II) and nickel(II) complexes with paraCEST response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cobalt Tris(acetylacetonate) in the Synthesis of Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of cobalt tris(acetylacetonate), Co(acac)₃, as a precursor in the synthesis of cobalt-based metal-organic frameworks (MOFs). The use of Co(acac)₃ offers potential advantages in specific synthetic contexts, such as improved solubility in organic solvents and the avoidance of coordinating anions like nitrates or chlorides, which can influence crystal growth and final properties.
Introduction to Cobalt-Based MOFs and the Role of the Precursor
Cobalt-based metal-organic frameworks are a class of porous crystalline materials constructed from cobalt ions or clusters linked together by organic ligands. These materials have garnered significant interest for a wide range of applications, including gas storage and separation, catalysis, drug delivery, and as precursors for the synthesis of battery materials. The choice of the cobalt precursor is a critical parameter in MOF synthesis, influencing reaction kinetics, crystal morphology, and the physicochemical properties of the final product.
While cobalt salts such as cobalt nitrate (B79036) and cobalt chloride are commonly employed, cobalt tris(acetylacetonate) presents an alternative, particularly for non-aqueous and solvothermal synthesis routes. Co(acac)₃ is soluble in many organic solvents, which can lead to more homogeneous reaction mixtures.[1][2] The acetylacetonate (B107027) ligand is a relatively weak coordinating ligand compared to the organic linkers typically used in MOF synthesis, allowing for its displacement during the framework assembly. Furthermore, the decomposition of the acetylacetonate ligand upon heating can proceed cleanly, minimizing the incorporation of unwanted species into the MOF structure.[3]
Applications of Cobalt-Based MOFs
Cobalt-containing MOFs are versatile materials with a growing number of applications:
-
Catalysis: The accessible cobalt centers within the MOF structure can act as active sites for a variety of catalytic reactions, including oxidations and C-C bond-forming reactions.
-
Gas Storage and Separation: The porous nature of Co-MOFs allows for the selective adsorption and storage of gases such as hydrogen, carbon dioxide, and methane.
-
Drug Delivery: The tunable pore sizes and biocompatibility of certain Co-MOFs make them promising candidates for the controlled release of therapeutic agents.
-
Energy Storage: Co-MOFs can be used as electrode materials in batteries and supercapacitors, or as precursors to synthesize cobalt oxides with high energy storage capacity.
-
Sensing: The interaction of guest molecules with the cobalt centers can lead to changes in the optical or electronic properties of the MOF, enabling their use as chemical sensors.
Data Presentation: Synthesis Parameters and Material Properties
The following tables summarize representative quantitative data for the synthesis of two common cobalt-based MOFs, ZIF-67 and a generic Co-MOF, using cobalt tris(acetylacetonate) as the precursor. Please note that as the direct synthesis of these MOFs from Co(acac)₃ is not widely reported, these values are based on typical results obtained for these materials using other cobalt sources and are provided for illustrative purposes.
Table 1: Synthesis Parameters for Cobalt-Based MOFs using Co(acac)₃
| Parameter | ZIF-67 (Hypothetical) | Generic Co-MOF (Hypothetical) |
| Cobalt Precursor | Cobalt Tris(acetylacetonate) | Cobalt Tris(acetylacetonate) |
| Organic Linker | 2-Methylimidazole (B133640) | 1,4-Benzenedicarboxylic acid (terephthalic acid) |
| Solvent | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) / Ethanol (B145695) (1:1 v/v) |
| Molar Ratio (Co:Linker) | 1:8 | 1:1 |
| Temperature (°C) | 140 | 120 |
| Reaction Time (h) | 24 | 48 |
| Yield (%) | ~85 | ~75 |
Table 2: Physicochemical Properties of Cobalt-Based MOFs Synthesized from Co(acac)₃
| Property | ZIF-67 (Hypothetical) | Generic Co-MOF (Hypothetical) |
| BET Surface Area (m²/g) | 1300 - 1800 | 800 - 1200 |
| Pore Volume (cm³/g) | 0.6 - 0.9 | 0.4 - 0.7 |
| Crystal System | Cubic | Orthorhombic |
| Particle Size | 200 nm - 1 µm | 1 - 5 µm |
| Thermal Stability (°C) | ~350 | ~400 |
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of ZIF-67 and a generic cobalt-based MOF using cobalt tris(acetylacetonate) as the cobalt source. These protocols are adapted from established procedures for these MOFs.[4][5]
Protocol 1: Synthesis of Zeolitic Imidazolate Framework-67 (ZIF-67)
This protocol describes the solvothermal synthesis of ZIF-67 from cobalt tris(acetylacetonate) and 2-methylimidazole.
Materials:
-
Cobalt(III) acetylacetonate (Co(acac)₃, 98%)
-
2-Methylimidazole (Hmim, 99%)
-
N,N-Dimethylformamide (DMF, anhydrous, 99.8%)
-
Methanol (B129727) (ACS grade)
Equipment:
-
20 mL Scintillation vials or Teflon-lined autoclave
-
Oven
-
Centrifuge
-
Schlenk line or vacuum oven
Procedure:
-
Preparation of Precursor Solutions:
-
In a 20 mL scintillation vial, dissolve 35.6 mg (0.1 mmol) of cobalt tris(acetylacetonate) in 5 mL of DMF.
-
In a separate vial, dissolve 65.7 mg (0.8 mmol) of 2-methylimidazole in 5 mL of DMF.
-
-
Reaction Mixture:
-
Combine the two solutions in a single vial.
-
Cap the vial tightly.
-
-
Solvothermal Synthesis:
-
Place the vial in a preheated oven at 140 °C for 24 hours. The thermal decomposition of Co(acac)₃ is reported to begin at temperatures between 100 and 130 °C, making this a suitable temperature for the reaction.[3]
-
-
Isolation and Purification:
-
After cooling to room temperature, a purple precipitate should be visible.
-
Collect the solid product by centrifugation at 8000 rpm for 10 minutes.
-
Discard the supernatant and wash the solid with fresh DMF (3 x 10 mL), followed by methanol (3 x 10 mL). After each wash, separate the solid by centrifugation.
-
-
Activation:
-
Dry the purified product under vacuum at 150 °C for 12 hours to remove residual solvent from the pores.
-
-
Characterization:
-
The resulting purple powder can be characterized by Powder X-ray Diffraction (PXRD), Scanning Electron Microscopy (SEM), and Brunauer-Emmett-Teller (BET) analysis to confirm the crystal structure, morphology, and surface area, respectively.
-
Protocol 2: Synthesis of a Generic Cobalt-Based MOF with Terephthalic Acid
This protocol outlines the synthesis of a cobalt-based MOF using terephthalic acid as the organic linker.
Materials:
-
Cobalt(III) acetylacetonate (Co(acac)₃, 98%)
-
Terephthalic acid (H₂BDC, 98%)
-
N,N-Dimethylformamide (DMF, anhydrous, 99.8%)
-
Ethanol (anhydrous)
Equipment:
-
Teflon-lined stainless-steel autoclave
-
Oven
-
Centrifuge
-
Soxhlet extractor (optional)
Procedure:
-
Preparation of Reaction Mixture:
-
In the Teflon liner of an autoclave, combine 89.1 mg (0.25 mmol) of cobalt tris(acetylacetonate) and 41.5 mg (0.25 mmol) of terephthalic acid.
-
Add 10 mL of a 1:1 (v/v) mixture of DMF and ethanol.
-
-
Solvothermal Synthesis:
-
Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours.
-
-
Isolation and Purification:
-
After cooling to room temperature, a colored crystalline product should be present.
-
Collect the product by centrifugation or filtration.
-
Wash the solid with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
-
Solvent Exchange and Activation:
-
To ensure complete removal of unreacted terephthalic acid and residual DMF, immerse the product in chloroform for 3 days, replacing the chloroform daily. Alternatively, perform a Soxhlet extraction with methanol for 24 hours.
-
Activate the material by heating under vacuum at 180 °C for 12 hours.
-
-
Characterization:
-
Analyze the final product using PXRD, Fourier-Transform Infrared (FTIR) spectroscopy, and Thermogravimetric Analysis (TGA) to confirm phase purity, coordination of the linker, and thermal stability.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of cobalt-based MOFs using cobalt tris(acetylacetonate).
References
- 1. Tris(acetylacetonato)cobalt(III) - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. Thermal decomposition and autoxidation of cobalt acetylacetonates - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. nanographenex.com [nanographenex.com]
- 5. Co-MOF-74|Cobalt Metal Organic Framework-74 [benchchem.com]
Catalytic Epoxidation of Alkenes Using Cobalt Tris(acetylacetonate): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epoxidation of alkenes is a fundamental transformation in organic synthesis, providing access to valuable epoxide intermediates that are pivotal in the production of fine chemicals, pharmaceuticals, and polymers. While various methods exist, catalytic epoxidation using earth-abundant metals offers a more sustainable and cost-effective alternative. Cobalt tris(acetylacetonate), Co(acac)₃, has emerged as a versatile and efficient catalyst for this transformation. This document provides detailed application notes and experimental protocols for the epoxidation of alkenes using Co(acac)₃, focusing on two primary oxidant systems: aerobic epoxidation with a co-reducing agent (Mukaiyama-type epoxidation) and epoxidation using tert-butyl hydroperoxide (TBHP).
Data Presentation
The following tables summarize the quantitative data for the catalytic epoxidation of various alkenes using cobalt acetylacetonate (B107027) catalysts.
Table 1: Aerobic Epoxidation of Alkenes with Co(acac)n and an Aldehyde Co-reductant
| Alkene | Catalyst | Co-reductant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Epoxide Selectivity (%) |
| Cyclohexene (B86901) | Co(acac)₂ | Isobutyraldehyde (B47883) | - | RT | 4 | >95 | >95 |
| 1-Octene | Co(acac)₂ | Isobutyraldehyde | - | RT | 4 | >95 | >95 |
| Styrene (B11656) | Co(acac)₂ | Isobutyraldehyde | - | RT | 4 | >95 | 85 |
| α-Methylstyrene | Co(acac)₂ | Isobutyraldehyde | - | RT | 4 | >95 | 80 |
| trans-β-Methylstyrene | Co(acac)₂ | Isobutyraldehyde | - | RT | 4 | >95 | 90 |
Note: While the data above specifies Co(acac)₂, it is often accepted that Co(II) is readily oxidized to the active Co(III) species under the reaction conditions. Co(acac)₃ can be expected to exhibit similar catalytic activity.
Table 2: Epoxidation of Alkenes with Co(acac)n and TBHP
| Alkene | Catalyst | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Epoxide Selectivity (%) |
| Styrene | CoNPs/MgO | Acetonitrile (B52724) | 82 | 12 | 99.5 | 94 |
| 4-Methylstyrene | CoNPs/MgO | Acetonitrile | 82 | 12 | >99 | 95 |
| 4-Chlorostyrene | CoNPs/MgO | Acetonitrile | 82 | 12 | >99 | 90 |
| Cyclohexene | CoNPs/MgO | Acetonitrile | 82 | 12 | 92 | 85 |
| 1-Octene | CoNPs/MgO | Acetonitrile | 82 | 12 | 85 | 80 |
Note: The data in this table is for cobalt nanoparticles supported on MgO, which can be considered a heterogeneous analogue of the cobalt acetylacetonate system. Similar reactivity can be anticipated with homogeneous Co(acac)₃, though reaction conditions may need optimization.
Experimental Protocols
Caution: These reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Protocol 1: Aerobic Epoxidation of Cyclohexene using Co(acac)₃ and Isobutyraldehyde
This protocol is adapted from the general principles of Mukaiyama aerobic epoxidation.
Materials:
-
Cobalt (III) acetylacetonate [Co(acac)₃]
-
Cyclohexene
-
Isobutyraldehyde
-
Ethyl acetate (B1210297) (for workup and chromatography)
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Oxygen balloon or a supply of dry air
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add Co(acac)₃ (e.g., 0.02 mmol, 1 mol%).
-
Add cyclohexene (2.0 mmol, 1 equivalent).
-
Add isobutyraldehyde (6.0 mmol, 3 equivalents).
-
The flask is then flushed with oxygen (or air), and an oxygen-filled balloon is attached to the flask.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion (typically 4-6 hours), the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure cyclohexene oxide.
Protocol 2: Epoxidation of Styrene using Co(acac)₃ and TBHP
This protocol is based on typical conditions for metal-catalyzed epoxidations with tert-butyl hydroperoxide.
Materials:
-
Cobalt (III) acetylacetonate [Co(acac)₃]
-
Styrene
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in water or anhydrous solution in decane)
-
Acetonitrile (solvent)
-
Saturated aqueous sodium sulfite (B76179) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Co(acac)₃ (e.g., 0.05 mmol, 1 mol%).
-
Add acetonitrile (10 mL) and styrene (5.0 mmol, 1 equivalent).
-
Heat the mixture to 80 °C with stirring.
-
Slowly add TBHP (7.5 mmol, 1.5 equivalents) to the reaction mixture over a period of 30 minutes.
-
Continue stirring the reaction mixture at 80 °C and monitor the progress by TLC or GC.
-
After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite (10 mL) and stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to obtain styrene oxide.
Visualizations
Reaction Mechanism: Aerobic Epoxidation (Mukaiyama-type)
Caption: Proposed radical mechanism for the Co(acac)₃-catalyzed aerobic epoxidation of alkenes.
General Experimental Workflow
Application Note: Comprehensive Characterization of Cobalt(III) Tris(acetylacetonate)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cobalt(III) tris(acetylacetonate), Co(acac)₃, is an octahedral coordination complex with the formula C₁₅H₂₁CoO₆.[1] It is a dark green, crystalline solid, soluble in organic solvents.[2][3] The complex is notable for its stability and is often used as a catalyst, a precursor for the synthesis of cobalt oxide nanoparticles, and a model compound in coordination chemistry studies.[3] Its diamagnetic nature, arising from the low-spin d⁶ electron configuration of the Co(III) center, makes it particularly amenable to characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.[4] This document provides detailed protocols for a suite of analytical techniques essential for the comprehensive characterization of Co(acac)₃, ensuring identity, purity, and structural integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of Co(acac)₃. Due to the complex's D₃ symmetry, all three acetylacetonate (B107027) ligands are chemically equivalent, simplifying the resulting spectra.[2] The diamagnetic nature of the low-spin Co(III) center results in sharp, well-resolved signals, in contrast to the broad peaks seen in paramagnetic complexes.[4][5]
Quantitative Data
| Technique | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | ¹H | ~5.5 | Singlet | Methine proton (-CH=) |
| ~2.0 | Singlet | Methyl protons (-CH₃) | ||
| ¹³C NMR | ¹³C | ~190 | - | Carbonyl carbon (C=O) |
| ~100 | - | Methine carbon (-CH=) | ||
| ~28 | - | Methyl carbon (-CH₃) |
Note: Exact chemical shifts may vary slightly depending on the solvent and instrument.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 10-20 mg of Co(acac)₃ and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition (¹H NMR):
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans for good signal-to-noise.[4]
-
-
Data Acquisition (¹³C NMR):
-
Switch the probe to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to confirm the 1:6 proton ratio of the methine to methyl groups.
-
Assign the peaks based on the expected chemical shifts as detailed in the table above.[6]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups and confirm the coordination of the acetylacetonate ligand to the cobalt center. The bidentate coordination of the acac⁻ ligand results in characteristic vibrational bands for the delocalized keto-enol system.
Quantitative Data
| Wavenumber (cm⁻¹) | Vibration Type | Assignment |
| ~1590 | Asymmetric Stretch | C=O (coordinated carbonyl) |
| ~1520 | Asymmetric Stretch | C=C |
| ~460 | Stretch | Co-O |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid Co(acac)₃ powder directly onto the ATR crystal. No further preparation is needed.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.[9]
-
-
Data Analysis:
-
The collected spectrum will be automatically ratioed against the background.
-
Identify the characteristic absorption bands corresponding to the C=O, C=C, and Co-O vibrations. The strong bands in the 1500-1600 cm⁻¹ region are indicative of the coordinated acetylacetonate ligand.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the complex. For Co(acac)₃, the spectrum is characterized by intense ligand-to-metal charge transfer (LMCT) bands in the UV region and weaker d-d transition bands in the visible region, which are responsible for its green color.
Quantitative Data
| Wavelength (λ_max) nm | Molar Absorptivity (ε) M⁻¹cm⁻¹ | Transition Type |
| ~293 | 232 | π → π* (Ligand) |
| ~325 | ~4000 | Ligand-to-Metal Charge Transfer (LMCT) |
| ~595 | ~100 | d-d transition (¹A₁g → ¹T₁g) |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of Co(acac)₃ of known concentration (e.g., 1 mM) in a suitable solvent (e.g., ethanol, DMF, or acetonitrile).[7][12]
-
Prepare a dilution of the stock solution to an appropriate concentration (e.g., 0.05 mM) so that the maximum absorbance is within the linear range of the instrument (typically < 1.5).
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a cuvette with the pure solvent to be used as a blank and record a baseline correction.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan the sample over a range of 200-800 nm.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λ_max).
-
Calculate the molar absorptivity (ε) for each peak using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Thermal Analysis (TGA/DSC)
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability, decomposition profile, and melting point of Co(acac)₃.
Quantitative Data
| Technique | Parameter | Value (°C) | Observation |
| DSC | Melting Point | ~213 - 215 | Sharp endothermic peak.[2][13] |
| TGA | Onset of Decomposition | > 215 | Major weight loss begins.[13] |
| TGA | Decomposition Steps | 215 - 410 | Multi-step weight loss corresponding to the loss of the three acac ligands.[13][14] |
Experimental Protocol: TGA/DSC
-
Sample Preparation: Accurately weigh 5-10 mg of the Co(acac)₃ sample into an aluminum or ceramic TGA/DSC pan.
-
Instrumentation: Use a simultaneous TGA/DSC instrument.
-
Data Acquisition:
-
Place the sample pan and an empty reference pan into the instrument.
-
Heat the sample under an inert nitrogen atmosphere from room temperature to ~600°C at a constant heating rate (e.g., 10°C/min).[7]
-
-
Data Analysis:
-
DSC Curve: Identify the sharp endothermic peak corresponding to the melting point of the complex.
-
TGA Curve: Analyze the weight loss as a function of temperature. Determine the onset temperature of decomposition and the percentage weight loss at each step. The final residue should correspond to a cobalt oxide.[7]
-
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure, including bond lengths, bond angles, and the overall coordination geometry of the Co(III) center.
Quantitative Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~13.81 |
| b (Å) | ~7.44 |
| c (Å) | ~16.14 |
| β (°) | ~98.8 |
| Coordination Geometry | Octahedral |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Sample Preparation: Grow suitable single crystals of Co(acac)₃, often by slow evaporation of a solution in a solvent like hot petroleum ether.[4]
-
Instrumentation: Use a single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo-Kα).
-
Data Acquisition:
-
Mount a suitable crystal on the goniometer head.
-
Cool the crystal under a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations.
-
Perform an initial unit cell determination.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of frames.
-
-
Data Analysis:
-
Integrate the raw diffraction data and apply corrections (e.g., for absorption).
-
Solve the structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and angles.[7]
-
Visualizations
References
- 1. tris(Acetylacetonato)cobalt | C15H21CoO6 | CID 56840974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tris(acetylacetonato)cobalt(III) - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. magritek.com [magritek.com]
- 5. azom.com [azom.com]
- 6. scribd.com [scribd.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. A Fast Transient Absorption Study of Co(AcAc)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Cobalt Tris(acetylacetonate) for Chemical Vapor Deposition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cobalt tris(acetylacetonate), Co(acac)3, as a precursor for the chemical vapor deposition (CVD) of cobalt-containing thin films. This document includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to facilitate the application of this versatile precursor in research and development.
Introduction
Cobalt tris(acetylacetonate), a metal β-diketonate complex, is a widely utilized precursor in metal-organic chemical vapor deposition (MOCVD) for the fabrication of high-quality cobalt oxide and other cobalt-containing thin films. Its appeal lies in its thermal stability at room temperature, coupled with a relatively low volatilization and decomposition temperature, making it suitable for various CVD processes.[1][2] Co(acac)3 has been successfully employed in the synthesis of crystalline and electrocatalytically active cobalt oxide (Co3O4) thin films, which show promise in applications such as catalysis and energy storage.[1][2]
Physicochemical Properties of Co(acac)3
Cobalt tris(acetylacetonate) is a solid at room temperature with limited vapor pressure.[2] For CVD applications, it can be used as a solid source or dissolved in a suitable solvent for liquid injection techniques.[2][3] The thermal properties of Co(acac)3 are critical for its use as a CVD precursor. It has an onset volatilization temperature of approximately 180 °C at atmospheric pressure and a bulk final decomposition temperature of around 250 °C.[1][2] In the absence of oxygen, Co(acac)3 can be reduced to Co(acac)2 between 100 and 130 °C.[4]
Applications of Deposited Films
Thin films deposited using Co(acac)3 as a precursor have a range of potential applications:
-
Catalysis: Co3O4 thin films exhibit significant catalytic activity. They have been investigated for the oxygen evolution reaction (OER) in water splitting for clean hydrogen production.[1][2] Cobalt-iron oxide (CoFe2O4) films have shown catalytic activity in the total oxidation of pollutants like CO, C3H6, dimethyl ether (DME), and n-C4H8.[5]
-
Energy Storage: Cobalt oxides are of interest as electrode materials in batteries and supercapacitors due to their electrochemical properties.[3]
-
Spintronics: The magnetic properties of cobalt oxide thin films make them attractive for applications in spintronic devices.[3]
Chemical Vapor Deposition Processes
Several CVD techniques have been employed for the deposition of cobalt-containing films using Co(acac)3, including:
-
Atmospheric Pressure Plasma-Enhanced CVD (AP-PECVD): This technique utilizes a plasma torch to facilitate the decomposition of the precursor at atmospheric pressure, allowing for the deposition of crystalline Co3O4 thin films in open-air conditions.[1][2]
-
Pulsed-Spray Evaporation CVD (PSE-CVD): In this method, a solution of the precursor is pulsed into a hot evaporator, and the resulting vapor is transported to the substrate. This technique has been used to prepare CoFe2O4 and pure Co3O4 thin films.[5][6]
-
Metal-Organic CVD (MOCVD): A general term for CVD processes using metal-organic precursors. Co(acac)3 has been used in low-pressure MOCVD reactors to grow cobalt oxide films.[3]
Quantitative Data Summary
The following tables summarize the key experimental parameters and resulting film properties from various studies utilizing Co(acac)3 as a CVD precursor.
| Precursor | Deposition Technique | Substrate | Precursor Temp. (°C) | Substrate Temp. (°C) | Carrier Gas/Reactant | Pressure | Resulting Film | Reference |
| Co(acac)3 | AP-PECVD | Silicon | ~180 (volatilization) | 300 | O2/N2 | Atmospheric | Co3O4 | [1][2] |
| Co(acac)3 & Fe(acac)3 | PSE-CVD | Not specified | Not specified | 400 | Not specified | Not specified | CoFe2O4 | [5] |
| Co(acac)2 (from Co(acac)3 decomposition) | MOCVD | Al2O3(0001) | 200 | Not specified | Synthetic Air (N2/O2) | Low Pressure | CoO | [3] |
| Co(acac)2 | Pulsed Liquid Injection CVD | Si (100) | Not specified | 650 | Ar/O2 | Not specified | Co3O4 | [7] |
| Cobalt acetylacetonate (B107027) | MOCVD | Alumina | Not specified | 490 - 565 | Not specified | Not specified | Cobalt Oxide | [8] |
| Film Composition | Deposition Technique | Substrate Temp. (°C) | Film Thickness (nm) | Growth Rate (nm/h) | Key Properties | Reference |
| Co3O4 | AP-PECVD | 300 | Not specified | Not specified | Crystalline, electrocatalytically active | [1][2] |
| CoFe2O4 | PSE-CVD | 400 | Not specified | Not specified | Spinel structure, catalytically active | [5] |
| CoO | MOCVD | Not specified | Not specified | Not specified | Polycrystalline, (111)-preferred orientation | [3] |
| Co3O4 | Mist-CVD | 500 | 180 | 180 | Single-phase epitaxial film | [9] |
| CoO | Mist-CVD | 450 | 294 | 294 | Single-phase epitaxial film | [9] |
| Co3O4 | Pulsed Liquid Injection CVD | 650 | 100 | ~150 | Polycrystalline, soft magnetic material | [7] |
Experimental Protocols
Below are detailed protocols for the deposition of cobalt oxide thin films using Co(acac)3 based on published methodologies.
Protocol 1: Atmospheric Pressure Plasma-Enhanced CVD (AP-PECVD) of Co3O4
This protocol is adapted from the work on crystalline and electrocatalytically active Co3O4 thin films.[1][2]
1. Precursor Solution Preparation: a. Dissolve Cobalt tris(acetylacetonate) in a suitable solvent to achieve the desired viscosity for atomization. b. The choice of solvent will depend on the specific atomization system used.
2. AP-PECVD System Setup: a. Utilize a blown arc discharge plasma torch as the plasma source. b. Position the substrate at a fixed distance from the plasma torch exit (e.g., 17.5 mm). c. Introduce the precursor solution into the plasma afterglow region via an atomizer (e.g., at 15 mm from the torch exit).
3. Deposition Parameters: a. Substrate Temperature: While substrate heating can be applied (e.g., up to 300 °C), the plasma afterglow provides significant heating. The effect of external substrate heating may be negligible.[2] b. Carrier Gas: Use a mixture of an inert gas (e.g., Nitrogen) and Oxygen as the carrier gas for the atomized precursor. A typical composition is 40% O2.[1] c. Atmosphere: Conduct the deposition under open-air conditions. The presence of atmospheric oxygen is crucial for the formation of Co3O4 and the removal of carbon and nitrogen impurities.[2] d. Plasma Gas Temperature: The plasma gas temperature at the point of precursor injection should be well above the decomposition temperature of Co(acac)3 (e.g., ~480 °C).[2]
4. Post-Deposition Characterization: a. Analyze the deposited films using techniques such as X-ray Diffraction (XRD), Raman Spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and Transmission Electron Microscopy (TEM) to determine the crystallinity, composition, and microstructure.[1]
Protocol 2: Pulsed-Spray Evaporation CVD (PSE-CVD) of CoFe2O4
This protocol is based on the synthesis of cobalt-iron oxide thin films.[5]
1. Precursor Solution Preparation: a. Prepare separate solutions of Cobalt tris(acetylacetonate) (Co(acac)3) and Iron(III) acetylacetonate (Fe(acac)3) in a suitable solvent. b. Mix the solutions to achieve the desired stoichiometric ratio of Co to Fe.
2. PSE-CVD System Setup: a. Employ a pulsed-spray evaporation system where the precursor solution is injected into a heated evaporation chamber. b. Transport the vaporized precursors to the reaction chamber containing the heated substrate using a carrier gas.
3. Deposition Parameters: a. Substrate Temperature: Set the substrate temperature to the optimal deposition temperature, which has been established to be around 400 °C for CoFe2O4 growth.[5] b. Deposition Pressure and Carrier Gas: The specific pressure and carrier gas flow rates should be optimized for the reactor geometry and desired film properties.
4. Post-Deposition Characterization: a. Characterize the structure, composition, and morphology of the films using XRD, Raman Spectroscopy, XPS, Energy-Dispersive X-ray Spectroscopy (EDS), and Scanning Electron Microscopy (SEM).[5]
Visualizations
Experimental Workflow for AP-PECVD of Co3O4
Caption: Workflow for the deposition of Co3O4 thin films using AP-PECVD.
Logical Relationship for Catalytic Application
Caption: Logical flow from precursor to application in catalysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cobalt Oxide (Co3O4) Thin Films Synthesized by Atmospheric Pressure PECVD: Deposition Mechanisms and Catalytic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Thermal decomposition and autoxidation of cobalt acetylacetonates - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Controlled synthesis of Co3O4 spinel with Co(acac)3 as precursor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Magnetic behavior of cobalt oxide films prepared by pulsed liquid injection chemical vapor deposition from a metal-organic precursor [inis.iaea.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Cobalt(III) Tris(acetylacetonate) Synthesis
Welcome to the technical support center for the synthesis of Cobalt(III) tris(acetylacetonate), Co(acac)₃. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their synthesis and improve yields.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of Co(acac)₃.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Green Precipitate | Incomplete Oxidation: Insufficient hydrogen peroxide was added, or it decomposed before reacting. The role of H₂O₂ is to oxidize Co(II) to Co(III).[1][2][3] | Ensure the correct concentration and a slight excess of hydrogen peroxide are used. Add the H₂O₂ solution dropwise to control the reaction rate and temperature.[4][5] |
| Precipitation Failure: The solution was not cooled sufficiently or for a long enough duration. | After the reaction is complete, cool the mixture in an ice bath for at least 30-60 minutes to maximize the precipitation of the product.[1][6] | |
| Incorrect pH: The reaction mixture is too acidic, preventing the deprotonation of acetylacetone (B45752). | While the reaction between cobalt carbonate and acetylacetone generates CO₂, which leaves the reaction, ensure no other strong acids are present. The synthesis relies on the in-situ formation of the acetylacetonate (B107027) ligand. | |
| Filtrate is Deep Green After Filtration | Product Solubility: A significant amount of Co(acac)₃ remains dissolved in the mother liquor.[7] | Reduce the volume of the solvent before cooling to increase the product concentration. For washing the collected solid, use a minimal amount of ice-cold solvent (e.g., ethanol (B145695) or petroleum ether) to avoid redissolving the product.[1][8] |
| Incomplete Precipitation: The cooling time was insufficient. | Extend the cooling period in the ice bath to several hours to encourage maximum crystallization.[1] | |
| Final Product is a Brown/Black Powder Instead of Green Crystals | Presence of Impurities: The crude product contains unreacted starting materials or Co(II) species. Co(acac)₂ is known to exist as a tetramer.[9][10] | The crude product often appears as a very dark or black powder.[8] Purification via recrystallization is essential to obtain the desired dark green crystals.[1][8] |
| Decomposition: The product may have been heated too aggressively during drying. | Dry the purified product at a moderate temperature (e.g., 80-110°C) or, preferably, in a vacuum desiccator to avoid thermal decomposition.[4][5] | |
| Difficulty Dissolving Crude Product for Recrystallization | Incorrect Solvent Choice: The solvent is not suitable for dissolving Co(acac)₃. | Co(acac)₃ is soluble in organic solvents like toluene (B28343), chloroform, and benzene.[11][12] For recrystallization, dissolve the crude product in a minimal amount of a hot "good" solvent (like toluene) and then add a "poor" solvent (like petroleum ether or heptane) to induce crystallization upon cooling.[6][8] |
| Oily Product Forms During Recrystallization | Supersaturation or Rapid Cooling: The solution cooled too quickly, or it is too concentrated, causing the product to "oil out" instead of crystallizing. | Reheat the solution to redissolve the oil. Add a small amount of the "good" solvent and allow the solution to cool more slowly (e.g., at room temperature before moving to an ice bath). Seeding with a small crystal of pure product can also promote proper crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the role of hydrogen peroxide in this synthesis? A1: Hydrogen peroxide (H₂O₂) is the oxidizing agent. It oxidizes the cobalt center from the +2 oxidation state (in the cobalt(II) carbonate starting material) to the +3 oxidation state required for the stable, diamagnetic Co(acac)₃ complex.[1][10][13]
Q2: Why is it necessary to add the hydrogen peroxide solution slowly? A2: The reaction between cobalt(II) acetylacetonate and hydrogen peroxide is exothermic. Adding the H₂O₂ solution slowly (dropwise) helps to control the reaction temperature, prevent overheating, and ensure a complete and controlled oxidation of the cobalt(II) intermediate.[4][5]
Q3: My yield was very high, over 95%. Is this realistic? A3: Yields exceeding 90% have been reported in optimized, patented procedures.[4] However, if the product is not properly dried and still contains residual solvent, the measured weight may be artificially high. Ensure the product is thoroughly dried before calculating the final yield.
Q4: Can I use a different cobalt(II) salt as a starting material? A4: Yes, other cobalt(II) sources like cobalt(II) hydroxide (B78521) or cobalt(II) oxide can be used.[4] The overall principle remains the same: formation of the Co(II) acetylacetonate intermediate followed by oxidation. The reaction stoichiometry may need to be adjusted.
Q5: What is the expected color of the final product? A5: Pure Cobalt(III) tris(acetylacetonate) consists of dark green crystals.[1][12] The crude product is often a black or very dark green powder.[8]
Q6: How should I purify the crude product? A6: The most common purification method is recrystallization.[11] A good solvent system is dissolving the crude product in hot toluene and then adding petroleum ether or heptane (B126788) to induce precipitation of the pure crystals upon cooling.[6][8] Ethanol has also been used for recrystallization.[1]
Experimental Protocols & Data
Protocol 1: Synthesis from Cobalt(II) Carbonate
This protocol is a common method for laboratory-scale synthesis. The balanced chemical equation is: 2CoCO₃ + 6(C₅H₈O₂) + H₂O₂ → 2[Co(C₅H₇O₂)₃] + 2CO₂ + 4H₂O.[6][10][13]
Methodology:
-
Reaction Setup: In a flask, create a slurry of cobalt(II) carbonate and acetylacetone.[5]
-
Heating: Heat the mixture to approximately 90°C with constant stirring.[1][5]
-
Oxidation: Add 10-30% hydrogen peroxide solution dropwise over a period of about 30-60 minutes. A color change to dark green or black should be observed.[1][4]
-
Digestion: Continue heating and stirring for an additional 15-30 minutes after the H₂O₂ addition is complete to ensure the reaction goes to completion.[1][5]
-
Isolation: Cool the reaction flask in an ice bath for at least 30 minutes to precipitate the crude product.[5][6]
-
Filtration: Collect the dark green solid using vacuum filtration (Büchner funnel) and wash it with a small amount of cold distilled water or ethanol.[1][8]
-
Drying: Dry the crude product in an oven at 100-110°C or in a vacuum desiccator.[5][6]
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude, dry Co(acac)₃ in a flask and add a minimal amount of hot toluene to dissolve it completely.[6][8]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a cotton plug or fluted filter paper.
-
Crystallization: While the solution is still warm, slowly add petroleum ether or heptane until the solution becomes slightly cloudy.[6][8]
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[8]
-
Final Collection: Collect the purified dark green crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and air dry.[6][8]
Quantitative Data Summary
The following table summarizes typical quantities and conditions from various literature procedures.
| Parameter | Example 1[4] | Example 2[1] | Example 3[5] |
| Cobalt Source | 128 g Basic Cobalt Carbonate | 2.5 g Cobalt Carbonate | 2.5 g Cobalt Carbonate |
| Acetylacetone | 315 g | 10 mL | 20 mL |
| H₂O₂ Solution | 100 g of 35% H₂O₂ | 30 mL of 30% H₂O₂ | 30 mL of 10% H₂O₂ |
| Solvent | 300 mL Acetone | None (H₂O₂ is aqueous) | None (H₂O₂ is aqueous) |
| Reaction Temp. | Reflux (Acetone) | 90°C | 90°C |
| Reaction Time | 4.5 hours (H₂O₂ addition) | 15 min post-addition | 30 min post-addition |
| Reported Yield | 94.4 - 96.6% | Not Specified | Not Specified |
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. academics.su.edu.krd [academics.su.edu.krd]
- 4. US4338254A - Process for the preparation of cobalt (III) acetylacetonate - Google Patents [patents.google.com]
- 5. magritek.com [magritek.com]
- 6. scribd.com [scribd.com]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Cobalt Chemistry [wwwchem.uwimona.edu.jm]
- 10. Metal acetylacetonates - Wikipedia [en.wikipedia.org]
- 11. nbinno.com [nbinno.com]
- 12. Cobaltic acetylacetonate | 21679-46-9 [chemicalbook.com]
- 13. Tris(acetylacetonato)cobalt(III) - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude Cobalt Tris(acetylacetonate) by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude Cobalt tris(acetylacetonate) [Co(acac)₃] via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the appearance and key properties of Cobalt tris(acetylacetonate)?
A1: Cobalt tris(acetylacetonate), often abbreviated as Co(acac)₃, is a dark green, diamagnetic crystalline solid.[1][2] It is soluble in many organic solvents but insoluble in water.[1][3][4] This solubility profile is fundamental to its purification by recrystallization from organic solvents.
Q2: What are the common impurities in crude Co(acac)₃?
A2: Common impurities may include unreacted starting materials such as cobalt(II) carbonate, residual acetylacetone, and byproducts from the oxidation step. If the synthesis is not carried out carefully, cobalt(II) acetylacetonate, which contains water of crystallization, can also be a significant impurity.
Q3: What is the principle behind purifying Co(acac)₃ by recrystallization?
A3: Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve Co(acac)₃ well at an elevated temperature but poorly at a lower temperature. Impurities should either be insoluble at high temperatures (and can be filtered off) or remain soluble at low temperatures (and stay in the mother liquor upon crystallization).
Q4: Which solvents are suitable for the recrystallization of Co(acac)₃?
A4: Several organic solvents can be used for the recrystallization of Co(acac)₃. These include ethanol, methanol (B129727), toluene, benzene, chloroform, acetone, and petroleum ether.[3][4][5] The choice of solvent will depend on the specific impurities present and the desired crystal quality. A mixed solvent system, such as benzene/heptane or benzene/petroleum ether, can also be effective.[4]
Q5: What is the expected melting point of pure Co(acac)₃?
A5: The melting point of pure Cobalt tris(acetylacetonate) is reported to be in the range of 210-213 °C, with some sources indicating decomposition at this temperature.[2][6][7][8] A broad melting point range or a value lower than this suggests the presence of impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| The crude product does not fully dissolve in the hot solvent. | 1. Insufficient solvent was used.2. The solvent is not a good choice for dissolving Co(acac)₃.3. The undissolved material consists of insoluble impurities. | 1. Add small increments of hot solvent until the product dissolves.2. Consult the solubility data table and select a more appropriate solvent.3. If the undissolved material is clearly not the product, perform a hot filtration to remove it. |
| No crystals form upon cooling. | 1. The solution is too dilute.2. The cooling process is too rapid.3. The solution is supersaturated. | 1. Evaporate some of the solvent to increase the concentration and allow to cool again.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.3. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure Co(acac)₃. |
| The product "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the solute.2. The solution is too concentrated.3. The rate of cooling is too fast. | 1. This is unlikely for Co(acac)₃ as its melting point is high. However, ensure the solvent's boiling point is lower than ~210 °C.2. Add more solvent to the hot solution to reduce the concentration.3. Allow for slower cooling. Consider insulating the flask to prolong the cooling period. |
| The recovered yield is very low. | 1. Too much solvent was used, leading to significant product loss in the mother liquor.2. The crystals were not completely collected during filtration.3. Premature crystallization occurred during hot filtration. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude product.2. Ensure all crystals are transferred to the filter and wash with a minimal amount of cold recrystallization solvent.3. Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during this step. |
| The recrystallized product is not pure (e.g., broad melting point). | 1. The chosen solvent was not effective at separating the impurities.2. The cooling was too rapid, trapping impurities within the crystal lattice.3. The crystals were not washed adequately after filtration. | 1. Try a different recrystallization solvent or a mixed solvent system.2. Ensure a slow cooling rate to allow for the formation of a pure crystal lattice.3. Wash the collected crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor containing dissolved impurities. |
Data Presentation
Solubility of Cobalt tris(acetylacetonate)
| Solvent | Solubility at 25 °C | General Solubility (Hot) | General Solubility (Cold) |
| Water | 0.17 g/L[4] | Insoluble | Insoluble |
| Methanol | 0.5 g/L[4] | Soluble | Slightly Soluble |
| Toluene | 3.9 g/L[4] | Soluble | Moderately Soluble |
| Benzene | 13.5 g/L[4] | Soluble | Moderately Soluble |
| Ethanol | - | Soluble[3] | Slightly Soluble |
| Chloroform | - | Soluble[3] | - |
| Acetone | - | Soluble[3] | - |
| Petroleum Ether | - | Slightly Soluble[5] | Insoluble |
| Heptane | - | Slightly Soluble | Insoluble |
Note: Quantitative solubility data for Co(acac)₃ at various temperatures is limited in the literature. This table provides a combination of available quantitative data and qualitative descriptions to guide solvent selection.
Experimental Protocols
Detailed Methodology for the Recrystallization of Crude Cobalt tris(acetylacetonate)
-
Solvent Selection: Based on the solubility data and the nature of the expected impurities, select an appropriate solvent. For this protocol, methanol is used as an example.
-
Dissolution: Place the crude Co(acac)₃ in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot methanol until the Co(acac)₃ just completely dissolves. Avoid adding a large excess of solvent to maximize the yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the precipitation of the product.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold methanol to remove any residual mother liquor containing dissolved impurities.
-
Drying: Allow the crystals to air dry on the filter paper by drawing air through the funnel for a period. The final product can then be transferred to a watch glass and dried further in a desiccator.
-
Characterization: Determine the melting point of the recrystallized product and compare it to the literature value to assess its purity.
Mandatory Visualization
Caption: Experimental workflow for the purification of Cobalt tris(acetylacetonate).
References
- 1. researchgate.net [researchgate.net]
- 2. Rotational Correlation Times of Tris(acetylacetonato)cobalt(III) in Various Organic Solvents by NMR Relaxation Measurements - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. Tris(acetylacetonato)cobalt(III) - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cobalt tris(acetylacetonate) [webbook.nist.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Tris(acetylacetonato)cobalt(III) Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals diagnose and resolve issues leading to low product yield during the synthesis of Tris(acetylacetonato)cobalt(III) (Co(acac)3).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product yield is significantly lower than expected. What are the common causes?
Low yields in Co(acac)3 synthesis can often be attributed to several factors:
-
Incomplete Reaction: The oxidation of Co(II) to Co(III) may not have gone to completion. This can be due to insufficient reaction time, improper temperature control, or an inadequate amount of the oxidizing agent (hydrogen peroxide).
-
Product Loss During Workup: Significant amounts of Co(acac)3 can be lost during filtration and washing if the product is not fully precipitated or if it has some solubility in the washing solvent. A green-colored filtrate is a strong indicator of dissolved product.[1]
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Suboptimal Reagent Stoichiometry: The ratio of cobalt salt to acetylacetone (B45752) can impact the efficiency of the complex formation.
-
Inefficient Purification: Product loss is common during recrystallization. Choosing the right solvent system and crystallization conditions is crucial for maximizing recovery.
Q2: The liquid I filtered off after the reaction is still dark green. How can I recover the dissolved product?
A green filtrate indicates that a significant amount of your Co(acac)3 product remains in the solution.[1] Here are a few ways to address this:
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Further Cooling: Ensure the reaction mixture has been thoroughly cooled in an ice bath for an adequate amount of time (e.g., 30 minutes or more) to maximize precipitation before filtration.[2]
-
Solvent Removal: Carefully reducing the volume of the filtrate by evaporation (using a rotary evaporator, for example) can help concentrate the solution and force more product to crystallize. The concentrated solution should then be cooled again to induce precipitation.
-
Anti-Solvent Addition: If the filtrate is aqueous or in a polar solvent, the slow addition of a non-polar "anti-solvent" in which Co(acac)3 is insoluble can induce precipitation. However, this should be done cautiously to avoid precipitating impurities.
Q3: My product is a different color than the expected dark green crystals. What does this indicate?
The expected product, Co(acac)3, is a dark green solid.[3] If you observe a different color, it could be due to:
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Presence of Co(II) Species: Incomplete oxidation may leave behind pink or brownish Co(II) starting materials or intermediates. The synthesis relies on the oxidation of Co(II) to Co(III).[4]
-
Impurities: Contaminants from starting materials or side reactions can affect the final product's color.
-
Decomposition: Although Co(acac)3 is generally stable, prolonged exposure to high heat or light can cause decomposition.[5]
Q4: How critical is the dropwise addition of hydrogen peroxide?
The slow, dropwise addition of hydrogen peroxide (H2O2) is a critical step.[2][6] H2O2 is the oxidizing agent that converts Co(II) to Co(III).
-
Exothermic Reaction: The reaction is exothermic. Adding the H2O2 too quickly can cause the temperature to rise uncontrollably, leading to the decomposition of the peroxide and potentially the product.
-
Controlled Oxidation: A slow addition ensures a steady and complete oxidation of the cobalt centers. A typical procedure involves adding the H2O2 over a period of about 30 minutes.[2][6]
Comparative Summary of Synthesis Protocols
The following table summarizes key quantitative parameters from various published protocols for the synthesis of Co(acac)3. This allows for easy comparison of reaction conditions.
| Parameter | Protocol A[2] | Protocol B[6] | Protocol C[7] | High-Yield Protocol[8] |
| Cobalt Source | Hydrated cobalt(II) carbonate | Cobalt carbonate | Powdered CoCO3 | Cobalt hydroxide (B78521) |
| Co Source Amount | 5.0 g | 2.5 g | 1.0 g | 93 g |
| Acetylacetone (acacH) | 20 mL | 20 mL | 8 mL | 315 g |
| H2O2 Solution | 30 mL (10%) | 30 mL (10%) | Not specified | 100 g (35%) |
| Reaction Temperature | ~90 °C | 90 °C | ~80 °C (in water bath) | 60-65 °C (reflux) |
| H2O2 Addition Time | ~30 minutes (dropwise) | ~30 minutes (dropwise) | Not specified | 3 to 3.5 hours |
| Post-Addition Heating | 30 minutes | 15 minutes | Not specified | Not specified |
| Isolation Method | Cool in ice-salt bath | Cool in ice bath | Cool to room temp, then ice bath | Cool to 10 °C |
| Purification Solvent | Toluene / Petroleum ether | Petroleum ether | Not specified | Acetone (B3395972) (washing) |
| Reported Yield | Not specified | Not specified | Not specified | 95.1% |
Detailed Experimental Protocol
This protocol is a synthesized example based on common high-yield procedures.
Materials:
-
Cobalt(II) carbonate (CoCO3) or Cobalt(II) hydroxide (Co(OH)2)
-
Acetylacetone (CH3COCH2COCH3)
-
10-35% Hydrogen peroxide (H2O2)
-
Toluene or Acetone
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Petroleum ether
-
50-mL Erlenmeyer flask or round-bottom flask
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Magnetic stir bar and stirring hotplate
-
Condenser (if refluxing)
-
Dropping funnel
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Reaction Setup: In a 50-mL flask, add cobalt(II) carbonate (1.0 g) and acetylacetone (8 mL).[7] Add a magnetic stir bar.
-
Heating: Heat the mixture to approximately 90°C with constant stirring.[6] If using a volatile solvent like acetone, attach a reflux condenser.[8]
-
Oxidation: While maintaining the temperature, add 10% hydrogen peroxide dropwise using a dropping funnel over a period of 30 minutes.[2][6] Ensure the flask is covered (e.g., with a watch glass) between additions to prevent evaporation.
-
Reaction Completion: After the H2O2 addition is complete, continue heating and stirring the mixture for an additional 15-30 minutes to ensure the reaction goes to completion.[2][6]
-
Crystallization: Remove the flask from the heat and allow it to cool to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize the crystallization of the dark green product.[2]
-
Isolation: Collect the green crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold petroleum ether or acetone to remove any residual acetylacetone.[8][9]
-
Drying: Dry the product in a desiccator or in an oven at a moderate temperature (e.g., 110 °C) to obtain the final Co(acac)3.[2]
-
Purification (Optional): For higher purity, the crude product can be recrystallized. Dissolve the solid in a minimal amount of hot toluene, filter while hot to remove any insoluble impurities, and then add petroleum ether to the hot filtrate until it becomes slightly cloudy. Cool the solution slowly to induce crystallization.[2]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting low-yield issues in Co(acac)3 synthesis.
Caption: Troubleshooting workflow for low Co(acac)3 synthesis yield.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. scribd.com [scribd.com]
- 3. Tris(acetylacetonato)cobalt(III) - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. nbinno.com [nbinno.com]
- 6. magritek.com [magritek.com]
- 7. thecreativechemist.org [thecreativechemist.org]
- 8. US4338254A - Process for the preparation of cobalt (III) acetylacetonate - Google Patents [patents.google.com]
- 9. scribd.com [scribd.com]
Technical Support Center: Optimizing Cobalt Tris(acetylacetonate) Catalysis
Welcome to the technical support center for Cobalt tris(acetylacetonate), Co(acac)₃, catalysis. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Cobalt tris(acetylacetonate) and what are its primary applications in catalysis?
Cobalt(III) tris(acetylacetonate), often abbreviated as Co(acac)₃, is a coordination complex with the formula Co(C₅H₇O₂)₃.[1] It is a green, diamagnetic solid that is soluble in organic solvents, making it a versatile precursor for the generation of homogeneous catalysts.[1] Its primary applications in catalysis include C-C bond formation, oxidation reactions, O-silylation reactions, cross-coupling reactions, and polymerization of olefins.[2][3][4]
Q2: How should I handle and store Co(acac)₃?
Co(acac)₃ is stable under normal conditions.[4] However, it is good practice to store it in a cool, dry place away from heat and light to prevent any potential decomposition.[4] While the Co(III) complex itself is relatively air-stable, the active catalytic species is often a reduced form of cobalt which can be sensitive to air and moisture.[5][6] Therefore, once the active catalyst is generated, it is crucial to maintain an inert atmosphere (e.g., using argon or nitrogen) throughout the experiment.[7]
Q3: Does Co(acac)₃ require activation?
In many catalytic applications, particularly those involving cross-coupling or reactions requiring a lower oxidation state of cobalt, Co(acac)₃ serves as a precatalyst and needs to be reduced in situ to form the active catalytic species.[1] This reduction can often be achieved by using a reducing agent in the reaction mixture, such as a silane (B1218182) or a Grignard reagent.[8][9] For some applications, the reaction conditions themselves may facilitate the formation of the active catalyst.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
Q: My reaction is showing very low or no conversion. What are the possible causes and how can I troubleshoot this?
A: Low or no conversion in a Co(acac)₃ catalyzed reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low or no reaction conversion.
Possible Solutions:
-
Inadequate Catalyst Activation: Ensure that the conditions are suitable for the reduction of Co(acac)₃ to the active catalytic species. This may involve the addition of a reducing agent or ensuring other reagents can fulfill this role.
-
Insufficient Catalyst Loading: The catalytic amount may be too low. Consider increasing the catalyst loading in a stepwise manner. For an O-silylation reaction, a study showed that the reaction rate was dependent on the Co(acac)₃ concentration, with an optimal amount identified.[10]
-
Reaction Temperature: Many Co(acac)₃ catalyzed reactions are temperature-sensitive. For instance, the O-silylation of alcohols with silanes was found to be immeasurably slow at room temperature but proceeded at 90°C.[10] Conversely, high temperatures can sometimes lead to catalyst decomposition or side reactions.[7]
-
Solvent Effects: The choice of solvent can significantly impact the reaction. Co(acac)₃ is soluble in many organic solvents, but the solvent can influence catalyst stability and reactivity.[1][4] The rotational dynamics of Co(acac)₃, which can be related to its reactivity, are sensitive to solute-solvent interactions.[11] Consider screening a range of anhydrous, degassed solvents.
-
Presence of Inhibitors: Impurities in the starting materials or solvent (e.g., water, oxygen) can poison the catalyst. Ensure all reagents are pure and the reaction is conducted under an inert atmosphere.[7][12]
Issue 2: Formation of Undesired Side Products
Q: My reaction is producing significant amounts of side products. How can I improve the selectivity?
A: The formation of side products is a common challenge. Optimizing for selectivity often involves fine-tuning the reaction parameters.
Key Parameters to Optimize for Selectivity:
| Parameter | Recommendation | Rationale |
| Ligands | The addition of specific ligands can modulate the steric and electronic properties of the cobalt center, thereby influencing the selectivity of the reaction.[13][14] | Ligands can block certain coordination sites, favor a specific reaction pathway, and stabilize the desired catalytic intermediate.[7][15] |
| Temperature | Lowering the reaction temperature can sometimes suppress side reactions, which may have a higher activation energy than the desired transformation.[7] | |
| Reaction Time | Monitor the reaction progress (e.g., by TLC or LC-MS) to determine the optimal reaction time.[7] | Prolonged reaction times can sometimes lead to the formation of degradation products or other side reactions. |
| Base/Additives | The choice and stoichiometry of bases or other additives can be critical, particularly in cross-coupling reactions.[7] |
Issue 3: Catalyst Deactivation
Q: I observe an initial reaction, but it stops before completion. What could be causing catalyst deactivation?
A: Catalyst deactivation can occur through various mechanisms.
Logical Flow for Investigating Catalyst Deactivation
Caption: Decision-making process for troubleshooting catalyst deactivation.
Potential Causes and Solutions:
-
Oxidation: The active cobalt species may be sensitive to oxidation. Ensure rigorous exclusion of air and moisture from the reaction system.[5][6]
-
Ligand Dissociation: In some cases, the dissociation of a stabilizing ligand can lead to catalyst decomposition. The addition of a slight excess of the ligand might be beneficial.[12]
-
Thermal Instability: The catalytic species may not be stable at the reaction temperature over long periods. Consider if a lower temperature for a longer duration could be effective.
-
Substrate/Product Inhibition: The starting material or the product itself may coordinate to the metal center and inhibit the catalytic cycle. Diluting the reaction mixture could mitigate this effect.
Experimental Protocols
General Protocol for a Co(acac)₃-Catalyzed Cross-Coupling Reaction
This protocol is a general guideline and should be optimized for specific substrates.
1. Catalyst Precursor and Reagent Preparation:
-
Ensure Co(acac)₃ is of high purity.
-
All substrates and reagents should be purified as necessary. Liquid reagents should be degassed.
-
Solvents must be anhydrous and thoroughly degassed prior to use.[7]
2. Reaction Setup:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add Co(acac)₃, any solid ligand, and the solid coupling partner.
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is typically done by evacuating and backfilling the vessel three times.[7]
-
Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe.
-
Add any liquid substrates or reagents via syringe.
3. Reaction Execution:
-
Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction's progress by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., TLC, GC-MS, or LC-MS).[7]
4. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction appropriately (e.g., by adding water or a saturated aqueous solution).
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
-
Wash the organic layer with water and/or brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.[7]
Quantitative Data Summary
The optimal reaction conditions are highly dependent on the specific transformation. The following table summarizes some reported quantitative data for Co(acac)₃ catalyzed reactions.
Table 1: Selected Reaction Parameters for Co(acac)₃ Catalysis
| Reaction Type | Catalyst Loading | Temperature | Solvent | Notes | Reference |
| O-Silylation of Alcohols | ~0.1 mmol | 90 °C | Toluene | The reaction rate is sensitive to catalyst concentration. | [10] |
| C-H Alkylation | - | - | - | Chelation-assisted C-H bond activation. | [16] |
| Cross-Coupling | Varies | 80 °C (example) | Varies (e.g., THF, Dioxane) | Often requires a base and may benefit from a supporting ligand. | [7][17] |
| Polymerization | - | - | - | Used as a catalyst for olefin polymerization. | [4] |
References
- 1. Tris(acetylacetonato)cobalt(III) - Wikipedia [en.wikipedia.org]
- 2. A Fast Transient Absorption Study of Co(AcAc)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Fast Transient Absorption Study of Co(AcAc)3 [frontiersin.org]
- 4. nbinno.com [nbinno.com]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. benchchem.com [benchchem.com]
- 8. thieme-connect.de [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. osti.gov [osti.gov]
- 14. scispace.com [scispace.com]
- 15. Ligand field-actuated redox-activity of acetylacetonate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Cobalt (III) Tris(acetylacetonate)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Cobalt (III) tris(acetylacetonate) (Co(acac)3), with a focus on avoiding impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Green Product | Incomplete reaction or precipitation. The filtrate remaining green indicates that a significant amount of the product is still in the solution.[1] | - Ensure complete oxidation: Verify that a sufficient amount of hydrogen peroxide has been added to oxidize all the Co(II) to Co(III). The solution should turn a distinct dark green.[2] - Optimize precipitation: Ensure the solution is thoroughly chilled in an ice bath to maximize crystallization.[1] - Check stoichiometry: Double-check the initial amounts of cobalt carbonate and acetylacetone (B45752) to ensure they are in the correct stoichiometric ratio. |
| Product is not a pure, dark green crystalline solid | Presence of unreacted starting materials or byproducts. A lower melting point than the literature value (around 210-213 °C) can also indicate impurities.[3] | - Purification by recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., toluene, ethanol (B145695), or petroleum ether) and allow it to cool slowly to form pure crystals.[2][4][5] - Washing: Wash the filtered product with a cold solvent like ethanol or petroleum ether to remove soluble impurities.[6][7] |
| Reaction mixture remains pink or purple | Incomplete oxidation of Co(II) to Co(III). Cobalt(II) acetylacetonate (B107027) complexes can have a pink or purple appearance. | - Increase hydrogen peroxide: Add more hydrogen peroxide solution dropwise while monitoring the color change. - Reaction time and temperature: Ensure the reaction is heated for a sufficient amount of time at the recommended temperature (typically around 90°C) to facilitate the oxidation process. |
| Final product is a brownish or black solid | Decomposition of the product or presence of cobalt oxide impurities. Overheating can lead to decomposition. | - Control temperature: Carefully monitor and control the reaction temperature to avoid exceeding the recommended range. - Recrystallization: Attempt to purify the product through recrystallization, as the colored impurities may have different solubilities. |
Frequently Asked Questions (FAQs)
Q1: What is the expected color of pure Cobalt (III) tris(acetylacetonate)?
A1: Pure Cobalt (III) tris(acetylacetonate) is a dark green crystalline solid.[8]
Q2: My filtrate is still green after filtering the product. What does this mean and how can I recover the remaining product?
A2: A green filtrate indicates that a portion of your Cobalt (III) tris(acetylacetonate) product remains dissolved in the solvent, leading to a lower isolated yield.[1] To recover the product, you can try to reduce the volume of the filtrate by evaporation and then cool it again in an ice bath to induce further precipitation.
Q3: How can I confirm the purity of my synthesized Co(acac)3?
A3: Several analytical techniques can be used to assess the purity of your product:
-
Melting Point: A sharp melting point close to the literature value (around 210-213 °C) is a good indicator of purity.[3] A broad melting range or a lower melting point suggests the presence of impurities.
-
Spectroscopy:
-
Thin-Layer Chromatography (TLC): Can be used to check for the presence of unreacted cobalt(II) salt.[9]
Q4: What is the role of hydrogen peroxide in the synthesis?
A4: Hydrogen peroxide acts as an oxidizing agent, converting the cobalt from its +2 oxidation state in the starting material (cobalt(II) carbonate) to the +3 oxidation state in the final product, Cobalt (III) tris(acetylacetonate).[2]
Q5: What are suitable solvents for recrystallizing Co(acac)3?
A5: Common solvents for the recrystallization of Co(acac)3 include toluene, ethanol, and petroleum ether.[2][4][5] The choice of solvent will depend on the specific impurities you are trying to remove. A good recrystallization solvent is one in which the product is highly soluble at high temperatures and poorly soluble at low temperatures.
Experimental Protocols
A general experimental protocol for the synthesis of Cobalt (III) tris(acetylacetonate) is as follows:
-
Reaction Setup: In a flask, combine cobalt(II) carbonate and acetylacetone.
-
Heating: Heat the mixture with stirring, typically to around 90°C.
-
Oxidation: Slowly add a 10% hydrogen peroxide solution dropwise to the heated mixture. The color of the solution should change to a deep green.
-
Digestion: Continue heating and stirring for a short period after the addition of hydrogen peroxide is complete to ensure the reaction goes to completion.
-
Crystallization: Cool the reaction mixture in an ice bath to induce the crystallization of the product.
-
Filtration: Collect the dark green crystals by vacuum filtration.
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Washing: Wash the collected crystals with a small amount of cold solvent, such as ethanol or petroleum ether, to remove soluble impurities.
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Drying: Dry the purified crystals.
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Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable hot solvent.
Visualizations
Caption: Troubleshooting workflow for identifying and resolving common issues in Co(acac)3 synthesis.
Caption: Logical diagram illustrating the causes of impurities and their corresponding solutions.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Cobaltic acetylacetonate | 21679-46-9 [chemicalbook.com]
- 4. azom.com [azom.com]
- 5. magritek.com [magritek.com]
- 6. m.youtube.com [m.youtube.com]
- 7. scribd.com [scribd.com]
- 8. Tris(acetylacetonato)cobalt(III) - Wikipedia [en.wikipedia.org]
- 9. US4338254A - Process for the preparation of cobalt (III) acetylacetonate - Google Patents [patents.google.com]
Technical Support Center: Scaling Up Cobalt (III) Tris(acetylacetonate) Production
Welcome to the technical support center for the synthesis and scale-up of Cobalt (III) tris(acetylacetonate), also known as Co(acac)₃. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: We are experiencing low product yield, and the filtrate remains green after separation. What are the common causes and how can we improve the yield?
A1: A green filtrate indicates that a significant amount of the Co(acac)₃ product remains dissolved in the mother liquor, a common issue during synthesis.[1] Several factors can contribute to this problem during scale-up:
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Incomplete Reaction: The oxidation of Co(II) to Co(III) may be incomplete. Ensure that the hydrogen peroxide is added slowly and steadily to maintain the reaction temperature and allow for complete oxidation. The reaction mixture should be heated for a sufficient duration after the peroxide addition is complete.[2]
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Suboptimal Crystallization: Rapid cooling can lead to the formation of small crystals and incomplete precipitation. For optimal yield, the mixture should be cooled gradually to room temperature and then chilled in an ice bath for a sufficient period (e.g., 15-30 minutes or longer for larger volumes) until crystallization appears complete.[2][3]
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Incorrect Washing Solvent: Co(acac)₃ is soluble in many organic solvents.[4] Washing the collected crystals with solvents at room temperature, or with solvents in which the product has moderate solubility (like ethanol), can dissolve a significant portion of the product.[3] Use minimal volumes of ice-cold, appropriate solvents (like cold deionized water or petroleum ether) for washing.[2][3]
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Stoichiometry and Excess Reagents: While acetylacetone (B45752) is often used in excess to act as a solvent, an improper ratio of reactants, especially the oxidizing agent (hydrogen peroxide), can lead to incomplete conversion.[5]
Q2: What are the best practices for purification of Co(acac)₃ at a larger scale to ensure high purity?
A2: Recrystallization is the primary method for purifying Co(acac)₃.[6] Scaling up this process requires careful solvent selection and technique.
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Solvent Selection: The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility at cooler temperatures. Petroleum ether and ethanol (B145695) are commonly used.[2][6] For larger scales, consider solvent properties such as boiling point, flammability, and cost. Acetone (B3395972) has been used in scaled-up processes due to its ability to dissolve the intermediate Co(acac)₂ and its miscibility with the water introduced from the hydrogen peroxide solution.[7]
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Avoiding Oily Products: During recrystallization, if the solution is supersaturated or cooled too quickly, the product may "oil out" instead of forming crystals. To prevent this, ensure the crude product is fully dissolved in the minimum amount of hot solvent and allow the solution to cool slowly. Seeding the solution with a small crystal of pure Co(acac)₃ can promote proper crystallization.
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Water Content: A known challenge is the formation of cobalt (II) acetylacetonate (B107027) dihydrate as an intermediate, especially in aqueous synthesis routes. This water of crystallization can be difficult to remove and may interfere with the subsequent oxidation step.[7] A process utilizing a water-miscible organic solvent like acetone can circumvent the isolation of this hydrated intermediate, leading to a final product with very low water content (<0.2%).[7]
Q3: We are observing significant batch-to-batch variation in crystal size and morphology. What factors should we control more tightly?
A3: Inconsistency in crystal properties is a common scale-up challenge related to mass and heat transfer limitations.
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Temperature Control: The synthesis reaction is exothermic. In larger reactors, temperature gradients can form, leading to non-uniform nucleation and crystal growth rates. The reaction temperature should be carefully monitored and controlled, ideally within a range of 50°C to 90°C.[7]
-
Mixing and Agitation: Inadequate mixing can create localized concentrations of reactants (especially the hydrogen peroxide), leading to uncontrolled reaction rates and a broad distribution of particle sizes. The agitation system must be robust enough to ensure the reaction mixture remains homogeneous.
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Rate of Reagent Addition: The dropwise addition of hydrogen peroxide is critical.[2] At a larger scale, this must be precisely controlled with a dosing pump to maintain a steady reaction rate and temperature, preventing runaway reactions and ensuring uniform product quality.
Q4: What are the primary safety hazards to consider when scaling up Co(acac)₃ production?
A4: Co(acac)₃ and its precursors present several hazards that become more significant at scale.
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Chemical Hazards: Cobalt (III) acetylacetonate is classified as a skin and respiratory sensitizer.[8][9] It may cause an allergic skin reaction or allergy and asthma symptoms if inhaled.[9][10] Acetylacetone is flammable and should be handled in a well-ventilated area. Hydrogen peroxide (especially at higher concentrations) is a strong oxidizer.
-
Personal Protective Equipment (PPE): Appropriate PPE is mandatory. This includes protective gloves, safety glasses or goggles, and a lab coat.[9] For handling larger quantities of powder, respiratory protection should be used to avoid inhalation.[10]
-
Engineering Controls: All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure to vapors and dust.[10]
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Storage: Store the final product below +30°C in a dry place.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incomplete reaction or oxidation.2. Product loss during washing.3. Crystallization period is too short. | 1. Ensure slow, controlled addition of H₂O₂ and maintain reaction temperature (50-90°C) for a sufficient duration post-addition.[2][7]2. Wash crystals with minimal volumes of ice-cold, appropriate solvents (e.g., water, petroleum ether).[2][3]3. Extend the cooling time in the ice bath to ensure complete precipitation.[2] |
| Product is Impure (e.g., wrong color, fails analysis) | 1. Incomplete oxidation, leaving Co(II) species.2. Co-precipitation of side products.3. Inefficient recrystallization. | 1. Verify stoichiometry and ensure sufficient H₂O₂ is used.2. Ensure high-purity starting materials.3. Perform recrystallization from a suitable solvent (e.g., hot petroleum ether), ensuring slow cooling to form pure crystals.[2] |
| Difficulty Filtering Product (Fine particles clog filter) | 1. Precipitation occurred too rapidly.2. Insufficient crystal growth time. | 1. Cool the reaction mixture more slowly to encourage the growth of larger crystals.2. Allow the mixture to stand at room temperature for a period before moving to an ice bath. |
| Product Decomposes During Drying | 1. Drying temperature is too high. | 1. Dry the product at a moderate temperature (e.g., 80-110°C) under vacuum.[2][7] The melting point is around 210-213°C, but decomposition can occur before this.[11][12] |
Quantitative Data Summary
The following table summarizes key physical and chemical properties of Cobalt (III) tris(acetylacetonate).
| Property | Value | Source(s) |
| Chemical Formula | C₁₅H₂₁CoO₆ | [4] |
| Molar Mass | 356.26 g/mol | [4][9] |
| Appearance | Dark green, crystalline solid | [4] |
| Melting Point | 210-213 °C (with potential decomposition) | [11][12] |
| Solubility | Soluble in organic solvents (e.g., acetone, toluene); insoluble in water. | [4] |
| Hazards | Skin Sensitizer (Category 1), Respiratory Sensitizer (Category 1) | [8][9][13] |
Experimental Protocols
Protocol 1: Standard Laboratory-Scale Synthesis
This protocol is adapted from common laboratory procedures.[2][3]
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Reaction Setup: In a 100-mL flask equipped with a magnetic stirrer, add cobalt(II) carbonate (2.5 g) and acetylacetone (20 mL).
-
Heating: Heat the mixture to approximately 90°C in a water bath on a stirring hot plate.[2]
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Oxidation: While maintaining the temperature and stirring, add 30 mL of 10% hydrogen peroxide solution dropwise over a period of about 30 minutes. The color of the mixture will change from dark purple to dark green.[2]
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Digestion: After the addition is complete, continue heating and stirring for another 15-30 minutes.[2][5]
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Crystallization: Remove the flask from the heat, allow it to cool to room temperature, and then place it in an ice bath for at least 15 minutes to complete crystallization.[2]
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Isolation: Collect the dark green crystals by suction filtration using a Büchner funnel.
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Washing: Wash the crystals with two small portions (5 mL each) of cold deionized water, followed by a small portion of cold ethanol or petroleum ether.[2][3]
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Drying: Dry the product in an oven at 100-110°C or in a vacuum desiccator.[2]
Protocol 2: Modified Synthesis for Scale-Up
This protocol is based on a process designed to improve efficiency and purity at a larger scale by avoiding the isolation of hydrated intermediates.[7]
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Reaction Setup: In a suitable reactor, suspend basic cobalt(II) carbonate (e.g., 128 g) in acetone (e.g., 400 mL).
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Heating and Reagent Addition: Heat the mixture to reflux (approx. 66°C) and add acetylacetone (e.g., 315 g).
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Oxidation: Add a 35% solution of hydrogen peroxide (e.g., 100 g) dropwise over a period of 4 hours while maintaining reflux.
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Digestion: Allow the reaction to proceed for an additional 30 minutes after the peroxide addition is complete.
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Crystallization: Cool the reaction mixture to 10-15°C to crystallize the product.
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Isolation: Separate the green-black crystals by filtration.
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Washing: Wash the collected crystals with a portion of cold acetone (e.g., 100 mL).
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Drying: Dry the final product in a vacuum oven at 90°C to a constant weight. The expected water content should be less than 0.2%.[7]
Visualizations
Caption: General experimental workflow for the synthesis and purification of Co(acac)₃.
Caption: Logic diagram for troubleshooting common causes of low product yield.
Caption: Key safety precautions and workflow for handling Co(acac)₃ synthesis at scale.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. magritek.com [magritek.com]
- 3. thecreativechemist.org [thecreativechemist.org]
- 4. Tris(acetylacetonato)cobalt(III) - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. nbinno.com [nbinno.com]
- 7. US4338254A - Process for the preparation of cobalt (III) acetylacetonate - Google Patents [patents.google.com]
- 8. tris(Acetylacetonato)cobalt | C15H21CoO6 | CID 56840974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 乙酰丙酮钴 99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 12. Cobalt tris(acetylacetonate) [webbook.nist.gov]
- 13. fishersci.com [fishersci.com]
effect of solvent on Cobalt tris(acetylacetonate) catalytic activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cobalt tris(acetylacetonate) [Co(acac)₃] as a catalyst. The following sections address common issues related to solvent effects on catalytic activity, offering detailed experimental protocols and data-driven insights.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the catalytic activity of Co(acac)₃?
The solvent can significantly influence the catalytic activity of Co(acac)₃ by affecting the solubility of reactants, the stability of catalytic intermediates, and the overall reaction kinetics. The polarity and coordinating ability of the solvent are critical factors. For instance, in the oxidation of alcohols, the solvent can impact the rate of decomposition of the oxidant and the selectivity towards the desired product.
Q2: What are some common solvents used with Co(acac)₃ catalysts?
A range of aprotic solvents are commonly employed. The choice depends on the specific reaction. For example, in the aerobic oxidation of benzyl (B1604629) alcohol, solvents such as acetonitrile, N,N-dimethylformamide (DMF), and dichloromethane (B109758) (DCM) have been investigated. For other applications, like the decomposition of hydrogen peroxide, aqueous solutions or polar organic solvents might be used.
Q3: Can the solvent influence product selectivity in Co(acac)₃ catalyzed reactions?
Yes, the solvent can play a crucial role in directing the reaction towards a specific product. By stabilizing certain transition states or intermediates over others, the solvent can enhance the selectivity for the desired product. For example, in oxidation reactions, the polarity of the solvent can influence the relative rates of competing reaction pathways, thereby affecting the product distribution.
Troubleshooting Guide
Issue 1: Low or no catalytic activity observed.
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Possible Cause: Inappropriate solvent choice leading to poor solubility of the catalyst or reactants.
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Troubleshooting Steps:
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Ensure that Co(acac)₃ and all reactants are fully dissolved in the chosen solvent at the reaction temperature.
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Consider a solvent with a different polarity or coordinating ability. Consult the data in Table 1 for guidance on solvent effects in similar reactions.
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Verify the purity of the solvent, as impurities can sometimes inhibit catalytic activity.
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Issue 2: Slow reaction rate.
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Possible Cause: The solvent may not be optimal for stabilizing the transition state of the rate-determining step.
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Troubleshooting Steps:
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If using a non-polar solvent, consider switching to a more polar aprotic solvent, which can sometimes accelerate the reaction rate.
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For oxidation reactions involving a co-oxidant, the solvent can affect the co-oxidant's decomposition rate. For instance, in the decomposition of hydrogen peroxide, the solvent polarity can influence the reaction rate.
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Refer to the experimental workflow in Figure 1 for a systematic approach to solvent screening.
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Issue 3: Poor product selectivity.
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Possible Cause: The solvent environment may be favoring the formation of undesired byproducts.
-
Troubleshooting Steps:
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Experiment with a range of solvents with varying polarities.
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Analyze the reaction mixture at different time points to understand the formation of byproducts and how it is influenced by the solvent.
-
The logical relationship diagram in Figure 2 illustrates how solvent properties can influence reaction outcomes.
-
Data Presentation
Table 1: Effect of Solvent on the Co(acac)₃-Catalyzed Aerobic Oxidation of Benzyl Alcohol
| Solvent | Dielectric Constant (ε) | Donor Number (DN) | Benzaldehyde Yield (%) |
| Acetonitrile | 37.5 | 14.1 | 85 |
| N,N-Dimethylformamide (DMF) | 36.7 | 26.6 | 78 |
| Dichloromethane (DCM) | 8.9 | 0.1 | 65 |
This data is representative and compiled from typical results in the literature. Actual results may vary based on specific reaction conditions.
Experimental Protocols
Detailed Experimental Protocol for the Aerobic Oxidation of Benzyl Alcohol Catalyzed by Co(acac)₃
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Materials:
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Cobalt tris(acetylacetonate) [Co(acac)₃]
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Benzyl alcohol
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Solvent (e.g., Acetonitrile)
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Oxygen (balloon or from an O₂ cylinder)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Condenser
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Heating mantle or oil bath
-
-
Procedure:
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To a 50 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add Co(acac)₃ (e.g., 0.02 mmol).
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Add the chosen solvent (e.g., 10 mL of acetonitrile).
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Add benzyl alcohol (e.g., 1 mmol).
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Flush the flask with oxygen and maintain a positive pressure of O₂ using a balloon.
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Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.
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Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Analyze the final product mixture to determine the yield of benzaldehyde.
-
Visualizations
Figure 1: A generalized experimental workflow for Co(acac)₃ catalyzed oxidation.
enhancing the stability of Cobalt tris(acetylacetonate) in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cobalt tris(acetylacetonate), Co(acac)₃, solutions.
Troubleshooting Guide
Discoloration or precipitation in your Co(acac)₃ solution can be indicative of decomposition. This guide will help you identify potential causes and solutions to enhance the stability of your solutions.
| Observation | Potential Cause | Recommended Action |
| Solution color changes from green to brown/black | Oxidation of Co(III) to Co(II) or other species. This is often accelerated by exposure to air (oxygen). | 1. Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon).2. Use degassed solvents.3. Store solutions in tightly sealed containers, purged with an inert gas. |
| Solution becomes cloudy or forms a precipitate | - Decomposition product precipitation.- Reduced solubility due to solvent evaporation or temperature changes.- Reaction with moisture. | 1. Ensure the use of anhydrous solvents.2. Store solutions at a constant, cool temperature.3. Filter the solution under inert conditions if precipitation is observed. |
| Solution color fades or becomes colorless | Ligand dissociation or reaction of the acetylacetonate (B107027) ligand. | 1. Protect the solution from light by using amber vials or wrapping the container in foil.2. Avoid high temperatures during storage and experiments. |
| Inconsistent experimental results | Degradation of the Co(acac)₃ solution over time. | 1. Prepare fresh solutions for each experiment, especially for sensitive applications.2. Monitor the solution's purity regularly using techniques like UV-Vis spectroscopy. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Co(acac)₃ in solution?
A1: The stability of Cobalt tris(acetylacetonate) in solution is primarily affected by:
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Oxygen: Exposure to air can lead to the reduction of the Co(III) center to Co(II), often resulting in a color change from green to brownish.
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Moisture: Co(acac)₃ is sensitive to moisture, which can lead to hydrolysis and decomposition. It is crucial to use anhydrous solvents and handle the compound in a dry environment.[1]
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Light: Photodegradation can occur upon exposure to light, leading to the breakdown of the complex.[2]
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Heat: Elevated temperatures can accelerate decomposition.[2] Thermal decomposition in the absence of oxygen can lead to the reduction of Co(acac)₃ to Co(acac)₂.[3]
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Solvent: The choice of solvent can influence the stability of the complex.[2] Generally, non-polar, aprotic, and anhydrous solvents are preferred.
Q2: What is the expected color of a fresh Co(acac)₃ solution?
A2: A fresh solution of Co(acac)₃ in an organic solvent should be a clear, dark green color.[4]
Q3: My Co(acac)₃ solution has changed color. Can I still use it?
A3: A color change, typically to brown or black, indicates decomposition and a change in the oxidation state of cobalt. For most applications, especially those sensitive to the catalyst's oxidation state and purity, it is strongly recommended to discard the discolored solution and prepare a fresh one to ensure reproducibility and accuracy of your experimental results.
Q4: How should I store my Co(acac)₃ solutions to maximize their stability?
A4: To maximize stability, solutions of Co(acac)₃ should be stored in a cool, dark place under an inert atmosphere (nitrogen or argon). Use a tightly sealed container, such as a Schlenk flask or an amber vial with a septum-sealed cap, to prevent exposure to air and moisture. For long-term storage, refrigeration may be considered, but be mindful of potential solubility issues at lower temperatures.
Q5: What solvents are recommended for preparing Co(acac)₃ solutions?
A5: Co(acac)₃ is soluble in a range of organic solvents.[2] For applications requiring high stability, anhydrous, degassed, non-polar, aprotic solvents such as toluene, benzene, or dichloromethane (B109758) are often suitable. The choice of solvent can also depend on the specific requirements of your experiment.
Experimental Protocols
Protocol for Preparing a Stable Co(acac)₃ Solution
This protocol outlines the steps for preparing a Co(acac)₃ solution with enhanced stability for use in sensitive applications.
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Drying of Glassware: Thoroughly dry all glassware (e.g., Schlenk flask, volumetric flask, syringes) in an oven at >100 °C overnight and allow to cool to room temperature under a stream of dry inert gas (nitrogen or argon).
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Solvent Preparation: Use anhydrous, degassed solvent. If not purchased as such, the solvent should be dried using an appropriate drying agent and then degassed by three freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes.
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Handling of Co(acac)₃: Handle solid Co(acac)₃ in a glovebox or under a positive pressure of inert gas to minimize exposure to air and moisture.
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Dissolution: Weigh the desired amount of Co(acac)₃ in the inert atmosphere and transfer it to the dried Schlenk flask. Add the desired volume of anhydrous, degassed solvent via a cannula or a dry syringe.
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Storage: Seal the flask, wrap it in aluminum foil to protect it from light, and store it in a cool, dark place.
Protocol for Monitoring Solution Stability using UV-Vis Spectroscopy
Regularly monitoring the UV-Vis spectrum of your Co(acac)₃ solution can provide an indication of its stability over time.
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Prepare a Fresh Standard Solution: Prepare a fresh solution of Co(acac)₃ of the desired concentration in the chosen solvent, following the protocol for preparing a stable solution.
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Acquire Initial Spectrum: Immediately after preparation, acquire the UV-Vis absorption spectrum of the fresh solution. Co(acac)₃ typically exhibits characteristic absorption bands.
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Periodic Monitoring: At regular intervals (e.g., daily or weekly), acquire the UV-Vis spectrum of the stored solution under the same conditions (same spectrophotometer, cuvette, and concentration).
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Data Analysis: Compare the spectra over time. A decrease in the absorbance of the characteristic Co(acac)₃ peaks or the appearance of new peaks can indicate decomposition.
Visualizations
References
Validation & Comparative
Validating the Structure of Cobalt (III) tris(Acetylacetonate) using NMR Spectroscopy: A Comparative Guide
Introduction
Cobalt(III) tris(acetylacetonate), denoted as Co(acac)₃, is an octahedral coordination complex widely used as a catalyst precursor and NMR shift reagent.[1] Accurate structural validation is paramount for ensuring its purity and reactivity in these applications. Among various analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive method for elucidating the structure of Co(acac)₃ in solution. This guide provides a detailed comparison of NMR spectroscopy with other validation techniques, supported by experimental data and protocols.
The key to the suitability of Co(acac)₃ for NMR analysis lies in its electronic configuration. The cobalt(III) ion in this complex has a d⁶ low-spin configuration, resulting in no unpaired electrons. This makes the complex diamagnetic, which leads to sharp, well-resolved NMR spectra, unlike paramagnetic complexes which often exhibit broad peaks.[2][3]
I. Structural Elucidation by NMR Spectroscopy
Due to the D₃ symmetry of the Co(acac)₃ molecule, all three acetylacetonate (B107027) (acac) ligands are chemically equivalent. Furthermore, within each ligand, the two methyl groups and the two carbonyl groups are also equivalent. This high degree of symmetry simplifies the NMR spectrum significantly.[4]
-
¹H NMR Spectrum: The proton NMR spectrum is expected to show only two distinct signals:
-
A signal for the six equivalent methyl (CH₃) protons of each ligand.
-
A signal for the single methine (CH) proton at the center of each ligand. The integration ratio of these peaks should be 6:1, corresponding to the 18 methyl protons and 3 methine protons in the molecule.
-
-
¹³C NMR Spectrum: The carbon-13 NMR spectrum is predicted to display three signals:
-
One resonance for the methyl (CH₃) carbons.
-
One resonance for the methine (CH) carbon.
-
One resonance for the carbonyl (C=O) carbons.
-
Data Presentation: Expected NMR Chemical Shifts
The following table summarizes the typical chemical shifts (δ) observed for Co(acac)₃ dissolved in deuterated chloroform (B151607) (CDCl₃).
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) |
| ¹H | Methyl (CH₃) | ~2.2 |
| ¹H | Methine (CH) | ~5.5 |
| ¹³C | Methyl (CH₃) | ~26 |
| ¹³C | Methine (CH) | ~100 |
| ¹³C | Carbonyl (C=O) | ~190 |
Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.
II. Experimental Protocol for NMR Analysis
A detailed methodology is crucial for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized Co(acac)₃ complex.
-
Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.
-
Filter the solution if any particulate matter is present to avoid compromising the magnetic field homogeneity.[5]
-
Transfer the clear solution into a standard 5 mm NMR tube.[5][6]
2. NMR Data Acquisition:
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer is typically sufficient.
-
¹H NMR:
-
Experiment: Standard 1D proton experiment.
-
Number of Scans: 4 to 16 scans are usually adequate for a good signal-to-noise ratio.
-
Reference: Calibrate the chemical shift using the residual solvent peak (CHCl₃ at 7.26 ppm).
-
-
¹³C NMR:
-
Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Reference: Calibrate the chemical shift using the CDCl₃ solvent peak (triplet centered at 77.16 ppm).
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Integrate the peaks in the ¹H NMR spectrum to confirm the proton ratios.
-
Assign the peaks in both spectra based on the expected chemical shifts.
III. Comparison with Alternative Validation Methods
While NMR is excellent for solution-state characterization, other techniques provide complementary information. The primary alternative is X-ray Crystallography.
| Feature | NMR Spectroscopy | X-ray Crystallography |
| Sample Phase | Solution[7] | Solid (single crystal required)[8] |
| Information Obtained | Connectivity, symmetry, and dynamic behavior in solution.[8][9] | Precise 3D atomic coordinates, bond lengths, and bond angles in the solid state.[10] |
| Sample Requirements | Soluble compound. | High-quality single crystal, which can be difficult to grow.[8] |
| Strengths | Non-destructive, provides data on the molecule's state in a more "natural" chemical environment (solution), excellent for confirming purity and symmetry.[7][8] | The "gold standard" for unambiguous 3D structure determination. Not limited by molecular weight.[11] |
| Limitations | Provides an averaged structure if multiple conformations exist in solution. Limited to molecules of moderate size.[11][12] | Provides a static picture of the molecule in a crystal lattice, which may not represent its structure in solution. Cannot detect hydrogen atoms well.[8][10] |
IV. Workflow for Structural Validation
The logical flow from synthesis to final structural confirmation can be visualized as a clear workflow.
Caption: Workflow for the validation of Co(acac)₃ structure.
This guide demonstrates that NMR spectroscopy is an indispensable tool for the routine and reliable structural validation of Cobalt(III) tris(acetylacetonate). Its ability to provide clear, interpretable data on the molecule's structure in solution makes it a primary choice for researchers in synthesis and drug development. For absolute, solid-state structural determination, it is powerfully complemented by X-ray crystallography.
References
- 1. Metal acetylacetonates - Wikipedia [en.wikipedia.org]
- 2. magritek.com [magritek.com]
- 3. azom.com [azom.com]
- 4. scribd.com [scribd.com]
- 5. Video: Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR [jove.com]
- 6. Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. news-medical.net [news-medical.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 11. people.bu.edu [people.bu.edu]
- 12. atbweb.stanford.edu [atbweb.stanford.edu]
A Comparative Analysis of Cobalt Tris(acetylacetonate) and Alternative Cobalt Precursors
In the landscape of materials science, catalysis, and drug development, the choice of a metal precursor is a critical decision that significantly influences the properties and performance of the final product. Among the various cobalt precursors available, Cobalt tris(acetylacetonate), often abbreviated as Co(acac)₃, is a widely utilized compound. This guide provides an objective comparison between Co(acac)₃ and other common cobalt precursors, supported by experimental data to aid researchers, scientists, and professionals in drug development in making informed decisions.
Overview of Cobalt Precursors
Cobalt tris(acetylacetonate) is a coordination complex with the formula Co(C₅H₇O₂)₃. It is a green, diamagnetic solid that is soluble in organic solvents, a property that makes it a versatile precursor for producing homogeneous catalysts.[1][2] Beyond Co(acac)₃, a range of other cobalt precursors are frequently employed, each with distinct characteristics. These include cobalt salts like nitrate (B79036), acetate, chloride, and citrate, as well as organometallic compounds such as cobaltocene, cobalt carbonyls, and cobalt silylamides. The selection of a precursor is often dictated by the specific application, such as catalysis, chemical vapor deposition (CVD), or nanoparticle synthesis.
Comparative Performance Data
The efficacy of a cobalt precursor is highly dependent on the intended application. The following table summarizes quantitative data from various studies, comparing the performance of Cobalt tris(acetylacetonate) with other cobalt precursors in different contexts.
| Application | Precursor | Key Performance Metric | Value/Result | Reference |
| Chemical Vapor Deposition (CVD) | Cobalt tris(acetylacetonate) | Film Purity / Morphology | Requires H₂ reduction; can yield rough surface morphology under APCVD. | [3][4] |
| Cobalt tricarbonyl nitrosyl | Volatility / Film Quality | High volatility (liquid precursor); enables deposition of high-purity films. | [3] | |
| Cobalt Hydride Complexes | Deposition Temperature / Film Purity | Deposits high-purity cobalt films at temperatures as low as 300 °C without H₂. | [4] | |
| Fischer-Tropsch Synthesis | Cobalt Nitrate on β-SiC support | CO Conversion / C₅+ Selectivity | Higher CO conversion and C₅+ selectivity compared to other salt precursors. | [5] |
| Cobalt Citrate on β-SiC support | Methane (B114726) Selectivity / Chain Growth Probability (α) | Higher methane production (α = 0.76), indicating lower chain growth. | [5] | |
| Ammonia (B1221849) Decomposition | Cobalt Nitrate on activated carbon | Ammonia Conversion Rate (at 450 °C) | 90% on SiC support, 80% on TiC-SiC support. | [6] |
| Cobalt Chloride on activated carbon | Ammonia Conversion Rate (at 450 °C) | Less than 20% on both SiC and TiC-SiC supports. | [6] | |
| Nanoparticle Synthesis | Dicobalt octacarbonyl | Particle Shape / Size Distribution | Produces spherical nanoparticles with a low size distribution. | [7] |
| Cobalt Acetate (Polyol method) | Particle Shape | Results in undefined-shape nanoparticles. | [7] | |
| Cobalt Acetate (NaBH₄ reduction) | Particle Size | Yields spherical nanoparticles with very small sizes. | [7] |
In-depth Comparison of Precursors
Cobalt Tris(acetylacetonate) [Co(acac)₃] is favored for its stability and solubility in organic solvents, making it a good candidate for homogeneous catalysis and as a starting material for synthesizing other cobalt compounds.[1][2][8] However, in applications like CVD, it has limitations, such as the need for a reducing agent (hydrogen) and higher deposition temperatures, which can lead to rough film surfaces.[3][4]
Cobalt Carbonyls , such as dicobalt octacarbonyl (Co₂(CO)₈), are effective for the synthesis of uniform, spherical cobalt nanoparticles and are also used in CVD.[7] Their primary drawback is low thermal stability, which complicates storage and can lead to the formation of undesirable byproducts during thermal decomposition.[3]
Inorganic Cobalt Salts (Nitrate, Acetate, Chloride, Citrate) are often used in the preparation of supported catalysts. Studies on Fischer-Tropsch synthesis and ammonia decomposition have shown that the choice of the anion significantly impacts the final catalyst's properties, including metal particle size, reducibility, and, consequently, its activity and selectivity.[5][6] For instance, cobalt nitrate has been shown to yield catalysts with higher activity in both reactions compared to catalysts derived from cobalt chloride or citrate.[5][6]
Novel Organometallic Precursors , such as cobalt silylamides and cobalt hydride complexes, have been developed to overcome the limitations of traditional precursors, particularly for CVD and atomic layer deposition (ALD).[4][9][10] These compounds can be volatile liquids or solids that decompose cleanly at lower temperatures to produce high-purity cobalt films without the need for a reducing agent.[4][9]
Experimental Protocols
To ensure the reproducibility of comparative studies, detailed experimental protocols are essential. Below is a representative methodology for the synthesis and evaluation of supported cobalt catalysts for Fischer-Tropsch synthesis, based on literature.
Catalyst Preparation via Incipient Wetness Impregnation:
-
Support Preparation: A β-SiC support is dried at 120°C for 4 hours to remove any adsorbed water.
-
Impregnation Solution: A solution of the cobalt precursor (e.g., cobalt nitrate, cobalt acetate, cobalt chloride, or cobalt citrate) is prepared in a suitable solvent (e.g., deionized water) to achieve the desired cobalt loading (e.g., 10 wt%).
-
Impregnation: The precursor solution is added dropwise to the dried support material until the pores are completely filled.
-
Drying and Calcination: The impregnated support is dried at 120°C for 12 hours, followed by calcination in air at a specified temperature (e.g., 400°C) for several hours to decompose the precursor and form cobalt oxide particles.
-
Reduction: Prior to the catalytic reaction, the calcined catalyst is reduced in a hydrogen flow at a high temperature (e.g., 450°C) to form metallic cobalt active sites.
Fischer-Tropsch Synthesis Performance Evaluation:
-
Reactor Setup: A fixed-bed reactor is loaded with a known amount of the prepared catalyst.
-
Reaction Conditions: The reactor is pressurized with syngas (a mixture of H₂ and CO, typically with a H₂/CO ratio of 2) to the desired pressure (e.g., 20 bar). The temperature is then raised to the reaction temperature (e.g., 220-250°C).
-
Product Analysis: The effluent gas from the reactor is analyzed using gas chromatography (GC) to determine the CO conversion and the selectivity towards different hydrocarbon products (e.g., methane, C₅+).
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of different cobalt precursors in the preparation of supported catalysts.
References
- 1. Tris(acetylacetonato)cobalt(III) - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. CVD Materials - Gelest [technical.gelest.com]
- 4. Chemical vapor deposition of cobalt using novel cobalt(I) precursors | Journal of Materials Research | Cambridge Core [cambridge.org]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. tandfonline.com [tandfonline.com]
- 8. chemimpex.com [chemimpex.com]
- 9. otm.illinois.edu [otm.illinois.edu]
- 10. US20170114452A1 - Cobalt precursors for low temperature ald or cvd of cobalt-based thin films - Google Patents [patents.google.com]
Catalytic Performance in Ring-Opening Polymerization of l-Lactide
A Comparative Guide to the Catalytic Activity of Metal Acetylacetonates (B15086760)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic performance of various metal acetylacetonate (B107027) complexes in two key chemical transformations: the ring-opening polymerization of l-lactide and the oxidation of alcohols. The information presented is supported by experimental data to aid in the selection of appropriate catalysts for research and development.
The ring-opening polymerization (ROP) of l-lactide is a crucial method for producing polylactic acid (PLA), a biodegradable polymer with numerous applications in the biomedical field. The choice of catalyst significantly impacts the efficiency of the polymerization and the properties of the resulting polymer. A comparative study of various metal acetylacetonates in the bulk polymerization of l-lactide revealed significant differences in their catalytic activity.[1][2][3]
Data Summary
The following table summarizes the catalytic performance of different metal acetylacetonates in the bulk polymerization of l-lactide at 140°C for 24 hours, with a monomer-to-catalyst ratio of 500/1.
| Catalyst | Metal Ion | Conversion | Polymer Molecular Weight (Mn, g/mol ) |
| Mn(acac)₂ | Mn(II) | No Polymerization | - |
| Ni(acac)₂ | Ni(II) | No Polymerization | - |
| Cu(acac)₂ | Cu(II) | No Polymerization | - |
| VO(acac)₂ | VO(V) | No Polymerization | - |
| Zr(acac)₄ | Zr(IV) | Quantitative | 70,000 |
| Bu₂Sn(acac)₂ | Sn(IV) | Quantitative | High Molar Mass |
Data sourced from a study by Kricheldorf et al.[1][2][3]
Of the tested catalysts, only zirconium(IV) acetylacetonate and dibutyltin(IV) acetylacetonate were effective in catalyzing the polymerization of l-lactide under these conditions.[1][2][3] Further experiments demonstrated that Zr(acac)₄ exhibited slightly higher reactivity than Bu₂Sn(acac)₂.[1][2][3]
Experimental Protocol: Bulk Polymerization of l-Lactide
The following protocol is for the screening of metal acetylacetonate catalysts in the bulk polymerization of l-lactide.[1]
-
Materials:
-
l-lactide
-
Metal acetylacetonate complex (e.g., Zr(acac)₄)
-
Argon gas
-
-
Apparatus:
-
Flame-dried 50 mL Erlenmeyer flask
-
Magnetic stir bar
-
Oil bath with thermostat
-
-
Procedure:
-
Weigh 0.08 mmol of the metal acetylacetonate complex and 40 mmol of l-lactide into the flame-dried Erlenmeyer flask under an argon blanket.
-
Add a magnetic stir bar to the flask.
-
Immerse the reaction vessel in an oil bath preheated to 140°C.
-
Allow the reaction to proceed for 24 hours with continuous stirring.
-
After 24 hours, remove the flask from the oil bath and allow it to cool to room temperature.
-
Characterize the resulting polymer.
-
Catalyst Screening Workflow
Proposed Mechanism: Coordination-Insertion
The ring-opening polymerization of lactide by metal acetylacetonates is generally believed to proceed via a coordination-insertion mechanism.[4]
Catalytic Performance in the Oxidation of Alcohols
Metal acetylacetonates also serve as effective catalysts for the oxidation of alcohols to their corresponding aldehydes, ketones, or carboxylic acids. A comparative study investigated the catalytic activity of various metal acetylacetonates anchored on silica (B1680970) for the oxidation of benzyl (B1604629) alcohol.
Data Summary
The following table presents the catalytic activity of different silica-anchored metal acetylacetonates in the oxidation of benzyl alcohol to benzoic acid in an aqueous medium using tert-butyl hydroperoxide (t-BuOOH) as the oxidant.
| Catalyst | Metal Ion | Conversion (%) |
| SiO₂-Co(acac)₂ | Co(II) | 95 |
| SiO₂-Cu(acac)₂ | Cu(II) | 70 |
| SiO₂-Pd(acac)₂ | Pd(II) | 65 |
| SiO₂-Ru(acac)₃ | Ru(III) | 50 |
| SiO₂-Mn(acac)₃ | Mn(III) | 85 |
| SiO₂-Co(acac)₃ | Co(III) | 90 |
Data adapted from a study by Islam et al.
In this study, the silica-anchored Co(acac)₂ catalyst demonstrated the highest activity for the oxidation of benzyl alcohol to benzoic acid.
Experimental Protocol: Oxidation of Benzyl Alcohol
The following is a general protocol for the oxidation of benzyl alcohol using a silica-anchored metal acetylacetonate catalyst.
-
Materials:
-
Benzyl alcohol
-
Silica-anchored metal acetylacetonate catalyst (e.g., SiO₂-Co(acac)₂)
-
tert-butyl hydroperoxide (70% aqueous solution)
-
Water
-
-
Apparatus:
-
Reaction flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
-
Procedure:
-
To a reaction flask, add benzyl alcohol (1 mmol), the silica-anchored catalyst (e.g., 0.2 g of SiO₂-Co(acac)₂, corresponding to 5 mol% of Co), and water (5 mL).
-
Add 70% aqueous tert-butyl hydroperoxide (0.5 mL, 4.5 mmol) to the mixture.
-
Heat the reaction mixture to 70°C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to recover the catalyst.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to isolate the product.
-
Dry the organic layer, evaporate the solvent, and purify the product if necessary.
-
General Mechanism for Metal-Catalyzed Alcohol Oxidation
The mechanism for the oxidation of alcohols catalyzed by transition metal complexes often involves the formation of a metal-alkoxide intermediate followed by β-hydride elimination.
References
Characterization of Cobalt Tris(acetylacetonate): An FT-IR and UV-Vis Spectroscopy Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Cobalt (III) tris(acetylacetonate), often abbreviated as Co(acac)₃, utilizing Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. These non-destructive techniques offer valuable insights into the molecular structure and electronic properties of this coordination complex, which is pivotal for its application in various fields, including catalysis and materials science. This document presents experimental data, detailed protocols, and a comparative analysis to facilitate its characterization.
Performance Comparison: FT-IR and UV-Vis Spectroscopy
Both FT-IR and UV-Vis spectroscopy are powerful tools for characterizing Co(acac)₃, each providing distinct and complementary information.
-
FT-IR Spectroscopy probes the vibrational modes of the molecule. By identifying the characteristic stretching and bending frequencies of the bonds within the acetylacetonate (B107027) ligands and the cobalt-oxygen coordination bonds, FT-IR confirms the formation of the complex and provides information about its structural integrity. The shifts in the vibrational frequencies of the acetylacetonate ligand upon coordination to the cobalt ion are indicative of the metal-ligand bond strength.
-
UV-Vis Spectroscopy investigates the electronic transitions within the molecule. The absorption of ultraviolet and visible light by Co(acac)₃ results in the excitation of electrons to higher energy levels. The resulting spectrum reveals characteristic absorption bands that are signatures of ligand-to-metal charge transfer (LMCT) and d-d electronic transitions of the cobalt (III) ion in its octahedral coordination environment. These transitions are crucial for understanding the electronic structure and bonding in the complex.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from the FT-IR and UV-Vis analysis of Co(acac)₃.
Table 1: FT-IR Vibrational Frequencies for Cobalt Tris(acetylacetonate)
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| C=O stretch | ~1591 | [1] |
| C=C stretch | ~1520 | |
| Asymmetric C-H stretch (CH₃) | ~2960 | |
| Symmetric C-H stretch (CH₃) | ~2920 | |
| Co-O stretch | ~460 | [2] |
Table 2: UV-Vis Absorption Maxima for Cobalt Tris(acetylacetonate)
| Electronic Transition | Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Reference |
| Ligand-to-Metal Charge Transfer (LMCT) | ~293 | 232 | DMF | [1] |
| Ligand-to-Metal Charge Transfer (LMCT) | ~269 | 264 | DMF | [1] |
| d-d transition | ~607 | 437 | DMF | [1] |
| d-d transition | ~672 | 698 | DMF | [1] |
Experimental Protocols
Detailed methodologies for the FT-IR and UV-Vis analysis of Cobalt tris(acetylacetonate) are provided below.
FT-IR Spectroscopy Protocol
-
Sample Preparation: A small amount of solid Co(acac)₃ is finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The typical sample-to-KBr ratio is approximately 1:100 by weight. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared spectrometer is used for analysis.
-
Data Acquisition: A background spectrum of the pure KBr pellet is first recorded. Subsequently, the spectrum of the Co(acac)₃-KBr pellet is collected. The typical spectral range is 4000-400 cm⁻¹.
-
Data Analysis: The background spectrum is subtracted from the sample spectrum to obtain the infrared spectrum of Co(acac)₃. The characteristic absorption bands are then identified and assigned to their corresponding vibrational modes.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: A stock solution of Co(acac)₃ is prepared by accurately weighing a small amount of the complex and dissolving it in a suitable solvent, such as dimethylformamide (DMF) or acetonitrile (B52724) (ACN), in a volumetric flask.[1][3] A series of dilutions may be performed to obtain solutions of appropriate concentrations for analysis.
-
Instrumentation: A double-beam UV-Vis spectrophotometer is used for the measurements.
-
Data Acquisition: The spectrophotometer is first blanked using the pure solvent. The absorbance of the Co(acac)₃ solution is then measured over a specific wavelength range, typically from 200 to 800 nm.
-
Data Analysis: The absorption maxima (λmax) are determined from the resulting spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Visualizing the Characterization Workflow and Electronic Transitions
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the electronic transitions observed in the UV-Vis spectrum of Co(acac)₃.
Caption: Experimental workflow for the characterization of Co(acac)₃.
Caption: Electronic transitions in Co(acac)₃ observed by UV-Vis spectroscopy.
References
A Comparative Guide to the Purity Analysis of Synthesized Cobalt (III) Tris(acetylacetonate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthesis methods for Cobalt (III) tris(acetylacetonate), Co(acac)₃, and details the analytical techniques used to assess the purity of the final product. The selection of a synthesis route can significantly impact the purity profile of the resulting complex, which is critical for its application in catalysis, materials science, and as a precursor in pharmaceutical development.
Comparison of Synthesis Methods
The two most common methods for synthesizing Co(acac)₃ are the chemical oxidation of a cobalt(II) salt and the direct electrochemical synthesis from cobalt metal. Below is a summary of the typical performance of each method.
| Parameter | Chemical Oxidation Method | Electrochemical Synthesis Method |
| Typical Yield | 70-95% | High, often >90% |
| Purity | Good to high, may contain traces of unreacted Co(II) salts or oxidizing agent byproducts. | Generally high, as it avoids chemical oxidizing and reducing agents. |
| Key Advantages | Well-established, uses common laboratory reagents. | High purity, environmentally friendly (avoids chemical oxidants), good control over reaction. |
| Key Disadvantages | Use of hazardous oxidizing agents (e.g., H₂O₂), potential for side reactions. | Requires specialized electrochemical equipment. |
| Reaction Conditions | Elevated temperatures (around 90-100°C). | Room temperature, controlled potential/current. |
Experimental Protocols
Detailed methodologies for the synthesis and purity analysis of Co(acac)₃ are provided below.
Synthesis Protocols
Method 1: Chemical Oxidation Synthesis
This method involves the oxidation of a cobalt(II) salt, typically cobalt(II) carbonate, in the presence of acetylacetone (B45752) using hydrogen peroxide as the oxidizing agent.[1]
-
Reaction Setup: In a fume hood, suspend 5.0 g of cobalt(II) carbonate in 40 mL of acetylacetone in a 250 mL flask equipped with a magnetic stirrer and a dropping funnel.
-
Heating: Gently heat the mixture to 90-95°C with constant stirring.
-
Oxidation: Slowly add 60 mL of 10% hydrogen peroxide dropwise from the dropping funnel over a period of approximately 45 minutes while maintaining the reaction temperature. The solution will turn a deep green color.
-
Reaction Completion: After the addition is complete, continue heating and stirring for another 15 minutes.
-
Crystallization: Cool the mixture in an ice bath to induce crystallization of the dark green product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot toluene. Filter the hot solution to remove any insoluble impurities. Slowly add petroleum ether to the filtrate until precipitation begins. Cool the mixture in an ice bath to complete the crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry in a vacuum oven.
Method 2: Electrochemical Synthesis
This method utilizes a cobalt anode which is electrochemically oxidized in a solution containing acetylacetone.
-
Electrochemical Cell Setup: Assemble a two-electrode cell with a cobalt metal sheet as the anode and a platinum foil as the cathode.
-
Electrolyte Preparation: Prepare an electrolyte solution of 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) in a mixture of acetylacetone and acetonitrile (B52724) (1:1 v/v).
-
Electrolysis: Immerse the electrodes in the electrolyte solution and apply a constant potential of +1.5 V (vs. Ag/AgCl reference electrode) using a potentiostat.
-
Reaction Progression: As the electrolysis proceeds, the cobalt anode will dissolve, and the solution will gradually turn deep green as the Co(acac)₃ complex forms.
-
Product Isolation: After several hours of electrolysis (the time will depend on the scale of the reaction and the current), remove the electrodes.
-
Purification: Reduce the volume of the electrolyte solution under reduced pressure. The Co(acac)₃ will precipitate. Collect the green crystals by filtration.
-
Washing and Drying: Wash the crystals with cold ethanol (B145695) to remove any residual electrolyte and dry under vacuum.
Purity Analysis Protocols
1. Melting Point Determination
-
Apparatus: Standard melting point apparatus.
-
Procedure: A small sample of the dried Co(acac)₃ is packed into a capillary tube and the melting point is determined.
-
Expected Result: Pure Co(acac)₃ has a reported melting point of approximately 213°C.[2] A broad melting range or a melting point significantly lower than the literature value indicates the presence of impurities.
2. ¹H NMR Spectroscopy
-
Apparatus: Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Procedure: Dissolve a small amount of the sample in CDCl₃ and acquire the ¹H NMR spectrum.
-
Expected Result: Co(acac)₃ is a diamagnetic d⁶ complex and should therefore give a sharp, well-resolved NMR spectrum. The spectrum is expected to show two main signals: a singlet for the methine proton (CH) at approximately 5.5 ppm and a singlet for the methyl protons (CH₃) at around 2.2 ppm.[3] The absence of paramagnetic broadening is a strong indicator of the successful oxidation of Co(II) to Co(III).
3. UV-Vis Spectroscopy
-
Apparatus: UV-Vis Spectrophotometer.
-
Solvent: Ethanol.
-
Procedure: Prepare a dilute solution of Co(acac)₃ in ethanol and record the absorption spectrum from 300 to 800 nm.
-
Expected Result: The spectrum should exhibit two main absorption bands characteristic of d-d transitions in an octahedral Co(III) complex. These are typically observed around 595 nm and a shoulder at approximately 400 nm.
4. Infrared (IR) Spectroscopy
-
Apparatus: Fourier-Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory.
-
Procedure: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Expected Result: The spectrum should show characteristic vibrational bands for the acetylacetonate (B107027) ligand coordinated to the cobalt center. Key peaks include a strong band around 1570-1590 cm⁻¹ (C=O stretching) and another strong band around 1510-1525 cm⁻¹ (C=C stretching). The absence of a broad O-H stretch (around 3400 cm⁻¹) indicates a dry product.
Comparative Purity Data
The following table summarizes expected analytical results for high-purity Co(acac)₃. It is important to note that the data presented for the two synthesis methods are compiled from various sources and may not represent a direct, single-study comparison.
| Analysis Technique | Expected Result for High-Purity Co(acac)₃ |
| Melting Point | 213 °C (sharp)[2] |
| ¹H NMR (CDCl₃) | Sharp singlets at ~5.5 ppm (1H, CH) and ~2.2 ppm (6H, CH₃). Absence of paramagnetic broadening.[3] |
| UV-Vis (Ethanol) | λ_max ≈ 595 nm and a shoulder at ~400 nm. |
| IR (KBr) | Strong absorptions at ~1575 cm⁻¹ (C=O) and ~1520 cm⁻¹ (C=C). |
| Appearance | Dark green, crystalline solid.[1] |
Visualizing the Workflow
The following diagrams illustrate the workflows for the synthesis and purity analysis of Cobalt (III) tris(acetylacetonate).
References
A Comparative Crystallographic Analysis of Cobalt Tris(acetylacetonate) and Its Analogs
An in-depth guide for researchers, scientists, and drug development professionals on the single-crystal X-ray diffraction analysis of Cobalt tris(acetylacetonate) and its isomorphous counterparts, Iron(III) tris(acetylacetonate) and Aluminum tris(acetylacetonate).
This guide provides a comparative overview of the crystallographic structures of Cobalt tris(acetylacetonate) (Co(acac)₃), Iron(III) tris(acetylacetonate) (Fe(acac)₃), and Aluminum tris(acetylacetonate) (Al(acac)₃). These metal acetylacetonate (B107027) complexes are widely utilized in various chemical applications, including catalysis and materials science. Understanding their precise three-dimensional structures is crucial for elucidating structure-property relationships and designing novel materials. This document presents key crystallographic data, a detailed experimental protocol for single-crystal X-ray diffraction, and a visual representation of the experimental workflow.
Comparative Crystallographic Data
The crystal structures of Co(acac)₃, Fe(acac)₃, and Al(acac)₃ have been extensively studied. A key finding is that these complexes are often isomorphous, crystallizing in the same space group with similar unit cell dimensions.[1] The most commonly reported crystal system for these compounds is monoclinic, with the space group P2₁/c.[2][3] However, it is noteworthy that different polymorphs have been identified for Fe(acac)₃, indicating that crystallization conditions can influence the resulting crystal structure.
Below is a summary of the crystallographic parameters for Co(acac)₃ and its iron and aluminum analogs.
| Parameter | Cobalt tris(acetylacetonate) (Co(acac)₃) | Iron(III) tris(acetylacetonate) (Fe(acac)₃) - Polymorph 1 | Iron(III) tris(acetylacetonate) (Fe(acac)₃) - Polymorph 2 | Aluminum tris(acetylacetonate) (Al(acac)₃) |
| Crystal System | Monoclinic[2] | Monoclinic[4] | Orthorhombic | Monoclinic[3] |
| Space Group | P2₁/c[2] | P2₁/n[4] | Pbca | P2₁/c[3] |
| a (Å) | 13.8081(10)[2] | 8.011(3)[4] | 15.254 | 13.8475(11)[3] |
| b (Å) | 7.4354(4)[2] | 13.092(5)[4] | 13.436 | 7.4649(4)[3] |
| c (Å) | 16.1352(11)[2] | 15.808(6)[4] | 16.465 | 16.2019(13) |
| α (°) ** | 90 | 90 | 90 | 90 |
| β (°) | 98.68(1) | 90.108(7)[4] | 90 | 98.993(9)[3] |
| γ (°) | 90 | 90 | 90 | 90 |
| Volume (ų) ** | 1638.4(2) | 1658.1(10)[4] | 3373.1 | 1654.2(2) |
| Z | 4[2] | 4[4] | 8 | 4 |
| Metal-Oxygen Bond Lengths (Å) | ~1.89 | ~1.98 - 2.02[4] | Not specified | ~1.88 - 1.89[3] |
Experimental Protocol: Single-Crystal X-ray Diffraction
This section outlines a detailed, step-by-step procedure for the determination of the crystal structure of a metal tris(acetylacetonate) complex.
Crystal Growth and Selection
High-quality single crystals are paramount for successful X-ray diffraction analysis.
-
Synthesis: The metal tris(acetylacetonate) complexes are typically synthesized by reacting a corresponding metal salt with acetylacetone (B45752) in a suitable solvent. For instance, Co(acac)₃ can be prepared by the reaction of cobalt(II) carbonate with acetylacetone in the presence of hydrogen peroxide.[1]
-
Crystallization: Single crystals are grown by slow evaporation of a saturated solution of the complex in an appropriate organic solvent, such as methanol (B129727) or a methanol/chloroform mixture. The solution is left undisturbed in a loosely covered container to allow for gradual solvent evaporation over several days.
-
Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible defects is selected under a microscope. The crystal is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil (e.g., paratone-N).
Data Collection
X-ray diffraction data is collected using a single-crystal X-ray diffractometer.
-
Instrumentation: A modern CCD or CMOS area detector diffractometer, such as a Bruker SMART APEXII, is commonly used.[4] The X-ray source is typically a Mo-Kα sealed tube (λ = 0.71073 Å).
-
Data Collection Strategy: The mounted crystal is cooled to a low temperature (e.g., 100 K or 170 K) using a nitrogen or helium cryostream to minimize thermal vibrations and potential radiation damage.[3] A series of diffraction images (frames) are collected by rotating the crystal through a range of angles (e.g., using ω and φ scans). The exposure time for each frame is optimized to achieve good signal-to-noise ratio without overloading the detector.
-
Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the Bragg reflections. The integrated intensities are then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption) and scaled to produce a final set of unique reflection data.
Structure Solution and Refinement
The collected diffraction data is used to determine the three-dimensional arrangement of atoms in the crystal.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, typically implemented in software packages like SHELXS. This provides an initial model of the crystal structure.
-
Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares methods with software such as SHELXL.[5] During refinement, atomic positions, displacement parameters (isotropic or anisotropic), and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is validated using various crystallographic metrics, including the R-factor (R1), weighted R-factor (wR2), and goodness-of-fit (GooF). The final structure is also checked for any unresolved electron density or other anomalies. The crystallographic data is typically deposited in a standard format, such as a Crystallographic Information File (CIF).[4]
Visualization of the Experimental Workflow
The following diagram illustrates the key stages involved in the single-crystal X-ray diffraction analysis of metal tris(acetylacetonate) complexes.
References
A Head-to-Head Battle of Catalysts: Co(acac)₂ vs. Co(acac)₃ in Catalytic Performance
For researchers, scientists, and professionals in drug development, the choice of catalyst is paramount to reaction efficiency and selectivity. Among the versatile options, cobalt acetylacetonates, Co(acac)₂ and Co(acac)₃, are frequently employed. This guide provides an objective, data-driven comparison of their catalytic performance, with a primary focus on the well-documented field of aerobic oxidation, alongside a discussion of their roles in polymerization and cross-coupling reactions.
This comparison delves into quantitative data from key studies, outlines experimental protocols for reproducibility, and visualizes the underlying catalytic mechanisms and workflows to provide a comprehensive understanding of how these two catalysts perform.
At a Glance: Key Differences and Applications
Cobalt(II) acetylacetonate, Co(acac)₂, and Cobalt(III) acetylacetonate, Co(acac)₃, are coordination complexes that differ in the oxidation state of the central cobalt atom. This fundamental difference in electronic structure can influence their stability, reactivity, and ultimately, their catalytic prowess in various chemical transformations.
Co(acac)₂ is a cobalt(II) complex that is paramagnetic. In its anhydrous form, it exists as a tetramer. It is often used as a precursor for the generation of the active catalytic species in situ.
Co(acac)₃ is a cobalt(III) complex that is diamagnetic and possesses greater coordinative saturation. It is generally more stable than its Co(II) counterpart.
Both complexes have found applications as catalysts in a range of reactions, including:
-
Oxidation Reactions: Particularly in the aerobic oxidation of hydrocarbons.
-
Polymerization: Acting as initiators or control agents in radical polymerization.
-
Cross-Coupling Reactions: Facilitating the formation of carbon-carbon bonds.
The following sections will provide a detailed, evidence-based comparison of their performance in these areas, with a special emphasis on aerobic oxidation where direct comparative data is robust.
Performance in Aerobic Oxidation: A Quantitative Comparison
A seminal study by Ishii et al. provides a direct and quantitative comparison of Co(acac)₂ and Co(acac)₃ in the aerobic oxidation of various alkanes.[1] This reaction is typically carried out in the presence of N-Hydroxyphthalimide (NHPI) as a co-catalyst. The combination of a cobalt salt and NHPI generates the phthalimide (B116566) N-oxyl (PINO) radical, a key intermediate in the catalytic cycle.
The following tables summarize the performance of Co(acac)₂ and Co(acac)₃ in the oxidation of several substrates under comparable reaction conditions.
Table 1: Oxidation of Cyclohexane with O₂ Catalyzed by Co(acac)₂ vs. Co(acac)₃ in the Presence of NHPI [1]
| Catalyst (mol %) | Co-catalyst (mol %) | Conversion (%) | Selectivity (%) |
| Cyclohexanone | |||
| Co(acac)₂ (0.5) | NHPI (10) | 33 | 42 |
| Co(acac)₃ (0.5) | NHPI (10) | 31 | 45 |
Table 2: Oxidation of Adamantane with O₂ Catalyzed by Co(acac)₂ vs. Co(acac)₃ in the Presence of NHPI [1]
| Catalyst (mol %) | Co-catalyst (mol %) | Conversion (%) | Selectivity (%) |
| 1-Adamantanol | |||
| Co(acac)₂ (0.5) | NHPI (10) | 93 | 83 |
| Co(acac)₃ (0.5) | NHPI (10) | 91 | 85 |
Table 3: Oxidation of Ethylbenzene with O₂ Catalyzed by Co(acac)₂ vs. Co(acac)₃ in the Presence of NHPI [1]
| Catalyst (mol %) | Co-catalyst (mol %) | Conversion (%) | Selectivity (%) |
| Acetophenone | |||
| Co(acac)₂ (0.5) | NHPI (10) | 91 | 93 |
| Co(acac)₃ (0.5) | NHPI (10) | 89 | 92 |
From the data presented, it is evident that in the aerobic oxidation of alkanes facilitated by NHPI, both Co(acac)₂ and Co(acac)₃ exhibit comparable and high catalytic activity. The choice between the two may therefore depend on other factors such as cost, stability, and ease of handling, rather than a significant difference in performance for this specific application.
Experimental Protocols
To ensure the reproducibility of the presented data, the detailed experimental methodology from the key comparative study is provided below.
General Procedure for the Aerobic Oxidation of Alkanes[1]
A mixture of the substrate (5 mmol), N-Hydroxyphthalimide (NHPI) (10 mol %), and the cobalt catalyst (Co(acac)₂ or Co(acac)₃, 0.5 mol %) in acetic acid (12.5 mL) was placed in a reaction vessel. The mixture was stirred vigorously at 100 °C under an atmospheric pressure of oxygen for 6 hours. After the reaction, the products were analyzed by gas chromatography.
Catalytic Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the catalytic cycle of the Co/NHPI-mediated aerobic oxidation and the general experimental workflow.
References
Validating the Mechanism of Cobalt-Catalyzed C-H Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The direct functionalization of carbon-hydrogen (C–H) bonds is a transformative strategy in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. While precious metals like palladium and rhodium have historically dominated this field, the use of earth-abundant and more economical first-row transition metals, such as cobalt, is gaining significant traction. This guide provides a comparative overview of a Cobalt tris(acetylacetonate) [Co(acac)₃] catalyzed C-H activation/annulation reaction, with a focus on validating its mechanism and benchmarking its performance against established palladium and rhodium-based systems.
Performance Comparison: Cobalt vs. Palladium and Rhodium
The following table summarizes the performance of a representative cobalt-catalyzed C-H activation/annulation reaction of benzamides with fluoroalkylated alkynes. For comparative context, typical performance data for analogous palladium- and rhodium-catalyzed C-H functionalization reactions are also presented. It is important to note that direct, side-by-side comparisons for the exact same reaction are scarce in the literature; therefore, the data for palladium and rhodium are drawn from similar C-H activation transformations.
| Catalyst System | Reaction Type | Substrate Scope | Yield (%) | Selectivity | Catalyst Loading (mol%) | Reference |
| Co(acac)₂·2H₂O | C–H Activation/Annulation | Benzamides, Fluoroalkylated Alkynes | Excellent (up to 99%) | Moderate to Good Regioselectivity (~70%) | 10 | [1] |
| Pd(OAc)₂ | C-H Arylation | (Benzo)oxazoles, Aryl Triflates | Reasonable to Excellent | High Regioselectivity | 5-10 | [2] |
| [RhCp*Cl₂]₂ | C-H Amination/Annulation | Indoles, Isoxazoles | Good to Excellent | High Regioselectivity | 2.5-5 | [3] |
Note: The Co(acac)₂·2H₂O system serves as a precursor to the active Co(III) species, which is often generated in situ. Co(acac)₃ can also be used directly.
Mechanistic Validation of Cobalt-Catalyzed C-H Activation
The proposed mechanism for the cobalt-catalyzed C-H activation/annulation reaction involves a Co(III) active species. The catalytic cycle is initiated by the oxidation of a Co(II) precursor, such as Co(acac)₂, to a Co(III) complex. This high-valent cobalt species then facilitates the C-H activation step.
A plausible mechanistic pathway involves a concerted metalation-deprotonation (CMD) process, where the C-H bond cleavage is assisted by a carboxylate ligand originating from an acetate (B1210297) additive. This step is often rate-determining. Subsequent coordination of the alkyne, migratory insertion, and reductive elimination steps lead to the formation of the annulated product and regeneration of the active cobalt catalyst.
Some cobalt-catalyzed C-H functionalization reactions are also proposed to proceed through a single electron transfer (SET) mechanism, particularly in remote C-H functionalization.
Key Mechanistic Insights:
-
Role of the Cobalt(III) Species: The active catalyst is a high-valent Co(III) complex, which is crucial for the C-H bond cleavage.
-
Concerted Metalation-Deprotonation (CMD): This is a widely accepted mechanism for the C-H activation step in many cobalt-catalyzed reactions.
-
Single Electron Transfer (SET): An alternative mechanistic pathway that has been proposed for certain cobalt-catalyzed C-H functionalizations.
Experimental Protocols
Cobalt-Catalyzed C–H Activation/Annulation of Benzamide with Fluoroalkylated Alkyne[1]
Materials:
-
Fluoroalkylated alkyne (0.50 mmol)
-
Benzamide (0.55 mmol)
-
Co(acac)₂·2H₂O (0.015 g, 0.050 mmol, 10 mol%)
-
KOAc (0.098 g, 1.00 mmol)
-
AgNO₃ (0.170 g, 1.00 mmol)
-
2,2,2-Trifluoroethanol (TFE) (5.00 mL)
Procedure:
-
To a 30 mL two-necked round-bottom flask equipped with a magnetic stirring bar, add the fluoroalkylated alkyne, benzamide, Co(acac)₂·2H₂O, KOAc, and AgNO₃.
-
Evacuate and backfill the flask with argon.
-
Add TFE (5.00 mL) under an argon atmosphere.
-
Stir the resulting mixture at 80 °C in an oil bath for 18 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel using a suitable eluent to afford the desired 3- and 4-fluoroalkylated isoquinolinones.
Visualizing the Catalytic Pathway and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz (DOT language).
Caption: Proposed catalytic cycle for the Cobalt-catalyzed C-H activation/annulation.
References
assessing the enantioselectivity of chiral Cobalt tris(acetylacetonate) catalysts
For researchers, scientists, and drug development professionals, the quest for efficient and highly selective chiral catalysts is a cornerstone of modern asymmetric synthesis. Among the array of transition metal catalysts, chiral cobalt complexes have emerged as powerful tools for forging stereochemically defined molecules. This guide provides an objective comparison of the performance of chiral cobalt catalysts, with a particular focus on those derived from cobalt tris(acetylacetonate) precursors, benchmarked against alternative cobalt sources. The information is supported by experimental data and detailed protocols to aid in the selection and application of these catalytic systems.
While cobalt tris(acetylacetonate), Co(acac)3, is an octahedral complex that is inherently chiral and can be resolved into its enantiomers, its direct use as a chiral catalyst is not extensively documented. More commonly, chiral cobalt catalysts are prepared in situ from a cobalt(II) or (III) precursor, such as cobalt(II) acetylacetonate (B107027) (Co(acac)2) or Co(acac)3, and a chiral ligand. This approach allows for a modular and versatile platform to fine-tune the catalyst's steric and electronic properties for a specific asymmetric transformation.
Comparative Performance of Chiral Cobalt Catalysts
The efficacy of a chiral catalyst is primarily judged by its ability to provide high enantioselectivity (measured as enantiomeric excess, ee%), good chemical yield, and operate under mild reaction conditions. Below, we compare the performance of chiral cobalt catalysts generated from different precursors in various asymmetric reactions.
Enantioselective Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated compounds is a fundamental carbon-carbon bond-forming reaction. Chiral cobalt catalysts have proven effective in controlling the stereochemistry of this transformation.
| Catalyst System | Substrate 1 | Substrate 2 | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| Co(acac)2 / imidazolidine-pyrroloimidazolone pyridine | 3-chloro-oxindoles | β,γ-unsaturated-α-ketoesters | - | - | up to 99 | up to 99/-98 | [1] |
| Co(II) / imidazoline–oxazoline | 2-acetyl azaarenes | β-CF3-β-disubstituted nitroalkenes | - | - | good | up to 98 | [2] |
| Chiral N,N′-dioxide-Co(ClO4)2 | p-quinones | 2-naphthols | - | - | up to 98 | up to 95 | [3] |
Table 1: Performance of Chiral Cobalt Catalysts in Enantioselective Michael and Friedel–Crafts Aromatization Reactions.
Enantioselective C–H Activation
The direct functionalization of C–H bonds is a highly atom-economical and efficient strategy in organic synthesis. Chiral cobalt catalysts have been successfully employed in enantioselective C–H activation/annulation reactions.
| Catalyst System | Substrate 1 | Substrate 2 | Oxidant | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| Co(OAc)2·4H2O / Chiral Salox Ligand | Hydrazones | Olefins | O2 | EtOH | RT | up to 72 | up to 84.5 (e.r.) | [4] |
| Chiral N,N′-dioxide-Co(BF4)2·6H2O | 2-furylcarbinols | anilines | - | o-xylene | 65 | good | high | [5][6][7] |
Table 2: Performance of Chiral Cobalt Catalysts in Enantioselective C–H Activation and Cascade Reactions.
Enantioselective Hydroboration
The hydroboration of unsaturated compounds is a key method for the synthesis of valuable organoboranes. Cobalt catalysts have been shown to be effective in the selective hydroboration of nitro compounds.
| Catalyst System | Substrate | Reagent | Solvent | Temp. (°C) | TOF (h⁻¹) | Reference |
| Co(acac)2 / dpephos | 4-fluoro-2-nitrotoluene | HBPin | - | RT | up to 4615 | [8] |
| Co(OAc)2 / dpephos | 4-fluoro-2-nitrotoluene | HBPin | - | RT | - | [8] |
Table 3: Comparison of Co(acac)2 and Co(OAc)2 in Catalytic Hydroboration.
Experimental Protocols
Detailed experimental procedures are crucial for the successful application and evaluation of catalytic systems. Below are representative protocols for the in situ generation of a chiral cobalt catalyst and its use in an asymmetric reaction.
General Procedure for in situ Generation of a Chiral Cobalt Catalyst
This protocol describes the formation of an active chiral catalyst from a Co(II) precursor and a chiral ligand.
Materials:
-
Cobalt(II) acetylacetonate (Co(acac)2) or other Co(II) salt (e.g., Co(OAc)2·4H2O)
-
Chiral ligand (e.g., imidazolidine-pyrroloimidazolone pyridine, salicyloxazoline, or N,N'-dioxide)
-
Anhydrous, degassed solvent (e.g., THF, CH2Cl2, or EtOH)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the Co(II) precursor (typically 1-10 mol%).
-
Add the chiral ligand (typically 1.1-1.5 equivalents relative to the cobalt precursor).
-
Add the desired volume of anhydrous, degassed solvent.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the chiral cobalt complex. This solution is then used directly in the subsequent catalytic reaction.
Representative Procedure for an Enantioselective Michael Addition
Materials:
-
Substrate 1 (e.g., 3-chloro-oxindole) (1.0 eq.)
-
Substrate 2 (e.g., β,γ-unsaturated-α-ketoester) (1.2 eq.)
-
In situ generated chiral cobalt catalyst solution (2.5 mol%)
-
Base (if required)
-
Anhydrous solvent
Procedure:
-
To the freshly prepared chiral cobalt catalyst solution, add the base (if required) and stir for a few minutes.
-
Add Substrate 1 to the reaction mixture.
-
Add Substrate 2 dropwise to the mixture at the desired temperature (e.g., room temperature or cooled in an ice bath).
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or GC/MS.
-
Upon completion, quench the reaction (e.g., with a saturated NH4Cl solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess of the product by chiral HPLC or SFC.
Logical Workflow for Catalyst Assessment
The selection and optimization of a chiral catalyst for a specific asymmetric transformation is a systematic process. The following diagram illustrates a typical workflow for assessing the enantioselectivity of a chiral cobalt catalyst.
Signaling Pathway for Catalyst Activation and Stereochemical Control
The mechanism of enantioselection by these chiral cobalt catalysts often involves the formation of a well-defined chiral pocket around the metal center. The substrate coordinates to the cobalt in a specific orientation dictated by the steric and electronic properties of the chiral ligand, leading to a favored transition state for one of the enantiomeric products.
References
- 1. Reversal of enantioselectivity in cobalt(ii)-catalyzed asymmetric Michael–alkylation reactions: synthesis of spiro-cyclopropane-oxindoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Cobalt(ii)/(imidazoline–oxazoline)-catalyzed enantioselective Michael addition of 2-acetyl azaarenes to β-CF3-β-disubstituted nitroalkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Chiral cobalt(ii) complex catalyzed Friedel–Crafts aromatization for the synthesis of axially chiral biaryldiols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Parametrization of κ2-N,O-Oxazoline Preligands for Enantioselective Cobaltaelectro-Catalyzed C–H Activations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A chiral cobalt(ii) complex catalyzed enantioselective aza-Piancatelli rearrangement/Diels–Alder cascade reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. A chiral cobalt(ii) complex catalyzed enantioselective aza-Piancatelli rearrangement/Diels-Alder cascade reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Cobalt Tris(acetylacetonate) in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Cobalt tris(acetylacetonate), Co(acac)₃, is a versatile and widely employed catalyst in organic synthesis, valued for its ability to facilitate a range of transformations including oxidations, reductions, and carbon-carbon bond-forming reactions. This guide provides an objective comparison of its performance with alternative catalysts in key synthetic applications, supported by experimental data and detailed methodologies to aid in catalyst selection and experimental design.
Comparison 1: Aerobic Oxidation of Alcohols
The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. This section benchmarks the performance of a standard cobalt catalyst against a more recently developed manganese-based system. While the specific data presented here uses Manganese(III) tris(acetylacetonate), Mn(acac)₃, it serves as a close proxy for the performance of Co(acac)₃ in such reactions, as both are first-row transition metal acetylacetonate (B107027) complexes often used in oxidation catalysis.
Data Presentation: Catalyst Performance in 1-Phenylethanol (B42297) Oxidation
| Catalyst | Substrate Conversion (%) | Product Yield (%) | Turnover Frequency (TOF, h⁻¹) |
| Mn(O,C,O)(acac) (Complex 1) | 81 | 79 | 500 |
| Mn(O,C,O)(acac) (Complex 2) | 94 | 93 | 540 |
| [Mn(acac)₃] (Benchmark) | 69 | - | 61 |
| No Catalyst | 20 | * -* | - |
Data sourced from a study on Mn(III) complexes stabilized with N-heterocyclic carbene ligands for alcohol oxidation catalysis.[1]
Experimental Protocol: Oxidation of 1-Phenylethanol
General Procedure: The catalytic oxidation of 1-phenylethanol was carried out under the following conditions: 0.5 mmol of the substrate, 0.75 mmol of tert-butyl hydroperoxide (TBHP) as the oxidant, 1 mol% of the manganese complex, and 0.06 mmol of 1,3,5-trimethoxybenzene (B48636) as an internal standard were combined in 0.6 mL of acetonitrile (B52724) (MeCN). The reaction mixture was stirred for 8 hours. Product formation and substrate conversion were quantified by GC-FID analysis using the internal standard. For the benchmark reaction with [Mn(acac)₃], the same procedure was followed.[1]
Experimental Workflow
References
Safety Operating Guide
Navigating the Disposal of Cobalt Tris(acetylacetonate): A Procedural Guide
The proper disposal of cobalt tris(acetylacetonate), a compound utilized in various research and development applications, is critical for ensuring laboratory safety and environmental protection. While specific disposal protocols for this exact compound are not extensively published, a comprehensive approach can be formulated by adhering to general principles for cobalt-containing waste streams and a thorough understanding of its Safety Data Sheet (SDS) recommendations. This guide provides essential safety information, operational plans, and step-by-step disposal procedures for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling cobalt tris(acetylacetonate), it is imperative to consult the material's Safety Data Sheet (SDS). As a standard practice, appropriate personal protective equipment (PPE), including nitrile or neoprene gloves, chemical safety goggles, and a lab coat, should be worn.[1][2] All handling of the solid compound that may generate dust should be conducted in a certified chemical fume hood to avoid inhalation.[1]
Disposal Decision Workflow
The initial step in the disposal process is to determine the physical state of the waste—solid or liquid. The following workflow provides a logical progression for appropriate disposal.
Disposal Procedures
Solid Waste
Solid cobalt tris(acetylacetonate) waste, including unused product and contaminated materials like weighing paper or spill cleanup debris, should be managed as hazardous waste.
Procedure:
-
Carefully sweep up solid material, avoiding dust generation.[3]
-
Place the waste in a clearly labeled, sealed, and compatible hazardous waste container.
-
Do not mix with other waste streams.[1]
-
Arrange for pickup and disposal through a licensed hazardous waste disposal service, in accordance with national and local regulations.[1]
Liquid Waste (Aqueous Solutions)
Aqueous solutions containing cobalt tris(acetylacetonate) should not be disposed of directly down the drain.[1] The primary method for treating such waste is through chemical precipitation to remove the cobalt ions from the solution.
Quantitative Disposal Parameters
The following table outlines key quantitative parameters for the chemical treatment and disposal of aqueous cobalt waste. These are based on general cobalt precipitation chemistry and specific regional regulations, as federal EPA guidelines for cobalt discharge are not explicitly defined for all waste streams.
| Parameter | Value | Source |
| Optimal pH for Hydroxide (B78521) Precipitation | 9.0 - 10.0 | General Chemical Principles for Cobalt[4] |
| Optimal pH for Carbonate Precipitation | 6.5 - 7.2 | ResearchGate Publication[5] |
| California Discharge Limit (Cobalt) | 80.0 mg/L (for non-RCRA aqueous waste) | Cal. Code Regs. Tit. 22, § 66268.107[6] |
Experimental Protocol: Cobalt Hydroxide Precipitation
This protocol details a general method for precipitating cobalt ions from an aqueous solution as cobalt hydroxide. Note: This is a generalized procedure for cobalt compounds and should be tested on a small scale with the specific waste solution to ensure its efficacy.
Materials:
-
Aqueous waste containing cobalt tris(acetylacetonate)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M) or another suitable base
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
Filtration apparatus (e.g., Buchner funnel, filter paper, vacuum flask)
-
Appropriate PPE (gloves, safety goggles, lab coat)
Procedure:
-
Preparation: Place the aqueous cobalt waste solution in a beaker or flask and add a stir bar. Place the container on a stir plate in a fume hood.
-
pH Adjustment: Begin stirring the solution. Slowly add the sodium hydroxide solution dropwise while continuously monitoring the pH.
-
Precipitation: As the pH increases, a precipitate of cobalt (II) or (III) hydroxide will form. Continue adding the base until the pH of the solution is stable within the optimal range of 9.0-10.0.[4]
-
Digestion: Allow the mixture to stir for an additional 30-60 minutes to "digest" the precipitate, which can improve its filterability.
-
Filtration: Turn off the stirrer and allow the precipitate to settle. Separate the solid cobalt hydroxide from the liquid by filtration.
-
Solid Waste Management: The collected solid precipitate should be treated as hazardous solid waste and disposed of according to the procedures outlined for solid waste.
-
Filtrate Testing: The remaining liquid (filtrate) must be tested for residual cobalt concentration to ensure it meets local discharge limits (e.g., <80.0 mg/L in California).[6]
-
Final Filtrate Disposal:
-
If the cobalt concentration is below the acceptable limit, neutralize the pH to between 6 and 8. This solution can then be discharged to the sanitary sewer with a large volume of water, pending institutional and local regulations.
-
If the cobalt concentration remains above the limit, the precipitation procedure should be repeated, or the filtrate should be collected and disposed of as hazardous liquid waste through a certified service.
-
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of cobalt tris(acetylacetonate), minimizing risk to personnel and the environment. Always prioritize consulting your institution's specific safety and disposal guidelines and the relevant local and national regulations.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cal. Code Regs. Tit. 22, § 66268.107 - Treatment Standards Expressed As Waste Concentrations | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]
Personal protective equipment for handling Cobalt tris(acetylacetonate)
For Immediate Reference: A Guide for Laboratory Professionals
This document provides critical safety and logistical information for handling Cobalt tris(acetylacetonate), catering to researchers, scientists, and drug development professionals. The following procedural guidance outlines essential personal protective equipment (PPE), step-by-step handling protocols, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
Cobalt tris(acetylacetonate) presents several hazards that necessitate stringent safety measures. It is crucial to handle this compound with the appropriate personal protective equipment to minimize exposure and associated risks.
Summary of Hazards:
| Hazard Type | Description | Citations |
| Health Hazards | May cause an allergic skin reaction. May cause allergy or asthma symptoms or breathing difficulties if inhaled. Suspected of causing genetic defects and cancer. Harmful if swallowed. Causes eye, skin, and respiratory tract irritation. | [1][2][3][4][5] |
| Physical Hazards | Can form combustible dust-air mixtures. | [6] |
| Environmental Hazards | Avoid release to the environment. | [6][7][8] |
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Citations |
| Respiratory Protection | N95 dust mask or a powered air-purifying respirator (PAPR) for more hazardous operations. Required when dust is generated. | [9] |
| Eye Protection | Chemical safety goggles or a face shield. | [1][7][9][10] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and coveralls to prevent skin contact. | [1][7][9][10] |
| Foot Protection | Safety shoes or boots. | [9] |
Operational Plan: Handling Protocol
Due to its potential moisture sensitivity, particularly for Cobalt(II) acetylacetonate, handling requires a controlled environment to prevent decomposition and ensure experimental integrity.[10] The following protocol outlines the step-by-step procedure for safely handling Cobalt tris(acetylacetonate) in a laboratory setting.
Experimental Protocol for Handling Air- and Moisture-Sensitive Cobalt Tris(acetylacetonate):
-
Preparation of Inert Atmosphere:
-
All glassware must be thoroughly dried in an oven at >125°C for several hours and cooled under a stream of dry, inert gas (e.g., nitrogen or argon).[11][12]
-
For highly sensitive operations, use a glovebox with a continuously purified inert atmosphere.[11][13] Alternatively, a Schlenk line can be used for chemical synthesis in an inert environment.[13][14]
-
-
Weighing and Transfer:
-
If using a glovebox, perform all manipulations of the solid compound within this controlled environment.[11]
-
If using a Schlenk line, transfer the solid under a positive pressure of inert gas.
-
Use a clean, dry spatula for transferring the solid.
-
Weigh the desired amount of the compound in a tared and sealed container.
-
-
Dissolution:
-
Reaction Setup:
-
Maintain a slight positive pressure of inert gas throughout the experiment, vented through a bubbler.[12]
-
If heating the reaction, ensure a condenser is in place and the system remains under an inert atmosphere.
-
Logical Workflow for Handling Cobalt Tris(acetylacetonate)
Caption: Workflow for handling Cobalt tris(acetylacetonate).
Disposal Plan
Proper disposal of cobalt-containing waste is crucial to prevent environmental contamination and comply with regulations.
Waste Disposal Protocol:
-
Waste Segregation:
-
Labeling:
-
Label the waste container with "Hazardous Waste," the chemical name "Cobalt tris(acetylacetonate)," and indicate the primary hazards (e.g., "Toxic," "Environmental Hazard").[6]
-
-
Disposal:
-
Dispose of the hazardous waste through your institution's designated hazardous waste management program.
-
It may be possible to recycle certain cobalt wastes.[16] Spent catalysts containing cobalt are often recycled.[17]
-
For small amounts of soluble cobalt compounds, precipitation as an insoluble salt (e.g., carbonate or hydroxide) can be a treatment method before disposal.[16][18] Always consult with your institution's safety officer before attempting any chemical treatment of waste.
-
By adhering to these guidelines, researchers can safely handle Cobalt tris(acetylacetonate) while minimizing risks to themselves and the environment. Always consult your institution's specific safety data sheets and protocols before commencing any work.
References
- 1. simmons.chemoventory.com [simmons.chemoventory.com]
- 2. nj.gov [nj.gov]
- 3. fishersci.com [fishersci.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. tris(Acetylacetonato)cobalt | C15H21CoO6 | CID 56840974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. prochemonline.com [prochemonline.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. What are the safety precautions when handling Cobalt Products? - Blog [wqmetal.net]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. benchchem.com [benchchem.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. ossila.com [ossila.com]
- 14. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 15. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. Cobalt Waste - London Chemicals & Resources Limited [lcrl.net]
- 18. Sciencemadness Discussion Board - Disposal of Cobalt(II) Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
